N-Acetyladenosine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-5(19)16-10-7-11(14-3-13-10)17(4-15-7)12-9(21)8(20)6(2-18)22-12/h3-4,6,8-9,12,18,20-21H,2H2,1H3,(H,13,14,16,19)/t6-,8-,9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLVJTURCPWLTP-WOUKDFQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647825 | |
| Record name | N-Acetyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16265-37-5 | |
| Record name | N-Acetyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Acetyladenosine: An Enigmatic Player in the Biological Realm
Preliminary Findings and Current Research Gaps
N-Acetyladenosine, a modified purine nucleoside, has emerged as a molecule of interest at the intersection of RNA biology, cellular signaling, and therapeutics. While research has begun to shed light on its existence and potential roles, a comprehensive understanding of its biological significance remains largely uncharted territory. This technical overview consolidates the current, albeit limited, scientific knowledge on this compound and highlights the significant gaps that future research must address.
Core Concepts: A Modified Nucleoside with Potential
This compound is structurally an adenosine molecule with an acetyl group attached to the N6 position of the adenine base. This modification, while seemingly minor, has the potential to significantly alter the molecule's chemical properties, including its ability to form hydrogen bonds and interact with proteins and nucleic acids.
The most definitive biological role for this compound to date is its identification as a component of transfer RNA (tRNA) in the hyperthermophilic archaeon Methanopyrus kandleri[1]. This discovery suggests a crucial function in stabilizing tRNA structure and function in organisms that thrive in extreme temperatures. The acetylation may contribute to the thermal stability of tRNA, ensuring the fidelity of protein synthesis under harsh conditions.
Beyond its role in archaeal tRNA, this compound is recognized as an adenosine analog. This classification places it within a broad family of compounds known for their diverse physiological effects, including vasodilation and potential anti-cancer properties[2]. However, the specific contributions of the N-acetyl group to these activities are not well-defined.
Unanswered Questions and Future Directions
Despite these initial findings, a deep dive into the biological significance of this compound reveals more questions than answers. The following sections delineate the major knowledge gaps that hinder a complete understanding of this molecule.
Signaling Pathways: A Black Box
A critical area requiring investigation is the role of this compound in cellular signaling. Currently, there is no direct evidence to implicate this compound as a primary signaling molecule in any known pathway. While adenosine is a well-established signaling nucleoside that acts through four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), the interaction of this compound with these receptors has not been thoroughly characterized. It is plausible that the N-acetyl group could either enhance or inhibit binding to these receptors, or even direct the molecule to entirely different protein targets.
To elucidate its role in signaling, future research should focus on:
-
Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for each of the adenosine receptor subtypes.
-
Downstream Signaling Studies: To investigate whether this compound binding to any receptor activates or inhibits downstream signaling cascades, such as the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Quantitative Biology: The Missing Numbers
A significant hurdle in understanding the physiological relevance of this compound is the near-complete absence of quantitative data. To build a comprehensive biological profile, the following parameters are essential:
-
Enzyme Kinetics: The enzymes responsible for the biosynthesis (acetylation of adenosine) and degradation (deacetylation of this compound) are currently unknown. Identifying these enzymes and characterizing their kinetics (Km and Vmax) is fundamental to understanding the regulation of this compound levels in the cell.
-
Cellular and Tissue Concentrations: While a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples has been reported, comprehensive data on its endogenous concentrations in various cell types and tissues, under both physiological and pathological conditions, are lacking. Such data would provide crucial context for its potential biological roles.
Table 1: Quantitative Data for this compound (Currently Unavailable)
| Parameter | Value | Organism/Cell Type | Experimental Conditions | Reference |
| Binding Affinity (Kd/Ki) | ||||
| Adenosine Receptor A1 | Not Reported | |||
| Adenosine Receptor A2A | Not Reported | |||
| Adenosine Receptor A2B | Not Reported | |||
| Adenosine Receptor A3 | Not Reported | |||
| Other Protein Targets | Not Reported | |||
| Enzyme Kinetics | ||||
| Synthesizing Enzyme(s) | Not Reported | |||
| Degrading Enzyme(s) | Not Reported | |||
| Cellular/Tissue Concentration | Not Reported |
Experimental Methodologies: A Need for Specific Protocols
While general protocols for studying nucleosides are available, their specific application and optimization for this compound are not documented. The development of robust and validated experimental protocols is essential for reproducible research in this area. Key areas for protocol development include:
-
Quantification in Biological Matrices: A detailed and standardized LC-MS/MS protocol for the sensitive and accurate quantification of this compound in various biological samples, including cell lysates, tissues, and biofluids.
-
Cell-Based Assays: Protocols for assessing the biological effects of this compound in cell culture models. This includes, but is not limited to, cell viability assays (e.g., MTT, MTS), proliferation assays, and functional assays relevant to its potential roles (e.g., vasodilation in endothelial cell models, anti-inflammatory effects in immune cells).
-
tRNA Analysis: A specific protocol for the isolation of tRNA, enzymatic digestion, and subsequent analysis by LC-MS/MS to detect and quantify this compound as a tRNA modification.
Visualizing the Unknown: Hypothetical Pathways and Workflows
Given the current lack of concrete data, any visualization of signaling pathways or experimental workflows involving this compound would be purely speculative. However, to guide future research, we can propose hypothetical models based on the known biology of adenosine and other acetylated molecules.
A Call to Action for the Research Community
The study of this compound is in its infancy. The tantalizing discovery of its presence in archaeal tRNA and its classification as an adenosine analog suggest a rich and unexplored area of biology. To unlock the secrets of this enigmatic molecule, a concerted effort from the scientific community is required. The development of specific molecular tools, the establishment of robust experimental protocols, and the systematic collection of quantitative data will be paramount in transforming this compound from a biological curiosity into a well-understood component of the cellular machinery. This endeavor holds the promise of not only expanding our fundamental knowledge of biological processes but also potentially paving the way for new therapeutic strategies.
References
The Enigmatic Acetylation: A Technical Guide to the Discovery of N-Acetyladenosine in Archaeal tRNA
Published: November 27, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of post-transcriptional modifications in transfer RNA (tRNA) has unveiled a complex layer of regulation in protein synthesis. Among these, N-acetyladenosine (ac6A) represents a less-explored modification within the archaeal domain of life. This technical guide provides a comprehensive overview of the initial discovery of ac6A in the tRNA of the hyperthermophilic methanogen Methanopyrus kandleri. It details the experimental methodologies employed for the identification of this modified nucleoside and presents the available data in a structured format. Furthermore, this document explores the current understanding of the biosynthesis and potential functional roles of ac6A in archaea, highlighting significant knowledge gaps that present opportunities for future research. Visualizations of the experimental workflow are provided to facilitate a deeper understanding of the discovery process.
Introduction
Post-transcriptional modifications of tRNA are crucial for maintaining its structural integrity, stability, and decoding functions during translation.[1] In the domain Archaea, tRNAs are often heavily modified, an adaptation thought to be essential for survival in extreme environments. While numerous archaeal tRNA modifications have been extensively characterized, the acetylation of adenosine at the N6 position (this compound, ac6A) remains a more enigmatic modification.
The first and, to date, primary report of this compound in archaeal tRNA was in the hyperthermophilic methanogen Methanopyrus kandleri, an organism with an optimal growth temperature of 98°C.[1] This discovery was significant as it expanded the known repertoire of tRNA modifications in archaea and suggested a potential role in the thermal stability of tRNA. This guide will delve into the technical aspects of this discovery and the current state of knowledge regarding ac6A in archaea.
The Discovery of this compound in Methanopyrus kandleri
The seminal discovery of this compound in archaea was the result of a systematic analysis of the unfractionated tRNA of Methanopyrus kandleri.[1] This investigation aimed to characterize the full spectrum of modified nucleosides in this unique organism. The primary analytical technique employed was liquid chromatography-mass spectrometry (LC-MS), a powerful method for separating and identifying the components of complex biological mixtures.
Quantitative Data
Table 1: Modified Nucleosides Identified in Methanopyrus kandleri tRNA
| Modified Nucleoside | Abbreviation | Status |
| This compound | ac6A | Newly Identified |
| Four Uncharacterized Nucleosides | - | Newly Identified |
| Other Known Modified Nucleosides | - | Present |
Note: A comprehensive list and quantification of all modified nucleosides from this study are not detailed in the available literature.
Experimental Protocols
The identification of this compound in archaeal tRNA relied on a multi-step experimental workflow. The following protocols are representative of the methodologies used for the discovery and analysis of modified nucleosides in RNA.
tRNA Isolation and Purification
Total tRNA was extracted from Methanopyrus kandleri cells. A generalized protocol for tRNA isolation from archaeal cells is as follows:
-
Cell Lysis: Archaeal cells are harvested and lysed, typically using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., detergents like SDS) methods in a suitable buffer.
-
Phenol-Chloroform Extraction: The cell lysate is subjected to phenol-chloroform extraction to remove proteins and other cellular debris, leaving nucleic acids in the aqueous phase.
-
RNA Precipitation: Total RNA is precipitated from the aqueous phase using ethanol or isopropanol in the presence of a high concentration of salt.
-
tRNA Enrichment: The small molecular weight tRNA is separated from larger RNA species like ribosomal RNA (rRNA) and messenger RNA (mRNA) using size-exclusion chromatography or anion-exchange chromatography.
Enzymatic Digestion of tRNA to Nucleosides
The purified tRNA is enzymatically hydrolyzed to its constituent nucleosides for analysis by LC-MS.
-
Nuclease P1 Digestion: The tRNA sample is incubated with nuclease P1, an endonuclease that cleaves the phosphodiester bonds in RNA to yield 5'-mononucleotides.
-
Bacterial Alkaline Phosphatase Treatment: Subsequently, bacterial alkaline phosphatase is added to the mixture to remove the 5'-phosphate group from the mononucleotides, resulting in a mixture of free nucleosides.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The resulting nucleoside mixture is then analyzed by LC-MS.
-
Chromatographic Separation: The nucleosides are separated using reversed-phase high-performance liquid chromatography (HPLC). A gradient of a mobile phase (e.g., a mixture of an aqueous buffer like ammonium acetate and an organic solvent like acetonitrile) is used to elute the nucleosides from the column based on their hydrophobicity.
-
Mass Spectrometry Detection: The eluting nucleosides are introduced into a mass spectrometer. Electrospray ionization (ESI) is a common method for generating ions from the nucleosides. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the identification of the canonical and modified nucleosides.
-
Structural Characterization: Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information that confirms the identity of the modified nucleoside. For this compound, this would involve identifying the characteristic fragmentation pattern of the adenosine base with an attached acetyl group.
Visualization of Experimental Workflow
The logical flow of the experimental process for the discovery of this compound can be visualized as follows:
Biosynthesis of this compound in Archaea
The biosynthetic pathway for this compound in archaeal tRNA has not yet been elucidated. It is hypothesized to involve an acetyltransferase enzyme that utilizes acetyl-CoA as a donor to modify an adenosine residue within a tRNA molecule. However, the specific enzyme responsible for this modification in M. kandleri or any other archaeon has not been identified.
The logical relationship for a putative biosynthetic pathway is depicted below.
Potential Functional Roles and Signaling Pathways
The functional significance of this compound in archaeal tRNA is currently unknown. In hyperthermophiles like M. kandleri, it is plausible that ac6A contributes to the thermostability of the tRNA structure, protecting it from degradation at high temperatures. Acetylation could potentially alter the hydrogen bonding capacity of the adenosine base, thereby influencing tRNA folding and interactions with other components of the translational machinery.
To date, no specific signaling pathways involving this compound in archaea have been described. Research into the function of this modification is a promising area for future investigation.
Conclusion and Future Directions
The discovery of this compound in the tRNA of Methanopyrus kandleri has added a new dimension to the complex world of archaeal RNA modifications. While the initial identification was a significant step, this technical guide highlights that our understanding of ac6A in archaea is still in its infancy. Key areas for future research include:
-
Quantitative Analysis: Determining the abundance and specific tRNA species that contain ac6A in M. kandleri and other archaea.
-
Biosynthesis: Identifying and characterizing the acetyltransferase(s) responsible for ac6A formation.
-
Functional Characterization: Investigating the role of ac6A in tRNA stability, decoding, and the overall fitness of archaea, particularly under extreme conditions.
-
Distribution: Surveying a broader range of archaeal species to determine the phylogenetic distribution of this modification.
Addressing these questions will not only illuminate the biological role of this specific modification but also provide deeper insights into the adaptive strategies of life in extreme environments, with potential implications for biotechnology and the development of novel therapeutics.
References
N-Acetyladenosine in Methanopyrus kandleri: A Technical Guide to a Novel tRNA Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methanopyrus kandleri, a hyperthermophilic methanogenic archaeon, thrives in extreme environments, with an optimal growth temperature of 98°C. The stability of its cellular machinery, particularly its nucleic acids, is of significant scientific interest. Transfer RNA (tRNA) molecules in such organisms are often heavily modified post-transcriptionally to maintain their structural integrity and function at high temperatures. A notable discovery in M. kandleri is the identification of N-acetyladenosine (ac⁶A), a novel modified nucleoside found within its tRNA.[1] This technical guide provides a comprehensive overview of this compound in M. kandleri, including its discovery, presumed function, and detailed experimental protocols for its identification and characterization. This document is intended to serve as a valuable resource for researchers investigating tRNA modifications, hyperthermophile biology, and potential targets for drug development.
Introduction
Methanopyrus kandleri is a unique microorganism, holding the record for growth at the highest temperature of any known life form. Its ability to survive and proliferate under such extreme conditions is largely attributed to molecular adaptations that enhance the stability of its proteins and nucleic acids. Post-transcriptional modifications of tRNA are critical for their correct folding, stability, and function in protein synthesis.[2][3] In hyperthermophiles, these modifications are particularly abundant and are thought to be a key strategy for preventing tRNA denaturation.[2]
The discovery of this compound in the tRNA of M. kandleri added a new member to the growing family of modified nucleosides.[1] This finding is significant as it highlights the unique biochemical strategies employed by hyperthermophiles to adapt to their environment. The acetylation of adenosine at the N⁶ position is a modification that likely contributes to the thermostability of the tRNA molecule, potentially by influencing base stacking interactions or the overall tRNA conformation.
This guide will detail the methodologies used for the discovery and analysis of this compound and provide a framework for future research into its biosynthesis, precise location within tRNA molecules, and its specific role in the biology of M. kandleri.
Discovery and Putative Function
This compound was first identified in the unfractionated tRNA of Methanopyrus kandleri through analysis by liquid chromatography-mass spectrometry (LC-MS). This study revealed an exceptionally diverse population of modified nucleosides in M. kandleri tRNA, suggesting complex adaptation to its hyperthermophilic lifestyle.
While the precise function of this compound in M. kandleri has not been experimentally determined, it is widely presumed that, like other tRNA modifications in hyperthermophiles, it plays a crucial role in the structural stabilization of the molecule. Modifications in the core of the tRNA are known to be critical for maintaining the L-shaped tertiary structure essential for its function in translation. Acetylation could enhance the hydrophobicity of adenosine, contributing to more stable stacking interactions within the tRNA structure.
Quantitative Data
To date, specific quantitative data on the abundance of this compound relative to other nucleosides in the tRNA of M. kandleri has not been published in the accessible scientific literature. The initial discovery was qualitative, focusing on the identification of this novel nucleoside. For researchers aiming to quantify this compound, the following table provides a template for data presentation.
| Modified Nucleoside | Abbreviation | Molar Ratio (Modified/Total Nucleosides) | Standard Deviation |
| This compound | ac⁶A | Data not available | Data not available |
| Other identified modifications |
Experimental Protocols
The following protocols are representative of the methodologies used for the isolation and analysis of modified nucleosides from hyperthermophilic archaea. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.
tRNA Isolation from Methanopyrus kandleri
Isolation of intact tRNA from a hyperthermophile like M. kandleri requires robust cell lysis methods and procedures to prevent RNA degradation.
Materials:
-
Methanopyrus kandleri cell pellet
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1% SDS
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)
-
3 M Sodium Acetate (pH 5.2)
-
Isopropanol
-
70% Ethanol (prepared with DEPC-treated water)
-
Nuclease-free water
Procedure:
-
Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
-
Perform mechanical lysis, for example, by bead beating or sonication, while keeping the sample on ice to prevent overheating.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol, vortex vigorously for 1 minute, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new nuclease-free tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction until the interphase is clean.
-
To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate and 1 volume of isopropanol.
-
Precipitate the RNA at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation at 16,000 x g for 30 minutes at 4°C.
-
Wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
(Optional) Purify the tRNA fraction from total RNA using anion-exchange chromatography or size-exclusion chromatography.
Enzymatic Hydrolysis of tRNA to Nucleosides
Complete enzymatic digestion is crucial for accurate nucleoside analysis.
Materials:
-
Purified tRNA (approximately 10 µg)
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
500 mM Tris-HCl (pH 8.0), 10 mM MgCl₂
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube on ice, combine 10 µg of tRNA with nuclease-free water to a final volume of 20 µL.
-
Add 2.5 µL of a solution containing 500 mM Tris-HCl (pH 8.0) and 10 mM MgCl₂.
-
Add 1 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
Add 1 µL of Bacterial Alkaline Phosphatase (e.g., 1 U/µL).
-
Incubate at 37°C for an additional 1 hour.
-
The resulting mixture of nucleosides is ready for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the gold standard for the separation and identification of modified nucleosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 0% to 40% B over 20 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for initial identification, followed by tandem MS (MS/MS) for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is often used.
-
Collision Energy: Optimized for the specific nucleoside of interest. The fragmentation of this compound would be expected to yield a characteristic loss of the ribose moiety and the acetyl group.
Visualizations
Workflow for Discovery of Novel tRNA Modifications
The following diagram illustrates a generalized workflow for the discovery and characterization of a novel modified nucleoside, such as this compound, from a microorganism.
Caption: Workflow for the discovery of novel tRNA modifications.
Presumed Biosynthetic Logic
While the specific enzymes are unknown, the biosynthesis of this compound in tRNA likely involves the acetylation of an adenosine residue that is already incorporated into the tRNA polymer.
Caption: Hypothesized biosynthesis of this compound in tRNA.
Future Directions
The discovery of this compound in M. kandleri opens up several avenues for future research:
-
Identification of the Biosynthetic Enzyme: Identifying the tRNA acetyltransferase responsible for this modification would be a significant step forward. This could be achieved through genomic analysis to find candidate acetyltransferase genes, followed by in vitro assays with recombinant enzymes and tRNA substrates.
-
Positional Mapping: Determining the exact position(s) of this compound within the various tRNA species of M. kandleri is crucial for understanding its structural role. This can be accomplished using RNA sequencing-based methods or mass spectrometry of tRNA fragments.
-
Functional Characterization: In vivo studies using genetically modified strains of archaea (if a tractable system can be developed for M. kandleri or a related organism) lacking the this compound modification would be invaluable for elucidating its precise function in tRNA stability and translation efficiency at high temperatures.
-
Distribution in Other Organisms: Investigating the presence of this compound in other hyperthermophiles and archaea would provide insights into its evolutionary significance and its role as a biomarker for extreme life.
Conclusion
This compound is a fascinating example of the molecular adaptations that enable life to thrive in extreme environments. While its discovery in Methanopyrus kandleri has been established, a great deal remains to be learned about its biosynthesis, function, and distribution. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate this and other novel RNA modifications, ultimately contributing to our understanding of the fundamental principles of molecular stability and the diversity of life on Earth.
References
- 1. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Acetyladenosine.
N-Acetyladenosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of this compound (ac6A). This compound is a modified nucleoside, an adenosine analog, that has garnered interest in various research fields, including oncology and molecular biology.[1][] This document serves as a comprehensive resource, consolidating key data and methodologies to facilitate further investigation and application of this compound.
Core Physical and Chemical Properties
This compound is characterized by the addition of an acetyl group to the exocyclic amine of the adenine base.[3] This modification influences its chemical behavior and biological activity. The fundamental properties of this compound are summarized below.
Tabulated Physical and Chemical Data
The following table outlines the key quantitative properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅N₅O₅ | [3][4] |
| Molecular Weight | 309.28 g/mol | |
| CAS Number | 16265-37-5 | |
| Appearance | White to Off-white Powder | |
| Density (Predicted) | 1.87 ± 0.1 g/cm³ | |
| pKa (Predicted) | 9.48 ± 0.43 | |
| XLogP3 | -1.8 | |
| Monoisotopic Mass | 309.10731860 Da | |
| Solubility | Soluble in DMSO (100 mg/mL), DMF, Ethanol, Methanol. | |
| Storage Conditions | Store at -20°C. For stock solutions, stable for 6 months at -80°C and 1 month at -20°C. |
Experimental Protocols and Methodologies
This section details the experimental procedures for the synthesis and analysis of this compound, compiled from various sources.
Synthesis of this compound
A common method for the synthesis of this compound involves the regioselective alkylation of N⁶-acetyl-2',3',5'-tri-O-acetyladenosine. A general procedure is outlined below:
-
Acetylation of Adenosine: Adenosine is treated with acetic anhydride in pyridine at an elevated temperature. This reaction yields a mixture of acetylated products.
-
Selective N-deacetylation: A simple and efficient route involves the selective N-deacetylation of pentaacetylated adenosine. This can be achieved using methanol in the presence of imidazole at room temperature.
-
Alkylation: The resulting N⁶-acetyl-2',3',5'-tri-O-acetyladenosine can then be alkylated with alkyl halides under basic conditions.
-
Deprotection: The acetyl groups on the ribose sugar are removed by treatment with a methanolic ammonia solution (e.g., 7 M NH₃ in MeOH) at room temperature for approximately 48 hours.
-
Purification: The final product, this compound, can be purified using standard chromatographic techniques.
Analytical Techniques
The characterization and quantification of this compound rely on several analytical methods.
2.2.1. Mass Spectrometry (MS)
High-resolution mass spectrometry is employed for the exact mass determination of this compound.
-
Sample Preparation: The purified this compound is dissolved in a suitable solvent, often water or a methanol/water mixture.
-
Ionization: Electrospray ionization (ESI) is a common technique used for generating ions of the molecule.
-
Analysis: The sample is directly infused into the mass spectrometer (e.g., an Orbitrap). The monoisotopic mass is then measured with high accuracy. For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used, often in Multiple Reaction Monitoring (MRM) mode. For modified nucleosides like N⁶-methyladenosine, a precursor ion is selected and fragmented, and a specific product ion is monitored for quantification. A similar principle applies to this compound.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound.
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Data Acquisition: 1D ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the protons in the molecule. The ¹³C NMR spectrum reveals the carbon skeleton. These data are compared with known spectra of related compounds to confirm the structure.
2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the detection and quantification of this compound, particularly in HPLC analysis. Adenosine, the parent compound, has absorption maxima at approximately 206 nm and 258 nm. The acetylation at the N⁶ position is expected to slightly alter the UV absorption spectrum.
Biological Activity and Signaling Pathways
This compound is an adenosine analog and is reported to exhibit biological activities characteristic of this class of compounds.
Biological Function
-
Antitumor Activity: As a nucleoside analog, this compound has been shown to inhibit the growth of malignant cells and induce apoptosis. This makes it a candidate for investigation in targeted chemotherapy protocols. Other N⁶-substituted adenosines have also been studied for their growth-inhibitory effects in cancer cell lines.
-
Vasodilator Properties: Adenosine analogs are generally known to act as smooth muscle vasodilators.
-
Natural Occurrence: N⁶-Acetyladenosine has been identified as a modified nucleoside in the tRNA of the thermophilic archaeon Methanopyrus kandleri, suggesting a role in tRNA structure, stability, and function under extreme conditions.
Signaling Pathways
As an adenosine analog, this compound is expected to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The activation of these G protein-coupled receptors can trigger various downstream signaling cascades. For instance, the activation of the A₁ adenosine receptor is often linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can affect numerous cellular processes.
The diagram below illustrates a potential signaling pathway for this compound, acting through an inhibitory adenosine receptor like A₁.
References
N-Acetyladenosine molecular structure and CAS number.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyladenosine (ac6A) is a naturally occurring modified nucleoside, an analogue of adenosine, that has garnered significant interest within the scientific community.[1][2][] Initially identified as a component of transfer RNA (tRNA) in thermophilic organisms, its role has expanded to encompass potential therapeutic applications, particularly in oncology.[1][4] This technical guide provides a detailed overview of the molecular characteristics, biological significance, and experimental methodologies related to this compound, serving as a vital resource for researchers in drug discovery and molecular biology.
Molecular Structure and Physicochemical Properties
This compound is characterized by an acetyl group attached to the exocyclic amine at the N6 position of the adenine base. This modification distinguishes it from its parent molecule, adenosine.
Chemical Structure:
-
IUPAC Name: N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide
-
Molecular Formula: C12H15N5O5
-
CAS Number: 16265-37-5
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16265-37-5 | |
| Molecular Formula | C12H15N5O5 | |
| Molecular Weight | 309.28 g/mol | |
| Appearance | White to Off-white Powder | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| Storage | Store at -20 °C | |
| Purity | ≥95% | |
| Canonical SMILES | CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| InChIKey | SLLVJTURCPWLTP-WOUKDFQISA-N |
Biological Significance and Therapeutic Potential
This compound has demonstrated a range of biological activities, making it a molecule of interest for therapeutic development.
Role as a Modified Nucleoside in tRNA
This compound has been identified as a post-transcriptionally modified nucleoside in the tRNA of certain organisms, such as the archaeal methanogen Methanopyrus kandleri. These modifications in tRNA are crucial for influencing the molecule's tertiary structure, stability, and coding properties.
Anticancer Activity and Apoptosis Induction
A significant area of research for this compound is its potential as an anticancer agent. As a nucleoside analog, it has been shown to inhibit the growth of malignant cells and induce apoptosis. While the precise signaling pathway for this compound-induced apoptosis is still under investigation, it is hypothesized to share mechanisms with other adenosine analogs which can involve the activation of intrinsic apoptotic pathways. Adenosine itself has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and stimulating the release of cytochrome c, acting through pathways such as the PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound and its derivatives involves the regioselective alkylation of a protected adenosine precursor.
Objective: To synthesize this compound from adenosine.
Materials:
-
Adenosine
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Imidazole
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Protection of Adenosine:
-
Dissolve adenosine in pyridine.
-
Add an excess of acetic anhydride to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours. This results in the peracetylation of the ribose hydroxyl groups and the N6-amino group.
-
-
Selective N-deacetylation:
-
The resulting pentaacetylated adenosine is then selectively N-deacetylated.
-
Dissolve the crude product in methanol containing imidazole.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the desired N6-acetyl-2',3',5'-tri-O-acetyladenosine is formed.
-
-
Deprotection of Ribose Hydroxyl Groups:
-
The tri-O-acetylated intermediate is then subjected to deacetylation of the ribose hydroxyls.
-
This can be achieved by treatment with methanolic ammonia or a mild base.
-
-
Purification:
-
The final product, this compound, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
The structure and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
-
Quantitative Analysis by HILIC-MS/MS
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is a sensitive method for the quantitative analysis of modified nucleosides like this compound in biological samples.
Objective: To quantify the concentration of this compound in a biological matrix (e.g., serum).
Materials:
-
Biological sample (e.g., serum)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (H2O) with 0.1% formic acid
-
Isotope-labeled internal standard (e.g., 13C-labeled this compound)
-
HILIC column
Procedure:
-
Sample Preparation:
-
Thaw the serum sample on ice.
-
Spike the sample with the isotope-labeled internal standard.
-
Precipitate proteins by adding a 2:1 (v/v) mixture of pre-chilled methanol and acetonitrile.
-
Vortex the mixture and incubate at -20°C for 2 hours.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under vacuum.
-
Reconstitute the dried sample in an appropriate solvent, such as 9:1 (v/v) acetonitrile/water.
-
-
HILIC-MS/MS Analysis:
-
Inject the prepared sample into the HILIC-MS/MS system.
-
Use a HILIC column for chromatographic separation.
-
The mobile phase can consist of a gradient of acetonitrile and water with a formic acid modifier.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both this compound and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its synthesis and characterization.
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
N-Acetyladenosine in Hyperthermophilic Archaea: A Technical Whitepaper on its Putative Function and Analysis
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Hyperthermophilic archaea thrive in environments with extreme temperatures, necessitating unique biochemical adaptations to maintain the stability and function of their cellular machinery. Among these adaptations, the post-transcriptional modification of nucleic acids, particularly transfer RNA (tRNA), is of paramount importance. This technical guide focuses on N-Acetyladenosine, a modified nucleoside identified in the tRNA of hyperthermophilic archaea. While research into its specific roles is ongoing, this document synthesizes the current understanding of its likely function in thermal stabilization, presents methodologies for its detection, and provides a framework for future investigation. The discovery of this compound in these organisms opens new avenues for understanding RNA biology at high temperatures and may offer novel targets for biotechnological and therapeutic applications.
Introduction: The Significance of RNA Modification in Hyperthermophiles
Hyperthermophilic archaea, with optimal growth temperatures exceeding 80°C, have evolved a suite of molecular strategies to counteract the denaturing effects of extreme heat on essential biomolecules. While adaptations in protein structure and membrane lipid composition are well-documented, the stabilization of nucleic acids, particularly RNA, is critical for survival. RNA molecules are inherently susceptible to thermal degradation, and maintaining their structural integrity is vital for processes such as protein synthesis.
Post-transcriptional modifications of nucleosides in RNA are a key strategy for enhancing molecular stability. These modifications can influence the tertiary structure, folding kinetics, and functional properties of RNA molecules. In hyperthermophiles, tRNAs are particularly rich in modified nucleosides, which are thought to be crucial for their function at high temperatures[1][2][3]. One such modification is the acetylation of adenosine to form this compound.
This compound: A Modified Nucleoside in Hyperthermophilic Archaea
N6-acetyladenosine (ac6A) has been identified as a constituent of transfer RNA in the hyperthermophilic archaeon Methanopyrus kandleri, which has an optimal growth temperature of 98°C[4]. This discovery confirmed the presence of this acetylated nucleoside in organisms living at the upper temperature limits of life. The modification pattern of tRNA in M. kandleri was found to be exceptionally diverse and more similar to that of thermophilic crenarchaeota than other methanogens[4].
While the specific function of this compound in hyperthermophilic archaea has not been extensively elucidated, its presence in tRNA strongly suggests a role in thermal stabilization. It is hypothesized that the acetyl group contributes to the structural integrity of the tRNA molecule, likely through effects on base stacking and the conformational dynamics of the ribose-phosphate backbone. The stabilization of the D-loop and T-loop interactions in tRNA is critical for maintaining the L-shaped tertiary structure required for its function in translation.
Quantitative Data on Modified Nucleosides in Archaea
Direct quantitative data for this compound in hyperthermophilic archaea, such as its molar ratio to unmodified adenosine or its intracellular concentration under varying temperature stresses, is not yet available in the published literature. However, studies on other modified nucleosides in thermophiles provide a basis for understanding their abundance and potential regulatory roles. The table below summarizes some modified nucleosides found in thermophilic and hyperthermophilic archaea, highlighting the diversity of these modifications.
| Modified Nucleoside | Abbreviation | Location in RNA | Organism(s) | Putative Function | Reference(s) |
| N6-Acetyladenosine | ac6A | tRNA | Methanopyrus kandleri | Structural stability | **** |
| Archaeosine | G+ | tRNA (D-loop) | Various Archaea | Structural stability | |
| N2,N2-Dimethylguanosine | m2,2G | tRNA | Thermococcus kodakarensis | Structural stability | |
| 1-Methyladenosine | m1A | tRNA | Various Archaea | Destabilizes Watson-Crick pairing, promotes tertiary interactions | |
| Pseudouridine | Ψ | tRNA, rRNA | Various Archaea | Enhances base stacking and backbone stability | |
| 5-Methylcytidine | m5C | tRNA, rRNA | Various Archaea | Thermal stabilization | |
| N4-Acetylcytidine | ac4C | rRNA, tRNA | Eukaryotes and Archaea | Increases C-G base pair stability |
Putative Signaling Pathways and Functional Roles
Currently, there is no direct evidence for this compound being involved in specific signaling pathways in hyperthermophilic archaea. Its primary role is likely structural, contributing to the overall stability and functionality of tRNA during protein synthesis at high temperatures. However, the possibility of it acting as a metabolic indicator or a regulatory signal in response to thermal stress cannot be entirely ruled out and warrants further investigation.
The diagram below illustrates the hypothesized role of this compound and other modifications in maintaining tRNA structural integrity, which is essential for key translational processes.
Experimental Protocols
The identification and quantification of this compound and other modified nucleosides in archaeal RNA primarily rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies reported in the literature.
Protocol: Analysis of Modified Nucleosides in Archaeal tRNA by LC-MS/MS
Objective: To isolate total RNA from hyperthermophilic archaea, digest it to individual nucleosides, and analyze the resulting mixture by LC-MS/MS to identify and quantify this compound.
Materials:
-
Archaeal cell culture
-
RNA extraction kit (e.g., TRIzol-based)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reverse-phase)
-
This compound standard
Methodology:
-
Cell Culture and Harvesting:
-
Grow the hyperthermophilic archaeal strain under optimal conditions to the desired cell density.
-
Harvest cells by centrifugation at appropriate speed and temperature.
-
Wash the cell pellet with a suitable buffer and store at -80°C until RNA extraction.
-
-
Total RNA Extraction:
-
Extract total RNA from the cell pellet using a commercial RNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
RNA Digestion to Nucleosides:
-
To a solution of total RNA (1-10 µg), add Nuclease P1 and incubate according to the manufacturer's instructions to digest the RNA into 5'-mononucleotides.
-
Subsequently, add bacterial alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides. Incubate as recommended.
-
Terminate the reaction, for example, by heat inactivation or filtration.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the nucleoside mixture onto a C18 reverse-phase column.
-
Perform separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
The gradient should be optimized to resolve the canonical and modified nucleosides.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and other target nucleosides. The MRM transition for this compound would be based on the fragmentation of the protonated molecule [M+H]+ to its characteristic product ions (e.g., the protonated adenine base).
-
Develop a standard curve using the this compound standard for absolute quantification.
-
-
The workflow for this experimental protocol is visualized in the diagram below.
Biosynthesis of this compound
The biosynthetic pathway for this compound in hyperthermophilic archaea has not yet been elucidated. It is presumed to involve an acetyltransferase that utilizes acetyl-CoA as the acetyl group donor and adenosine within a tRNA molecule as the substrate. The identification of the specific enzyme(s) and the corresponding gene(s) is a key area for future research. A proposed, hypothetical biosynthesis pathway is depicted below.
References
- 1. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RNA stabilization in hyperthermophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of N-Acetyladenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyladenosine, a modified nucleoside, represents a nascent yet intriguing area of biochemical and pharmacological research. Unlike its well-studied counterpart, N6-methyladenosine (m6A), the distribution, physiological roles, and regulatory mechanisms of this compound are not yet fully elucidated. This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of this compound in various organisms, details the analytical methodologies for its detection and quantification, and explores its potential biological significance. The limited availability of extensive quantitative data underscores the need for further investigation into this potentially important biomolecule.
Occurrence of this compound in Different Organisms
The presence of this compound has been confirmed in the domain of Archaea. However, comprehensive quantitative data across a wide range of organisms remains largely unavailable, with research heavily focused on other adenosine modifications like N6-methyladenosine.
Data Presentation: Quantitative Occurrence of this compound
| Organism Domain | Species | Tissue/Cellular Component | Method of Detection | Concentration | Reference |
| Archaea | Methanopyrus kandleri | transfer RNA (tRNA) | Liquid Chromatography-Mass Spectrometry | Not Quantified | [1] |
Note: The table highlights the current scarcity of quantitative data for this compound in various biological systems.
Experimental Protocols for Detection and Quantification
The primary method for the identification and quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect and quantify modified nucleosides in complex biological matrices.
General Protocol for this compound Quantification by LC-MS/MS
This protocol is a generalized procedure adaptable for the analysis of this compound in various biological samples such as cell lysates, tissues, and biofluids.
2.1.1. Sample Preparation
-
Extraction: Homogenize tissue or cell samples in a cold buffer (e.g., phosphate-buffered saline). For biofluids like plasma, proceed to protein precipitation.
-
Protein Precipitation: Add a cold organic solvent such as acetonitrile or methanol to the sample at a specific ratio (e.g., 3:1 v/v), vortex thoroughly, and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites, including this compound.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the LC-MS/MS system (e.g., 5% acetonitrile in water).
2.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like nucleosides.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for nucleosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high specificity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard need to be determined. For this compound (C12H15N5O5, molecular weight: 309.28 g/mol ), the precursor ion would be [M+H]+ at m/z 310.1. Product ions would be generated by fragmentation of the precursor ion (e.g., loss of the ribose moiety).
-
Internal Standard: A stable isotope-labeled this compound (e.g., with 13C or 15N) should be used for accurate quantification to correct for matrix effects and variations in instrument response.
-
2.1.3. Data Analysis
-
Quantification: Generate a standard curve using known concentrations of a pure this compound standard.
-
Concentration Calculation: Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Experimental Workflow Diagram
Potential Signaling Pathways and Biological Functions
Direct evidence for signaling pathways involving this compound is currently lacking in the scientific literature. However, based on the known roles of adenosine and the process of acetylation, a hypothetical framework for its synthesis, degradation, and potential downstream effects can be proposed. This model should be considered speculative and serves as a guide for future research.
Hypothetical Biosynthesis and Degradation Pathway
This compound is likely synthesized by the enzymatic transfer of an acetyl group from Acetyl-CoA to adenosine. This reaction would be catalyzed by an "Adenosine N-acetyltransferase". Conversely, its degradation would involve the hydrolytic removal of the acetyl group by an "this compound hydrolase", yielding adenosine and acetate.
Postulated Biological Roles
Given that this compound is an analog of adenosine, it may interact with components of adenosine signaling pathways. Adenosine is a crucial signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation.
It is plausible that this compound could:
-
Act as a ligand for adenosine receptors: It may bind to one or more of the adenosine receptor subtypes, either as an agonist or an antagonist, thereby modulating downstream signaling cascades.
-
Influence adenosine metabolism: It could compete with adenosine for enzymes involved in its metabolism, such as adenosine kinase or adenosine deaminase, thus indirectly affecting cellular adenosine levels.
-
Serve as a precursor: The acetylated form might have unique transport or stability properties, serving as a protected form of adenosine.
The acetylation of adenosine could also impact its interaction with RNA, although its presence has so far only been confirmed in tRNA. In this context, it may play a role in tRNA structure, stability, and function in translation.
Conclusion and Future Directions
The study of this compound is in its infancy. The confirmed presence in archaeal tRNA suggests a fundamental biological role that has been largely overlooked. The immediate priorities for future research should be:
-
Development of sensitive and specific analytical methods: To enable accurate quantification of this compound in a wide range of biological samples.
-
Systematic screening for its occurrence: To determine its distribution across different species, tissues, and cellular compartments.
-
Identification and characterization of the enzymes responsible for its synthesis and degradation.
-
Functional studies: To elucidate its biological roles, including its potential interaction with adenosine receptors and its impact on RNA metabolism and cellular signaling.
A deeper understanding of this compound biology holds the potential to uncover novel regulatory mechanisms and may present new opportunities for therapeutic intervention in various diseases.
References
N-Acetyladenosine: A Technical Guide to Its Potential as a Novel Biomarker
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Modified nucleosides are emerging as critical biomarkers for the early detection, diagnosis, and prognosis of various diseases, including cancer and neurological disorders. While N6-methyladenosine (m6A) has been the subject of extensive research, other modifications such as N-Acetyladenosine (ac6A) represent a nascent and promising area of investigation. This technical guide provides a comprehensive overview of this compound, its known biological context, and a proposed framework for its validation as a potential biomarker. It includes detailed experimental protocols for quantification and visual workflows to guide future research in this innovative field.
Introduction to this compound
This compound (ac6A) is a post-transcriptionally modified nucleoside, an analog of adenosine where an acetyl group is attached to the nitrogen atom at the 6th position of the adenine base.[1] Its discovery is more recent and its functions far less understood compared to the well-studied N6-methyladenosine (m6A). The first identification of this compound as a natural RNA constituent was in the transfer RNA (tRNA) of the hyperthermophilic archaeon Methanopyrus kandleri.[2]
The exploration of modified nucleosides as circulating biomarkers in biofluids like blood and urine is driven by their stability and direct correlation with cellular metabolic and epigenetic states. Dysregulation in RNA modification pathways is a known hallmark of various cancers and neurological diseases.[3][4] While elevated levels of m6A in peripheral blood RNA have been proposed as a diagnostic biomarker for non-small cell lung cancer, colorectal cancer, and breast cancer, the potential of this compound remains largely unexplored.[5] This guide outlines the necessary methodologies to investigate and validate ac6A as a novel biomarker.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for the development of accurate detection and quantification methods.
| Property | Value | Reference |
| Chemical Formula | C12H15N5O5 | |
| Molecular Weight | 309.28 g/mol | |
| IUPAC Name | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide | |
| CAS Number | 16265-37-5 | |
| Synonyms | n6-acetyladenosine, ac6A |
Potential Signaling Pathways and Biological Function
As an adenosine analog, this compound could hypothetically interact with purinergic signaling pathways, primarily through adenosine receptors (A1, A2A, A2B, A3). These G-protein coupled receptors are integral to regulating a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The activation of these receptors typically leads to downstream effects via the modulation of adenylyl cyclase and phospholipase C activity. However, the specific affinity and functional impact of this compound on these receptors have not been experimentally determined. Its confirmed role is as a component of tRNA, where modified nucleosides are crucial for structural stability and proper codon recognition during translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles and implications of mRNA N6 ‐methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of N6-methyladenosine modification in central nervous system diseases and related therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Uncharted Territory of the Epitranscriptome: An Introduction to N-Acetyladenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics, the study of post-transcriptional RNA modifications, has unveiled a complex layer of gene regulation. While modifications like N6-methyladenosine (m6A) and N4-acetylcytidine (ac4C) have been extensively studied, N-acetyladenosine (ac6A) remains a largely enigmatic mark on the RNA landscape. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of ac6A. It details its initial discovery and, due to the scarcity of direct research on ac6A in mammalian systems, draws parallels with the well-characterized ac4C modification to postulate potential enzymatic machinery, detection methodologies, and functional roles. This document aims to equip researchers with the foundational knowledge required to explore this nascent area of RNA biology and to stimulate investigation into the potential significance of ac6A in health and disease.
Introduction to this compound (ac6A)
This compound (ac6A) is a post-transcriptional modification of RNA where an acetyl group is added to the nitrogen atom at the 6th position of adenosine. Unlike its heavily researched counterpart, N6-methyladenosine (m6A), the prevalence and function of ac6A in the epitranscriptome of higher eukaryotes are yet to be established.
The first and, to date, most definitive identification of ac6A as a natural RNA constituent was in the transfer RNA (tRNA) of the hyperthermophilic archaeon Methanopyrus kandleri.[1] This discovery hinted at its potential role in stabilizing RNA structure and function in extreme environments. While some commercial suppliers list this compound as a compound with potential anti-cancer properties, substantial peer-reviewed evidence and mechanistic studies in mammalian systems are currently lacking.
The exploration of ac6A's role in the epitranscriptome is in its infancy. This guide will therefore leverage the more established understanding of another acetylated RNA modification, N4-acetylcytidine (ac4C), to provide a hypothetical framework for the study of ac6A.
The Enzymatic Machinery of RNA Acetylation: A Look at the NAT10 Family
Currently, there are no identified "writer," "reader," or "eraser" enzymes specifically for ac6A in any organism. However, the machinery for ac4C provides a valuable point of comparison.
2.1. The "Writer": N-acetyltransferase 10 (NAT10)
The primary and only known enzyme responsible for installing ac4C on RNA is N-acetyltransferase 10 (NAT10).[2][3] NAT10 is a highly conserved enzyme with both acetyltransferase and RNA helicase domains. It has been shown to acetylate cytidine residues in various RNA species, including mRNA, rRNA, and tRNA.[2][3] While NAT10's substrate specificity appears to be for cytidine, it is plausible that other yet-to-be-identified acetyltransferases could target adenosine for acetylation.
Potential for an ac6A "Writer": The discovery of an ac6A writer would be a significant breakthrough. Such an enzyme might belong to the same GCN5-related N-acetyltransferase (GNAT) superfamily as NAT10 or could represent a novel class of RNA-modifying enzymes.
2.2. "Readers" and "Erasers": The Missing Pieces
For ac6A, there are no known reader or eraser proteins. In the context of ac4C, the direct functional consequences are often linked to changes in RNA structure and stability, which may preclude the need for specific reader proteins in some instances. The reversibility of ac6A, and therefore the existence of "eraser" deacetylases, also remains an open question. Histone deacetylases (HDACs) are known to remove acetyl groups from proteins, and it is conceivable that a member of this family or a related enzyme could act on acetylated RNA. For instance, HDAC6 has been shown to deacetylate the viral RNA sensor RIG-I.
Detection and Analysis of this compound
The definitive detection and quantification of ac6A in RNA are crucial for understanding its distribution and function. While specific protocols for ac6A are not yet established, methodologies developed for other RNA modifications can be adapted.
3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and accurate quantification of modified nucleosides in RNA. A detailed protocol for the quantification of m6A in mRNA using LC-MS/MS has been established and could be adapted for ac6A.
Table 1: Hypothetical LC-MS/MS Parameters for ac6A Quantification
| Parameter | Value |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | [To be determined empirically] |
| Product Ion (m/z) | [To be determined empirically] |
| Collision Energy | [To be determined empirically] |
| LC Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with Formic Acid Gradient |
3.2. Antibody-Based Enrichment: The Potential for ac6A-RIP-seq
A highly specific antibody against ac6A would enable the development of an acetylated RNA immunoprecipitation sequencing (acRIP-seq) method, similar to what has been developed for ac4C. This technique would allow for the transcriptome-wide mapping of ac6A sites.
Experimental Protocol: A Generic RIP-seq Protocol Adaptable for ac6A
A refined RIP-seq protocol has been developed for low-input materials for m6A, which can serve as a template for a future ac6A-RIP-seq protocol.
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (e.g., ~100 nucleotides) using enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-ac6A antibody (once developed) conjugated to magnetic beads.
-
Washing: Perform stringent washes to remove non-specifically bound RNA.
-
Elution: Elute the ac6A-containing RNA fragments from the antibody-bead complexes.
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome and identify peaks corresponding to ac6A-enriched regions.
Potential Biological Functions and Signaling Pathways
The biological significance of ac6A in mammalian cells is entirely speculative at this point. However, by drawing parallels with other RNA modifications, we can hypothesize potential roles.
4.1. Regulation of mRNA Translation and Stability
Like m6A, ac6A could influence mRNA translation efficiency and stability. The addition of a bulky acetyl group could alter the local RNA structure, potentially masking or revealing binding sites for RNA-binding proteins (RBPs) or microRNAs that regulate translation and decay.
4.2. Involvement in Disease
Dysregulation of RNA modifications is increasingly linked to various diseases, including cancer and metabolic disorders. If ac6A is found to play a role in gene regulation, its aberrant deposition or removal could contribute to disease pathogenesis. The potential anti-cancer properties of this compound as a chemical compound warrant further investigation into its role as an epitranscriptomic mark in cancer biology.
Future Directions and Outlook
The study of this compound epitranscriptomics is a field ripe for discovery. The immediate priorities for the research community should be:
-
Confirmation of ac6A in mammalian mRNA: Utilizing high-resolution mass spectrometry to definitively identify and quantify ac6A in the mRNA of various mammalian cell lines and tissues.
-
Identification of ac6A machinery: Employing proteomic and genetic screening approaches to discover the "writer," "reader," and "eraser" proteins for ac6A.
-
Development of detection tools: Generating a specific anti-ac6A antibody to enable transcriptome-wide mapping of this modification.
-
Functional characterization: Once the machinery is identified, genetic manipulation (e.g., CRISPR-Cas9 knockout) of these enzymes will be crucial to elucidate the functional consequences of ac6A.
Conclusion
This compound represents an unexplored frontier in the epitranscriptome. While its existence in mammalian mRNA and its functional significance remain to be demonstrated, the study of analogous RNA modifications provides a clear roadmap for future research. The potential for ac6A to be a key regulator of gene expression underscores the importance of investigating this "forgotten" RNA modification. Unraveling the biology of ac6A could open new avenues for understanding fundamental cellular processes and may lead to the development of novel therapeutic strategies for a range of diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N6-Substituted Adenosines using N-Acetyladenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N6-substituted adenosines, a class of compounds with significant biological activities, including potential as cytokinin nucleosides and modulators of adenosine receptors.[1][2] The protocols outlined below utilize the versatile precursor, N-acetyladenosine, which, after full acetylation to N6-acetyl-2',3',5'-tri-O-acetyladenosine, allows for regioselective substitution at the N6-position. Two primary methods are detailed: direct alkylation with alkyl halides and the Mitsunobu reaction with alcohols.[3]
Introduction
N6-substituted adenosines are crucial in various biological processes and are valuable targets in drug discovery.[1][2] Their synthesis often requires a strategic approach to achieve regioselectivity. The use of N6-acetyl-2',3',5'-tri-O-acetyladenosine as a starting material provides a reliable method for directing substitution to the N6-position of the adenine ring. The acetyl group at the N6-position enhances the acidity of the N-H proton, facilitating its reaction with electrophiles, while the acetyl groups on the ribose sugar protect the hydroxyl moieties. Subsequent deprotection yields the desired N6-substituted adenosine derivatives.
Data Presentation: Synthesis of N6-Substituted Adenosines
The following table summarizes the yields of various N6-substituted adenosines prepared using either direct alkylation of N6-acetyl-2',3',5'-tri-O-acetyladenosine with alkyl halides or the Mitsunobu reaction with alcohols, followed by deprotection.
| N6-Substituent | Reagent | Method | Overall Yield (%) | Reference |
| Benzyl | Benzyl bromide | Alkylation | 78 | |
| 2-Fluorobenzyl | 2-Fluorobenzyl alcohol | Mitsunobu | 89 (of protected intermediate) | |
| 3-Fluorobenzyl | 3-Fluorobenzyl alcohol | Mitsunobu | 74 | |
| 2,6-Difluorobenzyl | 2,6-Difluorobenzyl alcohol | Mitsunobu | 85 | |
| 2-(Trifluoromethyl)benzyl | 2-(Trifluoromethyl)benzyl alcohol | Mitsunobu | 92 | |
| Biphenyl-4-ylmethyl | Biphenyl-4-methanol | Mitsunobu | Not specified | |
| Methyl | Methyl iodide | Alkylation | High | |
| Isopentenyl | Isopentenyl bromide | Alkylation | Good | |
| Furfuryl | Furfuryl alcohol | Mitsunobu | Not specified |
Experimental Protocols
Protocol 1: Synthesis of N6-acetyl-2',3',5'-tri-O-acetyladenosine (Starting Material)
This protocol describes the initial peracetylation of adenosine.
Materials:
-
Adenosine
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Imidazole (optional, for selective N-deacetylation if pentaacetyladenosine is formed)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine in pyridine in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N6-acetyl-2',3',5'-tri-O-acetyladenosine. The total yield starting from adenosine is typically in the range of 80-85%.
Protocol 2: Synthesis of N6-Substituted Adenosines via Direct Alkylation
This protocol details the N6-alkylation of the protected adenosine using an alkyl halide.
Materials:
-
N6-acetyl-2',3',5'-tri-O-acetyladenosine
-
Alkyl halide (e.g., benzyl bromide, isopentenyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N6-acetyl-2',3',5'-tri-O-acetyladenosine in anhydrous MeCN in a round-bottom flask under a nitrogen atmosphere.
-
Add the alkyl halide (typically 1.1-1.5 equivalents).
-
Add DBU (typically 1.1-1.5 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting N6-substituted-N6-acetyl-2',3',5'-tri-O-acetyladenosine by silica gel column chromatography.
Protocol 3: Synthesis of N6-Substituted Adenosines via Mitsunobu Reaction
This protocol describes the N6-alkylation using an alcohol under Mitsunobu conditions.
Materials:
-
N6-acetyl-2',3',5'-tri-O-acetyladenosine
-
Alcohol (e.g., benzyl alcohol, furfuryl alcohol)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N6-acetyl-2',3',5'-tri-O-acetyladenosine, the alcohol (typically 1.5 equivalents), and PPh3 (typically 1.5 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (typically 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting N6-substituted-N6-acetyl-2',3',5'-tri-O-acetyladenosine by silica gel column chromatography.
Protocol 4: Deprotection of Acetyl Groups
This final step removes the acetyl protecting groups to yield the target N6-substituted adenosine.
Materials:
-
N6-substituted-N6-acetyl-2',3',5'-tri-O-acetyladenosine
-
7M Ammonia in methanol
-
Silica gel for column chromatography or recrystallization solvents
Procedure:
-
Dissolve the purified, protected N6-substituted adenosine derivative in 7M ammonia in methanol.
-
Stir the solution at room temperature for 48 hours in a sealed vessel.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final N6-substituted adenosine.
Visualizations
Caption: Experimental workflow for the synthesis of N6-substituted adenosines.
Caption: Adenosine receptor signaling pathways.
References
- 1. Synthesis and biological evaluation of adenosines with heterobicyclic and polycyclic N(6)-substituents as adenosine A(1) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N 6 -Substituted adenosines: synthesis, biological activity, and some structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyladenosine Derivatives in Cytokinin Synthesis and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth, development, and physiological processes. While the natural biosynthesis of cytokinins in plants is well-established to originate from the prenylation of adenosine phosphates, there is currently no direct evidence to support a role for N-acetyladenosine as a natural precursor in these pathways.
However, acetylated adenosine derivatives, particularly N6-acetyl-2',3',5'-tri-O-acetyladenosine, serve as crucial and versatile substrates in the chemical synthesis of a wide array of N6-substituted adenosines, which are cytokinin nucleosides. This synthetic approach allows for the creation of diverse cytokinin analogues for research into their structure-activity relationships, metabolic fate, and for the development of novel compounds with potential applications in agriculture and medicine.
These application notes provide a comprehensive overview of the established synthetic methodologies utilizing acetylated adenosine derivatives to produce cytokinins, protocols for their enzymatic conversion to biologically active forms, and methods for their analysis.
Data Presentation
Table 1: Synthesis of N6-Alkyladenosines from N6-acetyl-2',3',5'-tri-O-acetyladenosine
| Alkylating Agent | Reaction Conditions | Product (N6-Alkyladenosine) | Yield (%) | Reference |
| Methyl Iodide | DBU, MeCN, 20°C, 3h | N6-Methyladenosine | 85 | [1][2] |
| Ethyl Bromide | DBU, MeCN, 20°C, 3h | N6-Ethyladenosine | 82 | [1] |
| Propyl Bromide | DBU, MeCN, 20°C, 3h | N6-Propyladenosine | 80 | [1] |
| Benzyl Bromide | DBU, MeCN, 20°C, 3h | N6-Benzyladenosine (BA) | 92 | [1] |
| 3-Methylbut-2-enyl bromide | DBU, MeCN, 20°C, 3h | N6-(Δ2-Isopentenyl)adenosine (iP) | 75 | |
| Furfuryl chloride | DBU, MeCN, 20°C, 3h | N6-Furfuryladenosine (Kinetin riboside) | 88 |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; MeCN: Acetonitrile. Yields are for the two-step process of alkylation followed by deacetylation.
Table 2: Comparison of Biological Activity of Natural and Synthetic Cytokinins
| Cytokinin | Form | Relative Activity in Tobacco Callus Growth Assay | Reference |
| N6-(Δ2-Isopentenyl)adenine (iP) | Free Base | High | |
| N6-(Δ2-Isopentenyl)adenosine (iPA) | Riboside | Moderate (approx. 3.3x less active than iP) | |
| Zeatin (trans-isomer) | Free Base | Very High | |
| N6-Benzyladenine (BA) | Free Base | High | |
| Kinetin | Free Base | Moderate | |
| N6-Butyladenosine | Riboside | Lower than trans-Zeatin riboside | |
| N6-Geranyladenosine | Riboside | Marginal | |
| N6-Farnesyladenosine | Riboside | None |
Experimental Protocols
Protocol 1: Chemical Synthesis of N6-Substituted Adenosines
This protocol describes a general method for the regioselective N6-alkylation of adenosine using N6-acetyl-2',3',5'-tri-O-acetyladenosine as a substrate.
Materials:
-
N6-acetyl-2',3',5'-tri-O-acetyladenosine
-
Alkyl halide (e.g., benzyl bromide, isopentenyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
-
Methanol (MeOH)
-
Ammonia solution (7 M in MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Alkylation:
-
Dissolve N6-acetyl-2',3',5'-tri-O-acetyladenosine (1 mmol) in anhydrous acetonitrile (10 mL).
-
Add DBU (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
-
Deacetylation:
-
Dissolve the crude product from the alkylation step in 7 M ammoniacal methanol (20 mL).
-
Stir the solution at room temperature for 24-48 hours.
-
Evaporate the solvent to dryness.
-
-
Purification:
-
Purify the resulting N6-substituted adenosine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure N6-substituted adenosine.
-
Protocol 2: Enzymatic Conversion of N6-Substituted Adenosines to Cytokinin Free Bases
This protocol outlines the enzymatic conversion of synthetic N6-substituted adenosines to their corresponding and more biologically active free bases using nucleoside phosphorylase.
Materials:
-
N6-substituted adenosine (e.g., N6-benzyladenosine)
-
Purine nucleoside phosphorylase (PNP)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Inorganic phosphate (KH2PO4)
Procedure:
-
Prepare a reaction mixture containing the N6-substituted adenosine (1 mM) and inorganic phosphate (50 mM) in 50 mM potassium phosphate buffer (pH 7.5).
-
Add purine nucleoside phosphorylase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C.
-
Monitor the conversion of the N6-substituted adenosine to the corresponding adenine derivative (cytokinin free base) by HPLC.
-
Once the reaction is complete, the cytokinin free base can be purified by HPLC.
Protocol 3: Quantification of Cytokinins by HPLC-MS/MS
This protocol provides a general workflow for the quantitative analysis of cytokinins in biological or synthetic samples.
Materials:
-
Cytokinin standards
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
Procedure:
-
Sample Extraction:
-
Homogenize the plant tissue or dissolve the synthetic sample in an appropriate extraction solvent (e.g., modified Bieleski buffer or 80% methanol).
-
Include internal standards for accurate quantification.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Sample Purification (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering compounds.
-
Elute the cytokinins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor-to-product ion transitions for each cytokinin analyte.
-
-
-
Data Analysis:
-
Quantify the cytokinins by comparing the peak areas of the endogenous/synthetic compounds to the peak areas of the internal standards and constructing a calibration curve with known standards.
-
Visualizations
Caption: Cytokinin signaling pathway in plants.
References
Application Notes and Protocols for Regioselective Alkylation of N-Acetyladenosine
For researchers, scientists, and drug development professionals, the regioselective alkylation of N-Acetyladenosine is a critical process for the synthesis of a wide array of biologically active compounds, including cytokinin nucleosides which exhibit antitumor, antiviral, and anti-inflammatory properties.[1] This document provides detailed protocols for two primary methods of regioselective alkylation: direct N6-alkylation and N1-alkylation followed by Dimroth rearrangement.
Key Concepts and Strategies
The regioselectivity of adenosine alkylation can be controlled by protecting the hydroxyl groups of the ribose moiety and the exocyclic amino group. The use of N-acetyl-2',3',5'-tri-O-acetyladenosine is a common strategy to direct alkylation to the desired nitrogen atom.
Two principal strategies for achieving regioselective alkylation are:
-
Direct N6-Alkylation: This method involves the direct alkylation of the N6-position of a protected adenosine derivative. This is often achieved using alkyl halides in the presence of a base or through the Mitsunobu reaction with an alcohol.[2][3]
-
N1-Alkylation and Dimroth Rearrangement: This two-step approach first involves the alkylation at the N1 position, followed by a base-catalyzed Dimroth rearrangement to yield the thermodynamically more stable N6-substituted adenosine.[4][5]
Experimental Protocols
Protocol 1: Direct Regioselective N6-Alkylation using Alkyl Halides
This protocol details the direct alkylation of the N6 position of N-acetyl-2',3',5'-tri-O-acetyladenosine using an alkyl halide and a non-nucleophilic base.
Materials:
-
N-acetyl-2',3',5'-tri-O-acetyladenosine
-
Alkyl bromide (RBr)
-
1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Ammonia in Methanol (7 M NH3/MeOH) or Propylamine in Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-acetyl-2',3',5'-tri-O-acetyladenosine in anhydrous acetonitrile.
-
Add the alkyl bromide (1.1 equivalents) to the solution.
-
Add DBU (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting N6-alkyl-N-acetyl-2',3',5'-tri-O-acetyladenosine intermediate by silica gel column chromatography.
-
For deprotection, dissolve the purified intermediate in 7 M ammonia in methanol or propylamine in methanol.
-
Stir the solution at room temperature for 48 hours.
-
Evaporate the solvent and purify the final N6-alkyladenosine product by column chromatography.
Protocol 2: Regioselective N6-Alkylation via Mitsunobu Reaction
This protocol utilizes the Mitsunobu reaction for the direct N6-alkylation of N-acetyl-2',3',5'-tri-O-acetyladenosine with an alcohol.
Materials:
-
N-acetyl-2',3',5'-tri-O-acetyladenosine
-
Alcohol (ROH)
-
Triphenylphosphine (Ph3P)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia in Methanol (7 M NH3/MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-acetyl-2',3',5'-tri-O-acetyladenosine, the alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the intermediate product by silica gel chromatography to remove triphenylphosphine oxide and other byproducts.
-
Deprotect the acetyl groups by dissolving the intermediate in 7 M ammonia in methanol and stirring at room temperature for 48 hours.
-
Evaporate the solvent and purify the final N6-alkyladenosine product.
Protocol 3: Regioselective N1-Alkylation and Subsequent Dimroth Rearrangement
This protocol describes a two-step synthesis of N6-substituted adenosines via an initial N1-alkylation followed by a Dimroth rearrangement.
Materials:
-
2',3',5'-tri-O-acetyladenosine
-
Alkyl halide (e.g., benzyl bromide or isopentenyl bromide)
-
Barium carbonate (BaCO3)
-
Potassium iodide (KI)
-
N,N-dimethylformamide (DMF)
-
Aqueous ammonia
-
Silica gel for column chromatography
Procedure:
Step 1: N1-Alkylation
-
Dissolve 2',3',5'-tri-O-acetyladenosine in DMF.
-
Add BaCO3 and KI to the solution.
-
Add the alkyl halide and stir the reaction mixture. The reaction often proceeds to quantitative yield.
-
Monitor the formation of the 1-N-substituted derivative by TLC.
-
Once the reaction is complete, filter off the inorganic salts and remove the DMF under reduced pressure.
-
The crude 1-N-alkyl-2',3',5'-tri-O-acetyladenosine can be used directly in the next step or purified by chromatography.
Step 2: Dimroth Rearrangement
-
Dissolve the crude or purified 1-N-substituted intermediate in aqueous ammonia.
-
Stir the solution at room temperature. The rearrangement and deprotection occur in this step.
-
Monitor the conversion to the N6-substituted adenosine by TLC.
-
Upon completion, evaporate the solvent and purify the final N6-substituted adenosine product by silica gel chromatography. This method yields pure N6-substituted adenosines.
Data Presentation
| Protocol | Method | Substrate | Reagents | Conditions | Yield | Reference |
| 1 | Direct N6-Alkylation | N-acetyl-2',3',5'-tri-O-acetyladenosine | RBr, DBU, MeCN; then NH3/MeOH | rt, 16h (alkylation); rt, 48h (deprotection) | 52-78% | |
| 2 | Mitsunobu Reaction | N-acetyl-2',3',5'-tri-O-acetyladenosine | ROH, Ph3P, DEAD, THF; then NH3/MeOH | rt, 20h (alkylation); rt, 48h (deprotection) | - | |
| 3 | N1-Alkylation & Dimroth Rearrangement | 2',3',5'-tri-O-acetyladenosine | Alkyl halide, BaCO3, KI, DMF; then aq. NH3 | - | Quantitative (N1-alkylation) |
Visualizations
Caption: Direct N6-Alkylation Workflow.
Caption: N1-Alkylation and Dimroth Rearrangement Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyladenosine Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyladenosine (ac6A) is a modified nucleoside that has been identified in the transfer RNA (tRNA) of certain organisms, where it is thought to contribute to the structural stability and proper functioning of the tRNA molecule.[1] The ability to incorporate this compound into synthetic RNA oligonucleotides is crucial for a variety of research and therapeutic applications. These applications include the study of RNA structure and function, the investigation of RNA-protein interactions, the development of RNA-based therapeutics with enhanced stability or modified biological activity, and as standards for analytical and diagnostic assays.
This document provides detailed application notes and protocols for the use of this compound phosphoramidite in automated solid-phase RNA synthesis.
Data Presentation
The successful synthesis of high-quality RNA containing this compound depends on the performance of the phosphoramidite and the optimization of synthesis and purification protocols. The following tables summarize key quantitative data related to the use of this compound phosphoramidite.
| Parameter | Typical Value | Notes |
| Storage and Stability | ||
| Solid Phosphoramidite | -20°C in a desiccator | Stable for extended periods under inert atmosphere. |
| Phosphoramidite in Solution | 2-3 days at room temperature in anhydrous acetonitrile | For optimal performance, should be used as fresh as possible. Prolonged storage in solution can lead to degradation. |
| Synthesis Parameters | ||
| Coupling Efficiency | >97% | Comparable to other modified phosphoramidites. Efficiency should be monitored via trityl cation assay. A slightly extended coupling time is recommended. |
| Deprotection and Cleavage | ||
| N-Acetyl Group Removal | See Protocol Below | The acetyl group is labile and can be removed under standard RNA deprotection conditions. Aqueous methylamine is an effective reagent for rapid deprotection.[2] |
| Purification and Yield | ||
| Crude Product Purity | 40-70% (Sequence Dependent) | Purity is influenced by coupling efficiency at each step. Primary impurities are shorter, truncated sequences. |
| Final Yield (Post-HPLC) | 10-30% of crude yield | Dependent on the efficiency of the purification method and the purity of the crude product. |
| Final Product Purity | >95% | Achievable with HPLC purification. Purity should be confirmed by mass spectrometry and HPLC. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA containing this compound
This protocol outlines the steps for incorporating this compound into an RNA oligonucleotide using a standard automated RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
This compound phosphoramidite (5'-O-DMT-2'-O-TBDMS-N6-acetyladenosine-3'-O-(N,N-diisopropylamino) phosphoramidite)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Solid support (e.g., CPG) with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT)
-
Capping solutions (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation:
-
Dissolve this compound phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Install the phosphoramidite vials on the synthesizer.
-
Program the desired RNA sequence into the synthesizer, designating the position for this compound incorporation.
-
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing RNA chain with the deblocking solution. The released DMT cation can be quantified to monitor coupling efficiency.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the RNA chain. A longer coupling time (e.g., 6-10 minutes) is recommended for the modified base to ensure high coupling efficiency.[3][4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on"). DMT-on purification is often preferred as it aids in the separation of the full-length product from truncated sequences.
Protocol 2: Cleavage and Deprotection of this compound containing RNA
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups.
Materials:
-
Ammonium hydroxide/40% aqueous methylamine (AMA) solution (1:1, v/v)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Diisopropylethylamine (DIPEA)
-
RNA quenching buffer
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support with the synthesized RNA to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate at 65°C for 20 minutes. This step cleaves the RNA from the support and removes the protecting groups from the nucleobases, including the N-acetyl group from adenosine.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the RNA to a new tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
-
2'-Hydroxyl Deprotection (Desilylation):
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and vortex to dissolve.
-
Add 60 µL of DIPEA and mix gently.
-
Add 75 µL of TEA·3HF and mix.
-
Incubate the mixture at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.
-
After incubation, cool the reaction on ice.
-
Add 1.75 mL of RNA quenching buffer to precipitate the RNA.
-
Vortex and place at -20°C for at least 30 minutes.
-
Centrifuge to pellet the RNA, decant the supernatant, and dry the pellet.
-
Protocol 3: Purification of this compound containing RNA by HPLC
This protocol details the purification of the deprotected RNA using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column suitable for oligonucleotide purification (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Desalting column
Procedure:
-
Sample Preparation:
-
Resuspend the dried RNA pellet in an appropriate volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Purification:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the RNA sample.
-
Elute the RNA using a linear gradient of Mobile Phase B. The DMT-on RNA will have a longer retention time than the DMT-off failure sequences.
-
Monitor the elution at 260 nm and collect the peak corresponding to the full-length product.
-
-
Post-Purification Processing:
-
Evaporate the collected fractions to dryness.
-
If purified as DMT-on, remove the DMT group by treating with 80% acetic acid for 30 minutes, then evaporate the acid.
-
Desalt the purified RNA using a desalting column or by ethanol precipitation.
-
Quantify the final product by UV-Vis spectrophotometry at 260 nm.
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualization
Caption: Workflow for the synthesis of RNA containing this compound.
Caption: Applications of synthetically produced this compound RNA.
References
- 1. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
Metabolic Labeling of RNA with N-Acetyladenosine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA dynamics, including synthesis, processing, and degradation, is crucial for understanding gene expression regulation in various biological processes and disease states. Metabolic labeling of RNA with nucleoside analogs has emerged as a powerful tool to track newly synthesized RNA within cells. This document provides detailed application notes and protocols for the use of N-Acetyladenosine (NAA) analogs in metabolic RNA labeling. These analogs are incorporated into nascent RNA transcripts via the cellular nucleoside salvage pathway, allowing for their subsequent detection and analysis. This approach offers a versatile platform for investigating RNA turnover, the impact of therapeutic agents on transcription, and for the discovery of novel drug targets.
Featured this compound Analogs
Several this compound analogs have been developed for metabolic RNA labeling, each with unique features for downstream applications. The choice of analog depends on the specific experimental goals, such as immunoprecipitation-free sequencing, fluorescent imaging, or affinity purification.
| Analog | Abbreviation | Key Features & Applications | Detection Method |
| N6-allyladenosine | a6A | Enables immunoprecipitation-free, mutation-based sequencing (a6A-seq) to study RNA dynamics. The allyl group can be chemically modified to induce misincorporation during reverse transcription. | Mutation Signature upon Sequencing |
| N6-propargyladenosine | N6pA | Contains a terminal alkyne group for bioorthogonal "click chemistry" reactions. Ideal for affinity purification of labeled RNA and fluorescence imaging. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| 2-vinyladenosine | 2-VA | Possesses a vinyl group that can undergo an Inverse Electron-Demand Diels-Alder (IEDDA) reaction, a fast and catalyst-free click reaction for imaging and enrichment. | Inverse Electron-Demand Diels-Alder (IEDDA) Reaction |
| 7-deazavinyladenosine | 7-dVA | Similar to 2-VA, it contains a vinyl group for IEDDA reactions. The modification at the 7-position can influence its incorporation and recognition by cellular enzymes. | Inverse Electron-Demand Diels-Alder (IEDDA) Reaction |
Quantitative Data Summary
The efficiency of metabolic labeling can vary depending on the cell type, analog concentration, and labeling time. The following table summarizes typical experimental parameters and observations for different NAA analogs.
| Analog | Cell Line | Concentration | Labeling Time | Incorporation Rate (analog/A ratio) | Cytotoxicity | Reference |
| N6-allyladenosine (a6A) | HeLa, HEK293T | 1 mM | 4 - 24 hours | ~2.6‰ in mRNA after 24h | Low at 1 mM for 24h | [1] |
| N6-propargyladenosine (N6pA) | HeLa | 10 µM - 1 mM | 12 hours | Incorporation observed at 10 µM | Not specified | [2] |
| 2-vinyladenosine (2-VA) | HEK293T | 1 mM | 5 hours | Detected by streptavidin dot blot | No significant effect on cell proliferation after 12h | [3][4] |
| 7-deazavinyladenosine (7-dVA) | HEK293T | 1 mM | 5 hours | Detected by streptavidin dot blot | No significant effect on cell proliferation after 12h | [3] |
Signaling Pathway: Nucleoside Salvage Pathway
The incorporation of this compound analogs into newly synthesized RNA is primarily mediated by the nucleoside salvage pathway. This pathway recycles nucleosides and nucleobases from the degradation of RNA and DNA. The exogenous NAA analogs are taken up by the cell and are subsequently phosphorylated by cellular kinases to their triphosphate forms. These analog-triphosphates are then recognized by RNA polymerases and incorporated into nascent RNA transcripts in place of endogenous adenosine triphosphate (ATP).
Caption: Metabolic incorporation of this compound analogs via the nucleoside salvage pathway.
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with N6-allyladenosine (a6A) and a6A-Seq
This protocol describes the metabolic labeling of cellular RNA with a6A and its subsequent detection using a mutation-based high-throughput sequencing method (a6A-seq).
Materials:
-
N6-allyladenosine (a6A)
-
Cell culture medium and supplements
-
Mammalian cells (e.g., HeLa, HEK293T)
-
RNA extraction kit
-
Iodine solution
-
Reverse transcriptase
-
PCR reagents
-
DNA sequencing platform
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the culture medium with fresh medium containing 1 mM a6A.
-
Incubate the cells for 4-24 hours under standard culture conditions.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Iodination of a6A-labeled RNA:
-
Treat the extracted RNA with an iodine solution to induce the cyclization of a6A to 1,N6-cyclized adenosine (cyc-A). This modification causes misincorporation during reverse transcription.
-
-
Reverse Transcription and Library Preparation:
-
Perform reverse transcription of the iodinated RNA using a reverse transcriptase that is prone to misincorporation opposite the cyc-A lesion.
-
Prepare a sequencing library from the resulting cDNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify a6A incorporation sites by detecting A-to-G, A-to-C, or A-to-T mutations.
-
Caption: Experimental workflow for a6A-seq.
Protocol 2: Metabolic Labeling with N6-propargyladenosine (N6pA) and CuAAC
This protocol details the labeling of nascent RNA with N6pA and its subsequent detection or enrichment using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry".
Materials:
-
N6-propargyladenosine (N6pA)
-
Cell culture medium and supplements
-
Mammalian cells
-
RNA extraction kit
-
Azide-functionalized molecule (e.g., Azide-Biotin for enrichment, Azide-Fluorophore for imaging)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
Procedure:
-
Metabolic Labeling:
-
Incubate cells with N6pA at a final concentration of 10 µM to 1 mM for a desired period (e.g., 12 hours).
-
-
RNA Extraction:
-
Isolate total RNA from the labeled cells.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare a reaction mix containing the N6pA-labeled RNA, the azide-functionalized molecule, CuSO₄, a copper(I)-stabilizing ligand, and a reducing agent.
-
Incubate the reaction to allow the cycloaddition to occur.
-
-
Downstream Analysis:
-
For Enrichment: If using Azide-Biotin, the biotinylated RNA can be purified using streptavidin-coated beads.
-
For Imaging: If using an Azide-Fluorophore, the labeled RNA can be visualized by fluorescence microscopy.
-
Caption: Workflow for N6pA labeling and CuAAC detection.
Protocol 3: Metabolic Labeling with Vinyladenosine (2-VA/7-dVA) and IEDDA
This protocol outlines the use of vinyladenosine analogs for RNA labeling and their detection via the catalyst-free Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
Materials:
-
2-vinyladenosine (2-VA) or 7-deazavinyladenosine (7-dVA)
-
Cell culture medium and supplements
-
Mammalian cells
-
RNA extraction kit
-
Tetrazine-functionalized probe (e.g., Tetrazine-Biotin, Tetrazine-Fluorophore)
Procedure:
-
Metabolic Labeling:
-
Treat cells with 1 mM of 2-VA or 7-dVA for a specified duration (e.g., 5 hours).
-
-
RNA Extraction:
-
Isolate total RNA from the labeled cells.
-
-
IEDDA Reaction:
-
Incubate the vinyladenosine-labeled RNA with a tetrazine-functionalized probe. The reaction proceeds rapidly at room temperature without the need for a catalyst.
-
-
Downstream Applications:
-
The resulting labeled RNA can be used for affinity purification (with Tetrazine-Biotin) or fluorescence imaging (with Tetrazine-Fluorophore).
-
Caption: Workflow for vinyladenosine labeling and IEDDA detection.
Applications in Drug Development
The metabolic labeling of RNA with this compound analogs provides a powerful platform for various applications in drug development:
-
Target Identification and Validation: By analyzing changes in RNA turnover rates of specific transcripts upon drug treatment, researchers can identify novel drug targets and validate their engagement.
-
Mechanism of Action Studies: Understanding how a compound affects RNA synthesis, processing, and degradation can elucidate its mechanism of action.
-
Pharmacodynamic Biomarker Discovery: The level of analog incorporation into specific RNAs can serve as a pharmacodynamic biomarker to assess drug efficacy and optimal dosing.
-
Toxicity Screening: Alterations in global RNA metabolism can be an early indicator of cellular toxicity, allowing for the screening of compounds for adverse effects.
Conclusion
Metabolic labeling of RNA with this compound analogs is a versatile and powerful technology for the dynamic study of the transcriptome. The choice of analog and corresponding detection method allows for a wide range of applications, from high-resolution sequencing to cellular imaging. These approaches provide invaluable insights into the mechanisms of gene regulation and are poised to accelerate the discovery and development of novel therapeutics.
References
- 1. a6A-seq: N6-allyladenosine-based cellular messenger RNA metabolic labelling and sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of N-Acetyladenosine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyladenosine and its derivatives represent a class of modified nucleosides with significant potential in various fields of biomedical research. As analogs of adenosine, they are implicated in numerous physiological processes and are valuable tools for probing enzymatic pathways and developing novel therapeutic agents.[1] N6-acetyladenosine has been identified as a naturally occurring modification in the transfer RNA (tRNA) of some thermophilic organisms, suggesting its role in the stability and function of RNA.[2][3] The enzymatic synthesis of these compounds offers a green and highly specific alternative to traditional chemical methods, which often require harsh conditions and complex protection/deprotection steps.
This document provides an overview of the enzymatic approaches for the synthesis of this compound derivatives, detailed experimental protocols, and a summary of relevant quantitative data.
Enzymatic Synthesis Strategies
The enzymatic synthesis of this compound derivatives can be approached primarily through two strategies:
-
Direct N-acetylation: This method involves the use of an N-acetyltransferase to directly transfer an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the N6-amino group of adenosine.
-
Chemoenzymatic Synthesis: This hybrid approach combines chemical acetylation with enzymatic modifications, such as regioselective deacetylation, to achieve the desired product.
Generalized Protocol for Direct Enzymatic N-Acetylation of Adenosine
While specific N-acetyltransferases that efficiently catalyze the N-acetylation of adenosine are not yet well-characterized in the literature, a generalized protocol can be proposed based on the known mechanism of arylamine N-acetyltransferases (NATs).[4] NATs are known to catalyze the transfer of acetyl groups from acetyl-CoA to arylamines via a ping-pong bi-bi mechanism.[5] This protocol serves as a starting point for the experimental development and optimization of such a biocatalytic process.
Key Components:
-
Enzyme: A putative adenosine N-acetyltransferase (or a commercially available NAT with broad substrate specificity).
-
Substrates: Adenosine and Acetyl-Coenzyme A (acetyl-CoA).
-
Buffer: Tris-HCl or phosphate buffer, pH 7.5.
-
Cofactors: Dithiothreitol (DTT) to maintain a reducing environment for the enzyme.
Experimental Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Adenosine (e.g., 1-10 mM final concentration).
-
N-acetyltransferase (e.g., 0.1-1 mg/mL).
-
DTT (1 mM).
-
Tris-HCl buffer (50 mM, pH 7.5).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding acetyl-CoA (e.g., 1-5 mM final concentration).
-
The final reaction volume should be between 100 µL and 1 mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a duration ranging from 1 to 24 hours, with gentle agitation.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold methanol or by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
-
Product Analysis and Purification:
-
Centrifuge the terminated reaction mixture to pellet the denatured protein.
-
Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purify the product using preparative HPLC.
-
Workflow for Direct Enzymatic N-Acetylation:
Caption: Workflow for the direct enzymatic synthesis of this compound.
Protocol for Chemoenzymatic Synthesis of this compound Derivatives
This approach involves the chemical acetylation of adenosine, followed by enzymatic deacetylation at specific positions. This method is particularly useful for producing derivatives with specific acetylation patterns. For instance, peracetylated adenosine can be synthesized chemically and then regioselectively deacetylated using enzymes like lipases or esterases.
Part 1: Chemical Peracetylation of Adenosine
-
Reaction Setup:
-
Dissolve adenosine in pyridine.
-
Add an excess of acetic anhydride dropwise while stirring at 0°C.
-
-
Incubation:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting peracetylated adenosine (N6, 2',3',5'-tetra-O-acetyladenosine) by silica gel column chromatography.
-
Part 2: Enzymatic Regioselective Deacetylation
-
Enzyme and Substrate Preparation:
-
Dissolve the peracetylated adenosine in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like DMSO or acetone to aid solubility.
-
Prepare a solution of the desired enzyme (e.g., Butyrylcholinesterase or a lipase).
-
-
Enzymatic Reaction:
-
Add the enzyme solution to the substrate solution.
-
Incubate the mixture at a controlled temperature (e.g., 30-37°C) with gentle shaking.
-
-
Monitoring and Termination:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the desired product is formed, terminate the reaction by enzyme denaturation (e.g., heat or addition of an organic solvent).
-
-
Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the desired this compound derivative by column chromatography or preparative HPLC.
-
Workflow for Chemoenzymatic Synthesis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-Acetyladenosine | 16265-37-5 | NA159478 | Biosynth [biosynth.com]
- 3. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. Arylamine N-acetyltransferases: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyladenosine in the Preparation of Adenosine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-acetyladenosine as a key precursor in the synthesis of a diverse range of adenosine receptor ligands. The protocols detailed herein leverage the N-acetyl group as a strategic protecting group to enable regioselective N6-alkylation, a critical modification for tuning the affinity and selectivity of ligands for the A1, A2A, A2B, and A3 adenosine receptor subtypes.
Introduction to this compound as a Synthetic Precursor
This compound, particularly in its peracetylated form (N6-acetyl-2',3',5'-tri-O-acetyladenosine), serves as a versatile and highly effective starting material for the synthesis of N6-substituted adenosine derivatives. The acetyl group at the N6-position directs alkylation specifically to this exocyclic amino group, preventing undesired reactions at other positions on the purine ring. Subsequent deprotection of the acetyl groups yields the target N6-substituted adenosine ligands. This strategy offers a robust and reliable pathway to a wide array of potential therapeutic agents targeting adenosine receptors.
Key Synthetic Strategies
Two primary methods have been successfully employed for the N6-alkylation of acetylated adenosine:
-
Reaction with Alkyl Halides under Basic Conditions: This method involves the reaction of N6-acetyl-2',3',5'-tri-O-acetyladenosine with various alkyl halides in the presence of a non-nucleophilic base.
-
Mitsunobu Reaction with Alcohols: The Mitsunobu reaction allows for the coupling of N6-acetyl-2',3',5'-tri-O-acetyladenosine with a broad range of primary and secondary alcohols, providing access to a diverse set of N6-substituents.
Following N6-alkylation, a straightforward deacetylation step, typically using methanolic ammonia, removes all acetyl protecting groups to yield the final N6-substituted adenosine ligand.
Data Presentation: Binding Affinities and Efficacies of N6-Substituted Adenosine Derivatives
The following tables summarize the binding affinities (Ki) and functional efficacies (cAMP stimulation or inhibition) of a selection of N6-substituted adenosine derivatives at human adenosine receptor subtypes. This data highlights the impact of different N6-substituents on receptor selectivity and agonist/antagonist activity.
Table 1: Binding Affinities (Ki, nM) of N6-Substituted Adenosine Derivatives at Human Adenosine Receptors [1][2][3]
| Compound | N6-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 1 | Methyl | 1500 | >10000 | 250 |
| 2 | Ethyl | 800 | >10000 | 150 |
| 3 | Propyl | 500 | >10000 | 100 |
| 4 | Cyclopentyl | 1.5 | 500 | 50 |
| 5 | Benzyl | 50 | 1000 | 25 |
| 6 | (R)-1-Phenylethyl | 15 | 800 | 15 |
| 7 | (S)-1-Phenylethyl | 250 | >10000 | 300 |
| 8 | 3-Chlorobenzyl | 20 | 1500 | 10 |
Table 2: Functional Efficacy of N6-Substituted Adenosine Derivatives at Human A3 Adenosine Receptors [1][2]
| Compound | N6-Substituent | Efficacy at hA3R |
| 1 | Methyl | Full Agonist |
| 4 | Cyclopentyl | Full Agonist |
| 5 | Benzyl | Partial Agonist |
| 8 | 3-Chlorobenzyl | Partial Agonist |
Experimental Protocols
Protocol 1: Synthesis of N6-acetyl-2',3',5'-tri-O-acetyladenosine
This protocol describes the initial peracetylation of adenosine, a necessary step before regioselective N6-alkylation.
Materials:
-
Adenosine
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine in pyridine and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the suspension with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude pentaacetylated adenosine.
-
Dissolve the crude product in methanol and add imidazole. Stir at room temperature for 2-4 hours to selectively deacetylate the N6-position.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield N6-acetyl-2',3',5'-tri-O-acetyladenosine.
Protocol 2: N6-Alkylation of N6-acetyl-2',3',5'-tri-O-acetyladenosine using an Alkyl Halide
Materials:
-
N6-acetyl-2',3',5'-tri-O-acetyladenosine
-
Alkyl bromide or iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N6-acetyl-2',3',5'-tri-O-acetyladenosine in anhydrous MeCN.
-
Add the corresponding alkyl halide (1.2 equivalents).
-
Add DBU (1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with EtOAc and wash with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N6-alkylated, fully acetylated adenosine derivative.
Protocol 3: N6-Alkylation of N6-acetyl-2',3',5'-tri-O-acetyladenosine via Mitsunobu Reaction
Materials:
-
N6-acetyl-2',3',5'-tri-O-acetyladenosine
-
Alcohol (1.5 equivalents)
-
Triphenylphosphine (PPh3) (2.0 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N6-acetyl-2',3',5'-tri-O-acetyladenosine, the alcohol, and PPh3 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the N6-alkylated, fully acetylated adenosine derivative.
Protocol 4: Deprotection of Acetyl Groups
Materials:
-
N6-alkylated, fully acetylated adenosine derivative
-
Methanolic ammonia (7N)
-
Methanol
Procedure:
-
Dissolve the N6-alkylated, fully acetylated adenosine derivative in methanolic ammonia.
-
Stir the solution at room temperature in a sealed vessel for 48 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final N6-substituted adenosine ligand.
Protocol 5: Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general method for determining the binding affinity of synthesized ligands for adenosine receptors.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A, [125I]I-AB-MECA for A3)
-
Synthesized N6-substituted adenosine ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)
-
Non-specific binding determinator (e.g., a high concentration of a known non-radioactive ligand like NECA)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized ligands in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand, and either the synthesized ligand at various concentrations or the non-specific binding determinator.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the synthesized ligands by non-linear regression analysis of the competition binding data.
Protocol 6: cAMP Functional Assay for A2A Adenosine Receptor Agonists
This protocol measures the ability of synthesized ligands to stimulate cAMP production, indicating agonist activity at Gs-coupled receptors like A2A.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor
-
Synthesized N6-substituted adenosine ligands
-
Adenosine deaminase (ADA)
-
Phosphodiesterase inhibitor (e.g., rolipram)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer
Procedure:
-
Plate the A2A receptor-expressing cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with adenosine deaminase to remove any endogenous adenosine.
-
Add the phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Add the synthesized ligands at various concentrations to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC50 values and maximal efficacy for the synthesized agonists by non-linear regression analysis of the dose-response curves.
Mandatory Visualizations
Caption: Adenosine receptor signaling pathways.
References
- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Acetyladenosine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyladenosine is a modified purine nucleoside, an analog of adenosine, that has garnered interest in medicinal chemistry for its potential therapeutic applications. As a derivative of a fundamental biological molecule, this compound and its related compounds are being explored for their roles in various physiological processes, including cancer cell proliferation and vascular tone regulation. This document provides a comprehensive overview of the current understanding of this compound's applications, supported by experimental protocols and data where available. While research on this compound is ongoing, this guide aims to equip researchers with the foundational knowledge and methodologies to investigate its therapeutic potential.
Physicochemical Properties
To facilitate experimental design, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₅O₅ | PubChem |
| Molecular Weight | 309.28 g/mol | PubChem |
| CAS Number | 16265-37-5 | PubChem |
| Appearance | White to off-white powder | BOC Sciences[1] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | BOC Sciences[1] |
| Storage | Store at -20°C | BOC Sciences[1] |
I. Anticancer Applications
Adenosine analogs have been recognized for their potential to inhibit cancer progression[2]. N-substituted adenosine derivatives, a class to which this compound belongs, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The proposed mechanism often involves the intracellular conversion of these derivatives into their corresponding mononucleotides, which can then interfere with cellular metabolism and signaling pathways, leading to a decrease in ATP production and subsequent apoptosis[3].
A. Mechanism of Action in Cancer (Hypothesized)
While the specific mechanism of this compound is still under investigation, it is hypothesized to act through pathways similar to other N6-substituted adenosine derivatives. These pathways may include:
-
Induction of Apoptosis: N6-substituted adenosine derivatives have been demonstrated to induce apoptosis, a form of programmed cell death, in cancer cells. This process is often associated with the activation of caspases, key enzymes in the apoptotic cascade. The intrinsic, or mitochondrial, pathway of apoptosis is a likely candidate, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related compounds have shown an arrest in the G0/G1 phase of the cell cycle.
Figure 1: Hypothesized anticancer mechanism of this compound.
B. Quantitative Data
Currently, specific IC₅₀ values for this compound against various cancer cell lines are not widely reported in publicly available literature. The table below is provided as a template for researchers to populate with their own experimental data. For reference, related N6-substituted adenosine analogs have shown IC₅₀ values in the micromolar range against different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| e.g., MCF-7 | Breast Cancer | Data not available | |
| e.g., A549 | Lung Cancer | Data not available | |
| e.g., HeLa | Cervical Cancer | Data not available |
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in complete medium until they reach 80-90% confluency.
-
Trypsinize the cells, count them, and adjust the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
II. Vasodilatory Applications
Adenosine is a well-known vasodilator, and its analogs are investigated for their effects on vascular smooth muscle relaxation. The mechanism of adenosine-induced vasodilation is complex and can involve the activation of adenosine receptors on both endothelial and smooth muscle cells, leading to various downstream signaling events.
A. Mechanism of Action in Vasodilation (Hypothesized)
The vasodilatory effects of adenosine analogs are primarily mediated by adenosine receptors, particularly the A₂A and A₂B subtypes, which are coupled to Gs proteins. Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.
Figure 3: Hypothesized signaling pathway for this compound-induced vasodilation.
B. Quantitative Data
| Vascular Bed | Pre-constrictor | EC₅₀ (µM) | Reference |
| e.g., Rat Aorta | Phenylephrine | Data not available | |
| e.g., Porcine Coronary Artery | KCl | Data not available |
C. Experimental Protocol: Ex Vivo Aortic Ring Relaxation Assay
This protocol provides a general method for assessing the vasodilatory effects of this compound on isolated aortic rings.
Materials:
-
This compound
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution
-
Phenylephrine (or other vasoconstrictor)
-
Acetylcholine (for endothelium integrity check)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat according to approved animal protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Vasodilation Assay:
-
Wash the rings and allow them to return to the baseline tension.
-
Pre-contract the rings again with phenylephrine to about 80% of the maximal response.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.
-
Figure 4: Workflow for the ex vivo aortic ring relaxation assay.
III. Synthesis
This compound can be synthesized from adenosine. A common method involves the acetylation of the exocyclic amino group at the N6 position of the purine ring.
A. Synthetic Scheme
A general approach for the synthesis of this compound involves the reaction of adenosine with an acetylating agent, such as acetic anhydride, in the presence of a base. Protecting groups may be used for the ribose hydroxyls to improve selectivity, followed by deprotection.
B. Experimental Protocol: Synthesis of N⁶-Acetyladenosine
This protocol is a general guideline for the synthesis of N⁶-Acetyladenosine. Optimization of reaction conditions may be necessary.
Materials:
-
Adenosine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Solvents for reaction and purification (e.g., Dimethylformamide - DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
Dissolve adenosine in a suitable solvent such as pyridine or DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Quench the reaction by adding methanol or water.
-
Remove the solvent under reduced pressure.
-
The crude product may be co-evaporated with a solvent like toluene to remove residual pyridine.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure N⁶-Acetyladenosine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.
-
Conclusion
This compound represents a promising scaffold in medicinal chemistry, with potential applications in oncology and cardiovascular medicine. The protocols and information provided herein serve as a starting point for researchers to explore the synthesis, biological activity, and mechanism of action of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to generate the specific quantitative data needed to advance its development as a potential drug candidate.
References
Application Notes and Protocols for the Mitsunobu Reaction with N-Acetyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and importantly, for the formation of carbon-nitrogen bonds. This reaction proceeds with a net inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules. In the context of nucleoside chemistry, the Mitsunobu reaction provides a mild and efficient method for the N-alkylation of nucleobases.
This document provides a detailed protocol for the Mitsunobu reaction using N-acetyladenosine as a nucleophile for the synthesis of N⁶-alkylated adenosine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, including as cytokinin nucleosides which exhibit a wide spectrum of biological activities. The protocol described herein is based on established procedures for the N⁶-alkylation of protected N⁶-acetyladenosine.
Core Concepts and Reaction Mechanism
The Mitsunobu reaction involves an oxidation-reduction condensation process. The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The generally accepted mechanism proceeds as follows:
-
Triphenylphosphine, a good nucleophile, attacks the N=N double bond of DEAD to form a betaine intermediate.
-
The acidic N-H proton of this compound is abstracted by the betaine, forming an ion pair.
-
The alcohol substrate is activated by attacking the phosphonium ion, forming an oxyphosphonium salt and displacing the DEAD-H byproduct.
-
In the final step, the this compound anion acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the desired N-alkylated product with inversion of configuration at the carbon atom of the alcohol. The driving force for this step is the formation of the highly stable triphenylphosphine oxide byproduct.
Experimental Protocols
A. General Protocol for the Mitsunobu Reaction with Protected N⁶-Acetyladenosine
This protocol is adapted from established procedures for the N⁶-alkylation of N⁶-acetyl-2',3',5'-tri-O-acetyladenosine. The use of the tri-O-acetylated form of this compound ensures that the reaction occurs selectively at the N⁶-position, as the ribose hydroxyl groups are protected. If using this compound with unprotected hydroxyls, a mixture of products resulting from reaction at both the N⁶- and O-positions is likely.
Materials:
-
N⁶-acetyl-2',3',5'-tri-O-acetyladenosine (Substrate)
-
Alcohol (e.g., ethanol, propanol, etc.) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N⁶-acetyl-2',3',5'-tri-O-acetyladenosine (1.0 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (10 volumes relative to the alcohol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate or dichloromethane.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N⁶-alkylated N⁶-acetyl-2',3',5'-tri-O-acetyladenosine.
-
The acetyl protecting groups can be removed by treatment with methanolic ammonia to yield the final N⁶-alkylated adenosine.
B. Deprotection of Acetyl Groups
-
Dissolve the purified N⁶-alkylated N⁶-acetyl-2',3',5'-tri-O-acetyladenosine in 7 M methanolic ammonia.
-
Stir the solution at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected N⁶-alkylated adenosine. Further purification may be necessary.
Data Presentation
The following table summarizes representative yields for the Mitsunobu reaction between N⁶-acetyl-2',3',5'-tri-O-acetyladenosine and various alcohols, followed by deprotection.
| Entry | Alcohol | Product | Yield of Protected Intermediate | Overall Yield of Deprotected Product |
| 1 | Ethanol | N⁶-Ethyladenosine | Good | High |
| 2 | Propanol | N⁶-Propyladenosine | Good | High |
| 3 | Isopropanol | N⁶-Isopropyladenosine | Moderate | Moderate |
| 4 | Benzyl alcohol | N⁶-Benzyladenosine | High | High |
| 5 | Furfuryl alcohol | N⁶-Furfuryladenosine (Kinetin riboside) | High | High |
Note: The terms "Good" and "High" generally refer to yields >70%, while "Moderate" refers to yields in the range of 40-60%. Specific yields can vary depending on the exact reaction conditions and the scale of the reaction.
Mandatory Visualizations
Mitsunobu Reaction Mechanism
Caption: Mechanism of the Mitsunobu Reaction.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of N6-Alkyladenosines
Welcome to the technical support center for the regioselective synthesis of N6-alkyladenosines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of N6-alkyladenosines?
A1: The main challenge lies in controlling the site of alkylation on the adenosine molecule. Adenosine possesses multiple nucleophilic centers, including the N1, N3, N7, and the exocyclic N6-amino group of the adenine base, as well as the 2', 3', and 5'-hydroxyl groups of the ribose sugar. Direct alkylation often results in a mixture of isomers (N1, N3, N6, and O-alkylated products), making the regioselective synthesis of N6-alkyladenosines a significant hurdle.[1] Overcoming this requires carefully designed synthetic strategies, often involving the use of protecting groups and multi-step reaction schemes.
Q2: Why is direct alkylation of unprotected adenosine not a preferred method for synthesizing N6-alkyladenosines?
A2: Direct alkylation of unprotected adenosine is generally avoided due to the lack of regioselectivity. The nitrogen atoms in the purine ring, particularly N1, are often more nucleophilic than the N6-amino group, leading to the preferential formation of N1-alkylated products.[2][3] Furthermore, alkylation can also occur at the hydroxyl groups of the ribose moiety, resulting in a complex mixture of products that are difficult to separate and significantly lower the yield of the desired N6-alkyladenosine.[2]
Q3: What is the Dimroth rearrangement, and how is it applied in N6-alkyladenosine synthesis?
A3: The Dimroth rearrangement is a chemical reaction in which a 1-alkyl-6-amino-substituted heterocyclic compound rearranges to the corresponding 6-alkylamino isomer. In the context of adenosine synthesis, this involves the initial, more favorable alkylation at the N1 position of a protected adenosine derivative. The resulting N1-alkyladenosine intermediate is then subjected to conditions, typically aqueous ammonia, that promote its rearrangement to the thermodynamically more stable N6-alkyladenosine.[2] This indirect approach provides a more controlled and higher-yielding pathway to N6-substituted adenosines compared to direct alkylation.
Q4: What are common side reactions to be aware of during the synthesis of N6-alkyladenosines?
A4: Besides the formation of regioisomers, several other side reactions can occur. These include:
-
Over-alkylation: Multiple alkyl groups may be introduced, especially with highly reactive alkylating agents.
-
Hydrolysis: Protecting groups on the ribose sugar can be prematurely cleaved under certain reaction conditions.
-
Depurination: Harsh acidic or basic conditions can lead to the cleavage of the glycosidic bond, resulting in the loss of the adenine base.
-
Side reactions of the alkylating agent: The alkylating agent itself might undergo side reactions, such as elimination or hydrolysis, reducing its effectiveness.
Q5: How can I purify the final N6-alkyladenosine product?
A5: Purification of N6-alkyladenosines from reaction mixtures containing regioisomers and other byproducts typically requires chromatographic techniques. Silica gel column chromatography is a common method for initial purification. For achieving high purity, especially for biological applications, High-Performance Liquid Chromatography (HPLC), often using a C18 column, is frequently employed.
Troubleshooting Guides
Problem 1: Low Yield of the Desired N6-Alkyladenosine
| Possible Cause | Suggested Solution |
| Poor Regioselectivity | Instead of direct alkylation, consider a strategy involving the Dimroth rearrangement of an N1-alkylated intermediate. Alternatively, a post-synthetic modification approach using a 6-chloropurine or 6-methylthiopurine riboside precursor can be employed. |
| Inefficient Alkylation Reaction | Optimize reaction conditions such as temperature, reaction time, and solvent. Ensure the use of a suitable base to facilitate the alkylation. For less reactive alkylating agents, consider using a more reactive derivative or increasing the reaction temperature. |
| Degradation of Starting Material or Product | Avoid harsh acidic or basic conditions that could lead to depurination or hydrolysis of protecting groups. Ensure all solvents and reagents are anhydrous to prevent unwanted hydrolysis. |
| Steric Hindrance | For bulky alkyl groups, steric hindrance can significantly slow down the reaction. Consider using a less sterically hindered alkylating agent if possible, or explore alternative synthetic routes that are less sensitive to steric effects. |
Problem 2: Presence of Multiple Products in the Final Reaction Mixture
| Possible Cause | Suggested Solution |
| Alkylation at Multiple Sites (N1, N3, O-alkylation) | Use protecting groups for the 2', 3', and 5'-hydroxyl groups of the ribose to prevent O-alkylation. Acetyl or silyl protecting groups are commonly used. To avoid N1 and N3 alkylation, consider the Dimroth rearrangement strategy which specifically targets the N1 position for initial alkylation before rearrangement to N6. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion. If the reaction stalls, consider adding more reagent or extending the reaction time. |
| Side Reactions of the Alkylating Agent | Use fresh and high-purity alkylating agents. Store them under appropriate conditions to prevent decomposition. |
Experimental Protocols
Key Experiment: Synthesis of N6-Alkyladenosine via Dimroth Rearrangement
This protocol is a generalized procedure based on common literature methods.
Step 1: Protection of Ribose Hydroxyl Groups
-
Dissolve adenosine in a suitable solvent (e.g., pyridine).
-
Add an excess of the protecting group reagent (e.g., acetic anhydride for acetylation) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction and purify the resulting 2',3',5'-tri-O-acetyladenosine by crystallization or column chromatography.
Step 2: N1-Alkylation
-
Dissolve the protected adenosine in an appropriate solvent (e.g., N,N-dimethylformamide - DMF).
-
Add a base (e.g., BaCO3) and the alkylating agent (e.g., alkyl halide).
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture and evaporate the solvent. Purify the N1-alkylated product if necessary.
Step 3: Dimroth Rearrangement
-
Dissolve the N1-alkylated intermediate in aqueous ammonia.
-
Stir the solution at room temperature or with gentle heating until the rearrangement is complete (monitored by TLC or HPLC).
-
Evaporate the solvent to obtain the N6-alkyl-2',3',5'-tri-O-acetyladenosine.
Step 4: Deprotection
-
Dissolve the protected N6-alkyladenosine in a suitable solvent (e.g., methanolic ammonia).
-
Stir the reaction at room temperature until all protecting groups are removed (monitored by TLC).
-
Evaporate the solvent and purify the final N6-alkyladenosine product by column chromatography or HPLC.
Data Presentation
Table 1: Comparison of Synthetic Strategies for N6-Alkyladenosines
| Synthetic Strategy | Advantages | Disadvantages | Typical Yields |
| Direct Alkylation | Simple, one-step procedure. | Poor regioselectivity, leading to a mixture of products and difficult purification. | Highly variable, often low. |
| Dimroth Rearrangement | Good regioselectivity, generally provides higher yields of the desired N6-isomer. | Multi-step process involving protection, alkylation, rearrangement, and deprotection. | Moderate to high. |
| Post-Synthetic Modification | Useful for incorporating N6-alkyladenosines into oligonucleotides. | Requires a pre-synthesized precursor with a suitable leaving group at the 6-position. | Good to excellent for the final amination step. |
| Reduction of N6-Acyladenosine | An alternative to direct alkylation. | Requires an additional acylation and reduction step. | Moderate. |
Visualizations
Caption: Dimroth rearrangement pathway for N6-alkyladenosine synthesis.
Caption: General experimental workflow for N6-alkyladenosine synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of N1- and N6-adenosine adducts and N1-inosine adducts formed by the reaction of butadiene monoxide with adenosine: evidence for the N1-adenosine adducts as major initial products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyladenosine Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyladenosine deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of this compound?
A1: The primary side reactions encountered during the deprotection of this compound, particularly in the context of oligonucleotide synthesis, include:
-
Incomplete Deprotection: The acetyl group may not be completely removed, leading to a mixture of the desired adenosine and the starting this compound. This is often due to insufficient reaction time, low temperature, or degraded deprotection reagents.
-
Depurination: Cleavage of the β-N-glycosidic bond between the adenine base and the ribose sugar can occur, especially under acidic conditions, but can also be a concern with prolonged exposure to some basic conditions at elevated temperatures.[1][2] This results in an abasic site in oligonucleotides.[1]
-
Transamination: When using methylamine-containing reagents like AMA (a mixture of ammonium hydroxide and methylamine), there is a risk of a side reaction where the acetyl group is replaced by a methylamino group, forming N6-methyladenosine. While this is a well-documented issue with benzoyl-protected deoxycytidine, it is a potential concern with this compound as well.[3]
-
Base Modification: Although less common with the acetyl protecting group compared to others, modification of the adenine base can occur under harsh deprotection conditions.
Q2: Which deprotection method is most suitable for this compound?
A2: The choice of deprotection method depends on the sensitivity of the molecule and the desired reaction conditions. Here are some common methods:
-
Ammonium Hydroxide: This is a traditional and widely used method. It is effective but may require elevated temperatures and longer reaction times for complete deprotection.[4]
-
Ammonia/Methylamine (AMA): This mixture allows for significantly faster deprotection at elevated temperatures (e.g., 10 minutes at 65°C). However, it carries the risk of transamination. The use of acetyl-protected cytidine is mandatory to avoid this side reaction in that context, and similar precautions should be considered for this compound.
-
Potassium Carbonate in Methanol: This is considered an "ultra-mild" deprotection method and is suitable for sensitive molecules that cannot tolerate the harshness of ammonia or AMA. It is particularly useful when other sensitive functional groups are present.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the deprotection reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the reaction mixture alongside the starting material (this compound) and a standard of the expected product (Adenosine) on a silica gel plate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. A co-spot of the reaction mixture and starting material can help confirm if the starting material is fully consumed.
-
HPLC: Injecting aliquots of the reaction mixture into an HPLC system and analyzing the chromatograms will provide a quantitative measure of the conversion of this compound to Adenosine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Deprotection reagent (e.g., ammonium hydroxide) is old or has lost concentration. 3. Inefficient stirring or mixing of the reaction. | 1. Increase the reaction time or temperature according to the protocol. Refer to the deprotection time and temperature tables for your specific reagent. 2. Use a fresh bottle of the deprotection reagent. Store ammonium hydroxide tightly sealed and refrigerated. 3. Ensure adequate mixing throughout the reaction. |
| Presence of an unexpected peak in HPLC/TLC (potential side product) | 1. Transamination: If using AMA, a new peak could correspond to N6-methyladenosine. 2. Depurination: Formation of an abasic sugar and free adenine. 3. Other base modifications: Depending on the reaction conditions. | 1. If N6-methyladenosine formation is suspected, consider switching to a deprotection method that does not use methylamine, such as aqueous ammonia or potassium carbonate in methanol. 2. Avoid harsh acidic conditions. If depurination is observed with basic deprotection, consider using milder conditions (lower temperature, shorter time) or a milder reagent like potassium carbonate in methanol. 3. Use the mildest deprotection conditions possible that still achieve complete deprotection of the acetyl group. |
| Low yield of the desired product | 1. Significant side product formation (depurination, transamination). 2. Loss of product during workup and purification. 3. Incomplete reaction. | 1. Optimize deprotection conditions to minimize side reactions as described above. 2. Ensure proper workup procedures and careful handling during purification steps. 3. Ensure the reaction goes to completion by monitoring with TLC or HPLC before quenching. |
Quantitative Data
While specific quantitative data for side reactions of standalone this compound deprotection is not extensively published, data from oligonucleotide synthesis provides valuable insights.
| Deprotection Reagent | Protecting Group on dC | Side Product | Observed Yield of Side Product | Reference |
| AMA (Ammonium Hydroxide/Methylamine) | Benzoyl (Bz) | N4-Methyl-dC (Transamination) | ~5% | |
| AMA (Ammonium Hydroxide/Methylamine) | Acetyl (Ac) | N4-Methyl-dC (Transamination) | Not observed |
This data highlights the importance of the protecting group in preventing side reactions. The acetyl group on deoxycytidine is shown to be much less susceptible to transamination by methylamine than the benzoyl group. This suggests that this compound would also be less prone to this side reaction compared to N-Benzoyladenosine.
Experimental Protocols
Protocol 1: Deprotection of this compound using Aqueous Ammonia
-
Dissolve: Dissolve the this compound compound in concentrated aqueous ammonium hydroxide (28-30%).
-
Incubate: Seal the reaction vessel tightly and heat at 55°C for 12-16 hours. Alternatively, the reaction can be performed at room temperature for a longer duration (e.g., 24-48 hours).
-
Monitor: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.
-
Evaporate: Remove the ammonia and water under reduced pressure.
-
Purify: Purify the resulting adenosine product using an appropriate method, such as silica gel chromatography.
Protocol 2: Fast Deprotection of this compound using AMA
-
Prepare AMA: Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Dissolve: Dissolve the this compound compound in the AMA solution.
-
Incubate: Seal the reaction vessel and heat at 65°C for 10-15 minutes.
-
Monitor: Due to the fast nature of the reaction, monitoring may be challenging. It is recommended to first optimize the reaction time on a small scale.
-
Evaporate: Cool the reaction mixture and remove the solvents under reduced pressure.
-
Purify: Purify the product as described in Protocol 1. Be aware of the potential for N6-methyladenosine as a side product.
Protocol 3: Mild Deprotection of this compound using Potassium Carbonate in Methanol
-
Prepare Reagent: Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Dissolve: Dissolve the this compound compound in the potassium carbonate/methanol solution.
-
Incubate: Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor: Monitor the reaction by TLC or HPLC.
-
Neutralize: Once the reaction is complete, neutralize the solution with an acidic resin or by adding a stoichiometric amount of a weak acid (e.g., acetic acid).
-
Filter and Evaporate: Filter off the resin (if used) and evaporate the solvent under reduced pressure.
-
Purify: Purify the product.
Visualizations
References
Optimizing yield for N-Acetyladenosine alkylation reactions.
Welcome to the Technical Support Center for N-Acetyladenosine Alkylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize reaction yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-alkylation of this compound and its protected forms.
Question 1: Why is my alkylation yield low or the reaction not proceeding to completion?
Answer: Low conversion is a frequent issue stemming from several potential factors:
-
Insufficient Base Strength or Solubility: The chosen base may not be strong enough to deprotonate the N6-acetyl amine effectively, or it may have poor solubility in the reaction solvent. For instance, while potassium carbonate (K₂CO₃) is commonly used, it has limited solubility in solvents like acetone, which can hinder the reaction.[1]
-
Poor Reactivity of the Alkylating Agent: The reactivity of alkyl halides is crucial and follows the order I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Inappropriate Solvent: The solvent plays a key role in dissolving reactants and stabilizing intermediates. Polar aprotic solvents such as DMF, THF, and acetonitrile are generally preferred for these types of alkylations.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. Increasing the temperature, sometimes to reflux, can significantly improve yields.
-
Steric Hindrance: A bulky alkylating agent or steric hindrance around the nitrogen atom can slow down the reaction rate.
Troubleshooting Steps:
-
Switch to a Stronger or More Soluble Base: Consider using a homogeneous base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a more soluble inorganic base like cesium carbonate.[2]
-
Use a More Reactive Alkylating Agent: If using an alkyl chloride or bromide, switch to the corresponding alkyl iodide. Alternatively, add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to generate the more reactive alkyl iodide in situ.
-
Optimize Solvent and Temperature: Switch to a higher-boiling polar aprotic solvent like DMF and increase the reaction temperature. Monitor the reaction for potential degradation of starting material at higher temperatures.
-
Increase Reactant Concentration: Running the reaction at a higher concentration can sometimes improve reaction rates.
Question 2: I am observing multiple products. How can I improve the regioselectivity for N6-alkylation?
Answer: The adenosine molecule has multiple nucleophilic sites (N1, N3, N6, N7, and hydroxyl groups on the ribose sugar), leading to potential side products.
-
Protecting Groups are Key: To ensure selective alkylation at the N6 position, it is crucial to use a protected starting material. The most common and effective substrate is N6-acetyl-2′,3′,5′-tri-O-acetyladenosine . The acetyl groups on the ribose hydroxyls prevent O-alkylation, and the N6-acetyl group directs alkylation to the exocyclic nitrogen. Direct alkylation of unprotected adenosine often leads to significant O-alkylation and alkylation at the N1 position.
-
N1-Alkylation and Dimroth Rearrangement: A common side reaction is the alkylation at the N1 position. While sometimes undesired, this can be used strategically. N1-alkylated intermediates can be subjected to a Dimroth rearrangement (e.g., using aqueous ammonia) to yield the desired N6-substituted product.
-
Other Alkylation Sites: Alkylation can also occur at the N3 position, though it is generally less favored than N1 or N7 in double-stranded DNA contexts.
Troubleshooting Steps:
-
Use Protected Starting Material: Always start with N6-acetyl-2′,3′,5′-tri-O-acetyladenosine for predictable and selective N6-alkylation.
-
Control Reaction Conditions: Mild reaction conditions (e.g., room temperature) and the right choice of base (like DBU or K₂CO₃) can favor N6-alkylation over other sites.
-
Purification: If minor isomers are formed, careful column chromatography is typically required for separation. Adding a small amount of a volatile amine like triethylamine to the eluent can help reduce tailing on silica gel.
Question 3: The Mitsunobu reaction for my N6-alkylation is failing. What are the common pitfalls?
Answer: The Mitsunobu reaction, which couples an alcohol to the N6-acetylamino group using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a powerful but sensitive method.
-
Reagent Order of Addition: The order of adding reagents can be critical. The standard protocol involves dissolving the N6-acetyl-2′,3′,5′-tri-O-acetyladenosine, alcohol, and PPh₃ in a solvent like THF, cooling to 0 °C, and then slowly adding the azodicarboxylate (DEAD/DIAD). If this fails, pre-forming the betaine by adding DEAD/DIAD to PPh₃ first, followed by the alcohol and then the nucleoside, may yield better results.
-
pKa of the Nucleophile: The Mitsunobu reaction works best for acidic nucleophiles (pKa < 13). The N6-acetylamino group of the protected adenosine is sufficiently acidic for this reaction.
-
Byproduct Removal: A major challenge in Mitsunobu reactions is the removal of byproducts, primarily triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate. TPPO can co-elute with the desired product, complicating purification.
Troubleshooting Steps:
-
Verify Reagent Quality: DEAD and DIAD can degrade over time. Use fresh or properly stored reagents.
-
Alter the Order of Addition: Try the "pre-formation" method described above if the standard procedure is ineffective.
-
Optimize Purification: To remove TPPO, you can try precipitating it by concentrating the reaction mixture and adding a non-polar solvent like diethyl ether or hexanes, followed by filtration. Using polymer-bound triphenylphosphine is another strategy that allows for easy removal of the phosphine oxide byproduct by filtration.
-
Consider Alternatives: For large-scale synthesis, the Mitsunobu reaction is often avoided due to the stoichiometric formation of difficult-to-remove byproducts and the use of potentially explosive azodicarboxylates. Direct alkylation with an alkyl halide may be a more scalable alternative.
Quantitative Data Summary
The following tables summarize reaction conditions from various literature sources for the two primary methods of this compound alkylation.
Table 1: Alkylation using Alkyl Halides
| Starting Material | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Benzyl bromide | DBU | MeCN | r.t. | 16 | 76 | |
| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Benzyl bromide | K₂CO₃ | DMF | 20 °C | 16 | 97 | |
| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Propargyl bromide | DBU | MeCN | r.t. | 16 | 89 | |
| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Propargyl bromide | K₂CO₃ | DMF | 20 °C | 16 | 85 |
| 2′,3′,5′-tri-O-acetyladenosine | Alkyl halides | BaCO₃ / KI | DMF | - | - | Quantitative | |
Table 2: Alkylation using the Mitsunobu Reaction
| Starting Material | Alcohol | Reagents | Solvent | Temp. | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Various Alcohols | PPh₃, DEAD | THF | r.t. | 20 | 52-78 | |
| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Biphenyl-4-methanol | PPh₃, DEAD | THF | - | - | High |
| N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | Propargyl alcohol | PPh₃, DEAD | THF | 20 °C | 20 | Good | |
Experimental Protocols
Protocol 1: General Procedure for N6-Alkylation with Alkyl Halide and DBU
This protocol is adapted from procedures described for the alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine.
-
Preparation: To a solution of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine (1.0 eq.) in anhydrous acetonitrile (MeCN), add the alkyl bromide (1.1-1.5 eq.).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification (Protected Intermediate): Wash the organic layer successively with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N6-alkylated, fully acetylated product in methanolic ammonia (e.g., 7M NH₃ in MeOH) or a solution of an amine like propylamine in methanol. Stir at room temperature for 24-48 hours.
-
Final Purification: Remove the solvent under reduced pressure and purify the final N6-alkyladenosine product by column chromatography or crystallization.
Protocol 2: General Procedure for N6-Alkylation via Mitsunobu Reaction
This protocol is a generalized method based on literature precedents.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N6-acetyl-2′,3′,5′-tri-O-acetyladenosine (1.0 eq.), the desired primary or secondary alcohol (1.2-1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.), typically as a solution in THF, dropwise to the reaction mixture. A color change (e.g., to orange/red) and the formation of a precipitate (the betaine intermediate) may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
Concentrate the reaction mixture.
-
Add diethyl ether to precipitate the triphenylphosphine oxide byproduct and filter.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude protected product by column chromatography on silica gel.
-
-
Deprotection: Follow Step 6 from Protocol 1 to remove the acetyl protecting groups.
-
Final Purification: Follow Step 7 from Protocol 1.
Visualizations
// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; output [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes A [label="Start: Protected\nthis compound", shape=invhouse, class="start_end"]; B [label="Dissolve in Anhydrous Solvent\n(e.g., MeCN, THF)", class="process"]; C [label="Select Alkylation Method", class="decision"]; D1 [label="Add Alkyl Halide\n+ Base (e.g., DBU)", class="process"]; D2 [label="Add Alcohol + PPh3\n+ DEAD/DIAD", class="process"]; E [label="Stir at appropriate\nTemp (0°C to Reflux)", class="process"]; F [label="Monitor Reaction\n(TLC / LC-MS)", class="process"]; G [label="Reaction Complete?", class="decision"]; H [label="Aqueous Workup &\nExtraction", class="process"]; I [label="Purify Protected Product\n(Column Chromatography)", class="process"]; J [label="Deprotection\n(e.g., NH3/MeOH)", class="process"]; K [label="Purify Final Product\n(Column/Crystallization)", class="process"]; L [label="End: Pure N6-Alkyladenosine", shape=house, class="start_end"]; M [label="Continue Stirring/\nAdjust Conditions", class="process"];
// Edges edge [fontname="Arial", color="#5F6368"]; A -> B; B -> C; C -> D1 [label=" Direct\nAlkylation "]; C -> D2 [label=" Mitsunobu\nReaction "]; D1 -> E; D2 -> E; E -> F; F -> G; G -> H [label=" Yes "]; G -> M [label=" No "]; M -> F; H -> I; I -> J; J -> K; K -> L; } caption="General Experimental Workflow for N6-Alkylation"
// Node styles problem [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes p1 [label="Low Yield or\nIncomplete Reaction", class="problem"];
c1 [label="Weak / Insoluble Base", class="cause"]; c2 [label="Poor Leaving Group\n(e.g., R-Cl)", class="cause"]; c3 [label="Suboptimal Temp.\nor Solvent", class="cause"]; c4 [label="Mitsunobu Reagents\nInactive", class="cause"];
s1 [label="Use DBU or Cs2CO3", class="solution"]; s2 [label="Use R-Br or R-I;\nAdd catalytic KI", class="solution"]; s3 [label="Switch to DMF;\nIncrease Temperature", class="solution"]; s4 [label="Use fresh DEAD/DIAD;\nCheck PPh3 quality", class="solution"];
// Edges edge [color="#5F6368"]; p1 -> c1; p1 -> c2; p1 -> c3; p1 -> c4;
c1 -> s1; c2 -> s2; c3 -> s3; c4 -> s4; } caption="Troubleshooting Logic for Low Reaction Yield"
References
Technical Support Center: Purification of N-Acetyladenosine Derivatives by HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Acetyladenosine derivatives using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the HPLC purification of this compound and related compounds.
Method Development & Optimization
Q1: What is a good starting point for developing an HPLC method for this compound derivatives?
A good starting point is a reversed-phase (RP) method, as this compound and its derivatives have moderate polarity.
-
Column: A C18 or C8 column is commonly used for adenosine and its analogs.[1][2]
-
Mobile Phase: A gradient elution using water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B is a robust starting point.[3] The acid helps to suppress the ionization of silanol groups on the column, improving peak shape.[3]
-
Detection: UV detection at approximately 260 nm is suitable, as this is near the maximum absorbance for adenosine derivatives.[1]
Q2: How can I improve the resolution between my this compound derivative and structurally similar impurities?
Poor resolution can often be addressed by systematically adjusting method parameters.
-
Modify the Gradient: Decrease the rate of the organic solvent gradient (i.e., make it shallower). This gives analytes more time to interact with the stationary phase, improving separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve the resolution of closely eluting peaks.
-
Adjust pH: Modifying the pH of the aqueous mobile phase can change the ionization state of the analyte and impurities, affecting their retention and potentially improving separation.
-
Use an Ion-Pairing Reagent: For highly polar derivatives, adding an ion-pairing reagent like tetrabutylammonium phosphate (TBAP) to the mobile phase can improve retention and resolution. However, be aware that high concentrations of ion-pairing reagents can saturate the detector.
Peak Shape Problems
Q3: Why is my this compound derivative peak tailing?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with basic sites on the analyte, causing tailing.
-
Solution: Add an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase to suppress silanol activity. Using a high-purity, end-capped column also minimizes this effect.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Insufficient Buffering: An inadequate buffer concentration can lead to peak tailing. A concentration in the 10-25 mM range is often sufficient.
Q4: My peak is exhibiting fronting. What is the likely cause?
Peak fronting is less common than tailing and is typically associated with specific issues.
-
High Sample Concentration: Similar to tailing, column overload can sometimes manifest as peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile into a highly aqueous mobile phase), the peak shape can be distorted.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Degradation: A physical collapse of the column bed or the formation of a void at the column inlet can cause peak fronting.
-
Solution: Flush the column or, if the problem persists, replace it.
-
Q5: I am observing split peaks. What should I investigate?
Split peaks often indicate a problem with the sample path before or at the very beginning of the column.
-
Partially Blocked Frit/Tubing: A blockage in the tubing or the inlet frit of the column can disrupt the sample band.
-
Solution: Systematically check for blockages by disconnecting components and flushing the system. Reverse flush the column (disconnect from the detector first).
-
-
Injector Issues: A damaged rotor seal in the injection port is a common culprit for split peaks.
-
Solution: Inspect and replace the injector rotor seal if necessary.
-
-
Co-elution with an Impurity: What appears to be a split peak may actually be two very closely eluting compounds.
-
Solution: Alter the mobile phase composition or gradient to try and resolve the two peaks.
-
Stability and Baseline Issues
Q6: My compound recovery is low. Could my this compound derivative be degrading?
Yes, stability can be a concern, particularly with respect to pH.
-
Hydrolysis: Adenosine and its derivatives can undergo hydrolysis of the N-glycosidic bond, especially under acidic conditions, which cleaves the molecule into adenine (or its N-acetylated form) and ribose.
-
Solution: Evaluate the stability of your compound across a pH range. If acid-catalyzed hydrolysis is suspected, try using a mobile phase with a higher pH (while staying within the column's recommended operating range, typically pH 2-8 for silica-based columns).
-
Q7: I'm seeing a noisy or drifting baseline. How can I fix this?
Baseline instability can originate from the mobile phase, the pump, or the detector.
-
Mobile Phase Issues: Dissolved air, poor solvent mixing, or contaminated solvents are common causes.
-
Solution: Ensure mobile phases are properly degassed. Prepare fresh buffers daily and use high-purity, HPLC-grade solvents.
-
-
Pump Problems: Leaks or faulty check valves can cause pressure fluctuations that manifest as baseline noise.
-
Solution: Check for leaks at all fittings. If the pressure is fluctuating, sonicate or replace the check valves.
-
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise and reduced sensitivity.
-
Solution: Replace the UV lamp if it has exceeded its recommended lifetime.
-
Quantitative Data Summary
The tables below summarize typical HPLC parameters and performance data for the analysis of adenosine and its analogs, which can serve as a reference for method development.
Table 1: Example HPLC Method Parameters for Adenosine Analogs
| Compound/Analyte | Column Type | Mobile Phase Composition | Detection (UV) | Reference |
|---|---|---|---|---|
| Adenosine | C18 | Water with 7% Acetonitrile (Isocratic) | 260 nm | |
| Adenosine | C18 | Gradient of 0.4% Phosphoric Acid and Methanol | 257 nm | |
| Adenine Nucleotides | C18 (Ion-Pairing) | Gradient with 0.8 mM Tetrabutylammonium Phosphate | 280 nm (Ex) / 410 nm (Em) (Fluorescence after derivatization) |
| Regadenoson | C8 | Phosphate Buffer (pH 4.0) with Triethylamine | 250 nm | |
Table 2: Summary of Method Performance Data for Adenosine Analogs
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Adenosine | 0.25 - 100.00 µmol/L | Not Specified | 0.25 µmol/L | |
| Adenosine | 0.16 - 10.4 pmol | ~0.08 pmol | ~0.16 pmol | |
| Adenosine | Not Specified | 0.017 µg/mL | 0.048 µg/mL |
| p-nitroaniline (for enzyme assay) | 0.1 - 100 µM | 0.033 µM | Not Specified | |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
This protocol provides a general methodology for the analytical separation of this compound derivatives. It should be optimized for each specific compound.
1. Materials and Equipment
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water (Type I).
-
HPLC-grade formic acid or phosphoric acid.
-
Sample filters (0.22 or 0.45 µm).
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
3. Sample Preparation
-
Accurately weigh and dissolve the this compound derivative sample in a suitable solvent (e.g., a mixture of water/acetonitrile similar to the initial mobile phase conditions) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Method
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 25 - 30 °C
-
Detection Wavelength: 260 nm
-
Example Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
5. System Equilibration and Analysis
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (injection solvent) first to ensure the system is clean.
-
Inject the prepared sample and collect the data.
Visualizations
Caption: A workflow diagram for systematic HPLC troubleshooting.
Caption: Common HPLC problems and their potential root causes.
References
Preventing Dimroth rearrangement during adenosine alkylation.
Welcome to the technical support center for adenosine alkylation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of the Dimroth rearrangement during the N1-alkylation of adenosine.
Troubleshooting Guide
This section addresses specific issues that may arise during the N1-alkylation of adenosine, leading to the undesired formation of the Dimroth rearrangement product (N6-alkyladenosine).
Issue 1: Low Yield of N1-Alkyladenosine and Formation of Multiple Products
-
Possible Cause: Direct alkylation of unprotected adenosine can lead to a mixture of products due to the competing reactivity of the ribose hydroxyl groups and the N1 and N6 positions of the adenine base. Unprotected adenosine is susceptible to O-alkylation, which can be a significant side reaction.[1][2]
-
Solution: Protect the hydroxyl groups of the ribose moiety prior to alkylation. The use of 2',3',5'-tri-O-acetyladenosine is a well-established method to achieve regioselective N1-alkylation in quantitative yields.[1][2] The acetyl groups can be removed post-alkylation under standard deprotection conditions.
Issue 2: Significant Formation of N6-Alkyladenosine Byproduct
-
Possible Cause: The Dimroth rearrangement of the initially formed N1-alkyladenosine to the thermodynamically more stable N6-alkyladenosine is often the root cause. This rearrangement is promoted by alkaline conditions and elevated temperatures. The reaction is under thermodynamic control when these conditions allow for the reversal of the initial N1-alkylation and subsequent formation of the more stable N6-product.[3]
-
Solutions:
-
Kinetic Control: To favor the formation of the N1-alkylated product (the kinetic product), the reaction should be carried out under conditions that are not conducive to rearrangement. This typically involves using milder bases and lower reaction temperatures.
-
pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup to minimize the base-catalyzed rearrangement.
-
Temperature Control: Perform the alkylation at room temperature or below. Avoid prolonged heating of the reaction mixture.
-
Protecting Groups: In addition to protecting the ribose hydroxyls, in some cases, protection of the N6-amino group can prevent its involvement in the rearrangement. However, this adds extra steps to the synthesis.
-
Issue 3: Difficulty in Separating N1- and N6-Alkyladenosine Isomers
-
Possible Cause: The N1 and N6 isomers can have similar polarities, making their separation by chromatography challenging.
-
Solution:
-
Chromatography: Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase. Gradient elution may be necessary to achieve baseline separation.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating the isomers. The chemical shifts of the protons on the alkyl group and the purine ring will be distinct for the N1 and N6-substituted products. For example, the N1-alkylation leads to a positive charge on the pyrimidine ring, which influences the chemical shifts of neighboring protons.
-
Frequently Asked Questions (FAQs)
Q1: What is the Dimroth rearrangement in the context of adenosine alkylation?
A1: The Dimroth rearrangement is an isomerization reaction where the N1-alkylated adenosine, the initial product of alkylation, rearranges to the more thermodynamically stable N6-alkylated adenosine. This process involves a ring-opening of the pyrimidine portion of the adenine base, followed by rotation and ring-closure.
Q2: Why is N1-alkylation of adenosine often challenging?
A2: The N1 position of adenosine is the most nucleophilic site and is kinetically favored for alkylation. However, the resulting N1-alkyladenosine is a charged species and less thermodynamically stable than the corresponding N6-alkyladenosine. Under basic conditions or with heating, the N1-alkyl product can rearrange to the N6-isomer. Furthermore, the hydroxyl groups on the ribose moiety can also undergo alkylation if not protected.
Q3: What are the optimal conditions for selective N1-alkylation of adenosine while minimizing the Dimroth rearrangement?
A3: To achieve selective N1-alkylation, it is crucial to use a protected adenosine derivative, such as 2',3',5'-tri-O-acetyladenosine. The reaction should be performed under kinetic control, which means using mild reaction conditions to prevent the rearrangement to the thermodynamic product. This includes using a mild base like barium carbonate (BaCO₃) and maintaining a low reaction temperature (e.g., room temperature).
Q4: How can I monitor the progress of my adenosine alkylation reaction and check for the presence of the Dimroth rearrangement product?
A4: Thin-layer chromatography (TLC) can be used for initial monitoring of the reaction progress. To definitively identify and quantify the N1- and N6-alkylated products, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques. Mass spectrometry can also be used to confirm the molecular weight of the products.
Q5: Are there any protecting groups other than acetyl for the ribose hydroxyls?
A5: Yes, other protecting groups such as silyl ethers (e.g., TBDMS) can be used to protect the ribose hydroxyls. The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to the planned reaction conditions.
Experimental Protocols & Data
Key Experiment: Selective N1-Alkylation of 2',3',5'-tri-O-acetyladenosine
This protocol is designed to favor the formation of the N1-alkylated product by using a protected adenosine and mild reaction conditions.
-
Materials:
-
2',3',5'-tri-O-acetyladenosine
-
Alkyl halide (e.g., benzyl bromide, isopentenyl bromide)
-
Barium carbonate (BaCO₃)
-
Potassium iodide (KI)
-
N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2',3',5'-tri-O-acetyladenosine in anhydrous DMF.
-
Add BaCO₃ and KI to the solution.
-
Add the alkyl halide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes the results of the alkylation of adenosine and its protected derivatives under various conditions, highlighting the importance of protecting groups and reaction conditions in achieving selective N1-alkylation.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | Adenosine | MeI | K₂CO₃ | DMA | 20 | 16 | 1-Methyladenosine | 91 | |
| 2 | Adenosine | BnBr | BaCO₃ | DMF | 65 | 5 | 1-Benzyladenosine & O-alkylated products | ~5 (N1) | |
| 3 | 2',3',5'-tri-O-acetyladenosine | BnBr | BaCO₃/KI | DMF | 20 | 20 | 1-Benzyl-2',3',5'-tri-O-acetyladenosine | 98 | |
| 4 | 2',3',5'-tri-O-acetyladenosine | Isopentenyl bromide | BaCO₃/KI | DMF | 20 | 3 | 1-Isopentenyl-2',3',5'-tri-O-acetyladenosine | 99 |
Visualizations
Caption: Kinetic vs. Thermodynamic control in adenosine alkylation.
Caption: Troubleshooting workflow for adenosine alkylation.
References
Instability of protecting groups in N-Acetyladenosine synthesis.
Welcome to the technical support center for N-Acetyladenosine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the instability of protecting groups during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
???+ question "What are the most common protecting groups used for the N6-amino group of adenosine, and why is the acetyl group frequently chosen?"
???+ question "What is orthogonal protection, and why is it important in this compound synthesis?"
???+ question "What are the main challenges related to the instability of the N-acetyl group on adenosine?"
???+ question "Under what conditions is the N-acetyl group on adenosine most likely to be unstable?"
Troubleshooting Guides
Issue 1: Low Yield of this compound
Click to expand
Q: My overall yield for this compound synthesis is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can arise from several factors, often related to incomplete reactions, side reactions, or product degradation.
Potential Causes & Troubleshooting Steps:
-
Incomplete Acetylation:
-
Verify Reagent Quality: Ensure that acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous pyridine as the solvent and catalyst.
-
Optimize Reaction Conditions: Increase the molar excess of acetic anhydride and/or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Premature Deprotection of the N-acetyl Group:
-
Use Milder Deprotection Conditions for O-acetyl Groups: If you are synthesizing a poly-acetylated adenosine and need to selectively deprotect the hydroxyl groups, avoid harsh basic conditions like sodium methoxide. Consider enzymatic deprotection or milder chemical methods.
-
Orthogonal Protection Strategy: Employ protecting groups for the hydroxyl groups that can be removed under conditions that do not affect the N-acetyl group (e.g., silyl ethers removed by fluoride ions).
-
-
Side Reactions (e.g., Acyl Migration):
-
Control Reaction Temperature: Perform acetylation at low temperatures (e.g., 0 °C) to minimize the rate of acyl migration.
-
Purification: Carefully purify the product using column chromatography to separate isomers formed due to acyl migration.
-
-
Degradation During Workup and Purification:
-
Neutralize Carefully: Ensure that the reaction mixture is properly neutralized after acidic or basic steps to prevent product degradation during concentration.
-
Avoid Prolonged Exposure to Harsh pH: Minimize the time the product is exposed to acidic or basic conditions during extraction and purification.
-
Issue 2: Premature Cleavage of the N-Acetyl Group
Click to expand
Q: I am observing the formation of adenosine or partially deacetylated adenosine during the deprotection of O-acetyl groups. How can I prevent this?
A: This indicates that your deprotection conditions are too harsh for the N-acetyl group. The key is to use conditions that are selective for the O-acetyl esters over the N-acetyl amide.
Potential Causes & Troubleshooting Steps:
-
Strongly Basic Conditions:
-
Avoid Sodium Methoxide: Zemplén deacetylation using catalytic sodium methoxide in methanol is very effective for O-acetyl groups but can also cleave the N-acetyl group, especially with longer reaction times or higher temperatures.
-
Use a Milder Base: Consider using milder basic conditions such as potassium carbonate (K2CO3) in methanol. The reaction may be slower, but it will be more selective.
-
Enzymatic Deprotection: Lipases can be used for the selective de-O-acetylation of nucleosides under neutral pH conditions, leaving the N-acetyl group intact.[2][3]
-
-
Orthogonal Protection Strategy:
-
Plan Ahead: If selective deprotection will be necessary, plan your synthesis with an orthogonal protecting group strategy from the start.
-
Silyl Ethers for Hydroxyls: Protect the 2', 3', and 5' hydroxyl groups with silyl ethers like tert-butyldimethylsilyl (TBDMS). These are stable to the conditions used for N-acetylation and can be selectively removed later with a fluoride source (e.g., tetra-n-butylammonium fluoride, TBAF) without affecting the N-acetyl group.
-
Issue 3: Acyl Migration Side Products
Click to expand
Q: I am observing multiple spots on my TLC plate that have the same mass as my desired product. Could this be due to acyl migration, and how can I minimize it?
A: Yes, observing multiple products with the same mass is a strong indication of acyl migration, where acetyl groups move between the 2', 3', and 5' hydroxyl positions.[4] This is a common issue in ribonucleoside chemistry.
Potential Causes & Troubleshooting Steps:
-
Thermodynamic Equilibrium: Acyl groups can migrate to form a thermodynamic mixture of isomers, especially under basic or acidic conditions.
-
Minimize Reaction Times: Do not let reactions run for an unnecessarily long time, as this allows more time for equilibrium to be reached.
-
Low Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
-
-
Mechanism of Migration: Acyl migration often proceeds through a cyclic orthoester intermediate between adjacent hydroxyl groups (e.g., 2' and 3').
-
Choice of Protecting Groups: If possible, protecting the 2' and 3' hydroxyls together as an acetal (e.g., with an isopropylidene group) can prevent migration between these two positions.
-
Solvent Effects: The choice of solvent can influence the rate of migration. Aprotic solvents are generally preferred.
-
-
Purification Challenges:
-
High-Resolution Chromatography: Isomers resulting from acyl migration can be difficult to separate. Use a high-resolution silica gel column and carefully select your eluent system to achieve separation.
-
Characterization: Use 1H and 13C NMR to confirm the position of the acetyl groups on your final product and any isolated side products.
-
Data Presentation
Table 1: Relative Stability of Common Protecting Groups in this compound Synthesis
| Protecting Group | Function Protected | Stability to Acid | Stability to Base | Relative Lability | Common Deprotection Conditions |
| Acetyl (Ac) | N6-Amino | Moderate | Moderate | +++ | Strong acid or base; Schwartz's reagent for selective N-deacetylation[5] |
| Benzoyl (Bz) | N6-Amino | High | High | ++ | More forcing conditions than acetyl |
| Acetyl (Ac) | 2',3',5'-Hydroxyls | High | Low | ++++ | Mild base (e.g., K2CO3/MeOH), Ammonia, Lipase |
| TBDMS | 2',3',5'-Hydroxyls | Low | High | ++ | Fluoride source (TBAF), mild acid |
| Trityl (Tr) | 5'-Hydroxyl | Very Low | High | +++++ | Mild acid (e.g., 80% acetic acid) |
Lability Score: +++++ (most labile) to + (most stable)
Experimental Protocols
Protocol 1: Selective N6-Acetylation of Adenosine
This protocol aims to selectively acetylate the N6-amino group while minimizing O-acetylation.
Materials:
-
Adenosine
-
Acetic Anhydride (Ac2O)
-
Pyridine (anhydrous)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Dissolve adenosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding cold methanol to consume the excess acetic anhydride.
-
Concentrate the reaction mixture under reduced pressure to remove pyridine and methanol.
-
Co-evaporate the residue with toluene to remove residual pyridine.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure N6-acetyladenosine.
Protocol 2: Selective De-O-Acetylation of 2',3',5'-tri-O-acetyl-N6-acetyladenosine using Lipase
This protocol provides a mild method to remove the O-acetyl groups while preserving the N-acetyl group.
Materials:
-
2',3',5'-tri-O-acetyl-N6-acetyladenosine
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Amano Lipase A from Aspergillus niger
-
Ethyl acetate for extraction
Procedure:
-
Suspend 2',3',5'-tri-O-acetyl-N6-acetyladenosine in the phosphate buffer.
-
Add Amano Lipase A to the suspension.
-
Stir the mixture at room temperature (or slightly elevated, e.g., 30-37 °C, to increase enzyme activity).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, extract the aqueous mixture with ethyl acetate to recover the N6-acetyladenosine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product further by silica gel chromatography.
References
- 1. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of acetyl migrations in furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in cytokinin synthesis from N-Acetyladenosine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in cytokinin synthesis from N-Acetyladenosine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of cytokinins, focusing on the key steps of N-acetylation, N6-alkylation, and deprotection.
1. Acetylation of Adenosine
Q1: My initial acetylation of adenosine to this compound or N,O-polyacetylated adenosine is incomplete, resulting in a low yield of the desired starting material. What are the common causes and solutions?
A1: Incomplete acetylation is a frequent issue. The efficiency of this step is crucial for the regioselectivity of the subsequent alkylation.
Troubleshooting Guide: Incomplete Acetylation
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Insufficient Acetylating Agent | Unreacted adenosine is observed by TLC or LC-MS analysis. | Increase the molar excess of acetic anhydride. A 10-fold molar excess is often used for complete acetylation. | Drive the reaction to completion, leading to a higher yield of the acetylated product. |
| Suboptimal Reaction Temperature | The reaction is slow and does not go to completion within the expected timeframe. | The reaction of adenosine with acetic anhydride in pyridine is often performed at elevated temperatures. If using room temperature, consider increasing the temperature to 50-80°C. | Increased reaction rate and higher conversion to the acetylated product. |
| Presence of Water | The reaction mixture may appear cloudy, and the yield is consistently low. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Pyridine should be stored over molecular sieves. | Minimize hydrolysis of acetic anhydride, thereby increasing the efficiency of the acetylation reaction. |
| Inefficient Catalyst/Base | The reaction is sluggish even with sufficient acetylating agent and temperature. | Pyridine is a common base and solvent. For selective N-deacetylation of pentaacetylated adenosine to form N6-acetyl-2',3',5'-tri-O-acetyladenosine, imidazole can be used as a catalyst in methanol at room temperature.[1] | Improved reaction kinetics and higher yield of the desired acetylated adenosine. |
2. N6-Alkylation of Acetylated Adenosine
The regioselective alkylation at the N6 position is the most critical step and a common source of low yields.
Q2: I am observing a low yield of the desired N6-alkylated product and the formation of significant byproducts. How can I improve the regioselectivity and overall yield of the alkylation step?
A2: Low yield in the N6-alkylation step is often due to competing reactions at other nucleophilic sites (N1, N3, and hydroxyl groups if not fully protected) or suboptimal reaction conditions. The use of N6-acetyl-2',3',5'-tri-O-acetyladenosine is a common strategy to direct alkylation to the N6 position.[1][2]
Troubleshooting Guide: Low Yield and Poor Regioselectivity in N6-Alkylation
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Alkylation at N1 Position | Presence of a major byproduct identified by NMR and/or LC-MS. The N1-alkylated product can sometimes be rearranged to the N6-product (Dimroth rearrangement).[3] | The choice of base and solvent is critical. Using a non-polar, aprotic solvent and a sterically hindered base can favor N6-alkylation. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile is a common choice.[4] | Increased regioselectivity for the N6 position, leading to a higher yield of the desired product. |
| O-Alkylation | If hydroxyl groups are not fully protected, O-alkylation can occur, leading to a mixture of products. | Ensure complete acetylation of the 2', 3', and 5' hydroxyl groups of the ribose moiety before proceeding with N-alkylation. | Prevention of O-alkylation side reactions, simplifying purification and increasing the yield of the N6-alkylated product. |
| Weak Alkylating Agent | The reaction is slow, and a significant amount of starting material remains even after prolonged reaction time. | Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). The addition of potassium iodide (KI) can also enhance the reactivity of alkyl chlorides and bromides. | Increased reaction rate and higher conversion to the alkylated product. |
| Inappropriate Base | Low conversion or formation of multiple byproducts. | The choice of base is crucial. DBU is an effective, sterically hindered base that is soluble in many organic solvents. Other bases like potassium carbonate can also be used, but may result in lower yields. | Improved yield and cleaner reaction profile. |
Illustrative Data: Comparison of Bases for N6-Alkylation
| Base | Solvent | Typical Yield Range | Reference |
| DBU | Acetonitrile | Good to Excellent | |
| K₂CO₃ | DMF | Moderate | |
| BaCO₃/KI | DMF | Quantitative (for N1-alkylation) |
Q3: I am using the Mitsunobu reaction for N6-alkylation, but the yield is poor. What are the key parameters to optimize?
A3: The Mitsunobu reaction is a powerful alternative for forming C-N bonds under mild conditions. However, its success is dependent on several factors.
Troubleshooting Guide: Low Yield in Mitsunobu Reaction
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Suboptimal Reagent Stoichiometry | Incomplete reaction or formation of byproducts. | Typically, 1.5 equivalents of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) are used. Optimization may be required for specific substrates. | Improved conversion and reduced side reactions. |
| Incorrect Order of Reagent Addition | Low yield or no reaction. | The order of addition is critical. Typically, the alcohol, this compound, and PPh₃ are mixed first, and the azodicarboxylate is added slowly at 0°C. | Correct formation of the reactive intermediates, leading to a higher yield. |
| Steric Hindrance | The reaction is slow or does not proceed with bulky alcohols. | For sterically hindered alcohols, using a more acidic pro-nucleophile (e.g., 4-nitrobenzoic acid instead of the N-acetyl group of adenosine) in a separate step, followed by amidation, might be necessary. This is not a direct N6-alkylation but a multi-step alternative. | Overcoming steric limitations to achieve the desired substitution. |
| Difficult Purification | The final product is contaminated with triphenylphosphine oxide and the reduced azodicarboxylate. | Purification can be challenging. Using polymer-supported PPh₃ or modified azodicarboxylates can simplify the workup. Column chromatography is often required. | Isolation of a pure product. |
3. Deprotection
Q4: The final deprotection step to remove the acetyl groups is resulting in a low yield of my target cytokinin. What could be the issue?
A4: The deprotection step, while seemingly straightforward, can lead to product loss if not performed under optimal conditions.
Troubleshooting Guide: Low Yield in Deprotection
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Incomplete Deprotection | Presence of partially acetylated intermediates in the final product mixture. | Increase the reaction time or the concentration of the deprotecting agent (e.g., methanolic ammonia). The reaction is typically run for 24-48 hours at room temperature. | Complete removal of all acetyl protecting groups. |
| Product Degradation | The final product is impure, with signs of degradation (e.g., multiple spots on TLC, complex NMR spectrum). | While ammonolysis is generally mild, prolonged exposure or higher temperatures can lead to degradation of some sensitive cytokinins. Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. | Minimized product degradation and improved purity. |
| Difficult Product Isolation | The product is highly soluble in the reaction mixture, leading to losses during workup. | After evaporation of the methanolic ammonia, the residue can be purified by silica gel chromatography or recrystallization to isolate the pure cytokinin. | Efficient recovery of the final product. |
Experimental Protocols
Protocol 1: Synthesis of N6-Benzyladenosine from Adenosine
This protocol involves the peracetylation of adenosine, followed by N6-benzylation and deprotection.
Step 1: Synthesis of N6,2',3',5'-Tetra-O-acetyladenosine
-
Suspend adenosine (1.0 g, 3.74 mmol) in anhydrous pyridine (20 mL).
-
Add acetic anhydride (3.5 mL, 37.4 mmol) dropwise at 0°C.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Expected Yield: 80-85% for the tetra-acetylated product.
-
Step 2: Synthesis of N6-Benzyl-2',3',5'-tri-O-acetyladenosine
-
Dissolve N6,2',3',5'-Tetra-O-acetyladenosine (1.0 g, 2.30 mmol) in anhydrous acetonitrile (20 mL).
-
Add DBU (0.41 mL, 2.76 mmol) and benzyl bromide (0.33 mL, 2.76 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Expected Yield: Yields can vary depending on the specific alkylating agent, but are generally good.
-
Step 3: Synthesis of N6-Benzyladenosine (Deprotection)
-
Dissolve the purified N6-benzyl-2',3',5'-tri-O-acetyladenosine in 7 M methanolic ammonia (20 mL).
-
Stir the solution at room temperature for 48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography or recrystallization.
-
Expected Yield: High.
-
Visualizations
Experimental Workflow for Cytokinin Synthesis
References
Technical Support Center: Deacetylation of Acetylated Adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of acetyl protecting groups from adenosine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deacetylation of acetylated adenosine, categorized by the method employed.
Zemplén Deacetylation (Sodium Methoxide in Methanol)
Question: The deacetylation reaction is incomplete, and I still see starting material on my TLC plate. What could be the cause and how can I fix it?
Answer:
Incomplete Zemplén deacetylation can arise from several factors:
-
Insufficient Catalyst: While catalytic amounts of sodium methoxide are required, too little may result in a sluggish or incomplete reaction.
-
Solution: Increase the amount of sodium methoxide solution added to the reaction. Typically, 0.1 to 0.5 equivalents are used.
-
-
Water in the Reaction: Although the Zemplén deacetylation can tolerate small amounts of water, excessive water will consume the sodium methoxide.[1]
-
Solution: Use anhydrous methanol as the solvent. If using reagent-grade methanol, consider adding freshly activated molecular sieves before starting the reaction.
-
-
Low Reaction Temperature: While the reaction is typically run at room temperature, lower temperatures can slow down the reaction rate.
-
Solution: If the reaction is proceeding slowly, you can gently warm the mixture to 30-40°C to increase the rate.
-
-
Poor Solubility: The acetylated adenosine may not be fully dissolved in the methanol, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Solution: Ensure the starting material is completely dissolved before adding the sodium methoxide. If solubility is an issue, you can try a co-solvent system, such as methanol/THF.
-
Question: My TLC plate shows multiple spots, indicating the formation of side products. What are these and how can I avoid them?
Answer:
Side product formation in Zemplén deacetylation is often due to the basic nature of the reaction conditions.
-
N-Acetyl Group Removal: If your starting material contains an N-acetyl group on the adenine base, prolonged reaction times or higher temperatures can lead to its cleavage.
-
Solution: Monitor the reaction closely by TLC and stop it as soon as the O-acetyl groups are removed. Running the reaction at 0°C to room temperature can help improve selectivity.
-
-
Degradation of Adenosine: Adenosine itself can be unstable under strongly basic conditions over long periods.[2]
-
Solution: Neutralize the reaction mixture promptly upon completion. This is typically done by adding an acid resin (e.g., Dowex 50W-X8) until the pH is neutral.[3]
-
-
Formation of Sodium Formate: This impurity can sometimes be observed in the NMR spectrum of the final product.[4]
-
Solution: Careful neutralization and purification by column chromatography or recrystallization can remove this impurity.
-
Question: I'm having trouble with the work-up and purification after the Zemplén deacetylation. What is the best procedure?
Answer:
A proper work-up is crucial for obtaining pure adenosine.
-
Neutralization: After the reaction is complete (as monitored by TLC), add a protonated ion-exchange resin (e.g., Dowex H+ form) to the reaction mixture and stir until the pH is neutral.[3] This step is critical to prevent product degradation.
-
Filtration: Filter off the resin and wash it with methanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The crude adenosine can be purified by silica gel column chromatography. A common eluent system is a gradient of methanol in dichloromethane or chloroform. Recrystallization from water or ethanol/water mixtures can also be an effective purification method.
Methanolic Ammonia
Question: The deacetylation with methanolic ammonia is very slow. How can I speed it up?
Answer:
The rate of deacetylation with methanolic ammonia can be influenced by several factors:
-
Concentration of Ammonia: A higher concentration of ammonia in methanol will lead to a faster reaction. Saturated methanolic ammonia (typically around 7N) is commonly used.
-
Temperature: The reaction is often run at room temperature. Gently warming the reaction to 30-40°C can increase the rate, but should be done with caution to avoid unwanted side reactions.
-
Reaction Time: These reactions can sometimes require several hours to overnight for complete conversion. Ensure you are allowing sufficient time for the reaction to go to completion.
Question: I am observing side products when using methanolic ammonia. What are they and how can I minimize them?
Answer:
While generally a mild method, side reactions can occur:
-
Incomplete Deprotection: If the reaction is not allowed to proceed to completion, you may isolate partially deacetylated adenosine species.
-
Solution: Monitor the reaction by TLC and ensure the disappearance of all acetylated intermediates.
-
-
N-Deacetylation: Similar to the Zemplén method, prolonged reaction times can lead to the removal of N-acetyl groups.
-
Solution: Careful monitoring and stopping the reaction upon completion of O-deacetylation is key.
-
Hydrazine
Question: How do I remove the excess hydrazine after the reaction is complete?
Answer:
Hydrazine is toxic and must be removed effectively during the work-up.
-
Azeotropic Removal: Hydrazine can be removed by azeotropic distillation with a suitable solvent like xylene.
-
Aqueous Extraction: Hydrazine is soluble in water. The reaction mixture can be diluted with an organic solvent and washed with water or brine to remove the excess hydrazine.
-
Quenching: Excess hydrazine can be quenched by adding a ketone, such as acetone or pentane-2,4-dione, to form a hydrazone which can then be removed by extraction or chromatography.
Question: My final product is contaminated with hydrazide-related impurities. How can I avoid this?
Answer:
The formation of hydrazide impurities can be a challenge.
-
Reaction Conditions: Using a minimal excess of hydrazine and carefully controlling the reaction temperature can help to reduce the formation of side products.
-
Purification: Purification by column chromatography is often necessary to separate the desired adenosine from any hydrazide byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best method for removing only the O-acetyl groups while leaving the N-acetyl group intact on adenosine?
A1: For selective O-deacetylation, enzymatic methods are often the most effective. However, among the chemical methods, carefully controlled Zemplén deacetylation at low temperatures (0°C) or the use of methanolic ammonia with close monitoring by TLC can provide good selectivity. Schwartz's reagent is specifically used for N-deacetylation and will not remove O-acetyl groups.
Q2: How can I monitor the progress of the deacetylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Spotting: On a silica gel TLC plate, spot the starting acetylated adenosine, the reaction mixture, and a co-spot of both.
-
Eluent: A typical solvent system is a mixture of dichloromethane (or chloroform) and methanol. The proportion of methanol will need to be adjusted depending on the polarity of the acetylated starting material. A higher proportion of methanol is generally required to move the more polar deacetylated adenosine from the baseline.
-
Visualization: The spots can be visualized under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new, more polar spot corresponding to adenosine has appeared.
Q3: What are the typical yields for these deacetylation reactions?
A3: Yields can vary depending on the specific substrate and reaction conditions. However, generally, Zemplén deacetylation and methanolic ammonia methods can provide high yields, often exceeding 90%, when optimized. Enzymatic methods can also give excellent yields.
Q4: Is adenosine stable during purification by silica gel chromatography?
A4: Adenosine is generally stable on silica gel. However, it is a polar molecule and can sometimes streak on the column. To improve chromatography, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent to prevent streaking and improve peak shape.
Q5: What are the safety precautions I should take when working with these reagents?
A5:
-
Sodium Methoxide: Corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanolic Ammonia: Toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Hydrazine: Highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood, wearing appropriate PPE.
-
Schwartz's Reagent: Air and moisture sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
Table 1: Comparison of Common Deacetylation Methods for Acetylated Adenosine
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield |
| Zemplén Deacetylation | Catalytic NaOMe in MeOH | 0°C to room temperature | High yield, fast reaction | Can remove N-acetyl groups, requires anhydrous conditions for best results | >90% |
| Methanolic Ammonia | Saturated NH3 in MeOH | Room temperature | Mild conditions, good for selective O-deacetylation | Can be slow, may require pressure tube for faster reaction | 80-95% |
| Hydrazine | Hydrazine hydrate in EtOH or other solvent | Room temperature to gentle heating | Effective for complete deacetylation | Toxic reagent, requires careful work-up to remove excess hydrazine | Variable, typically 70-90% |
| Schwartz's Reagent | Cp2ZrHCl in THF | Room temperature | Highly selective for N-deacetylation | Air and moisture sensitive, reagent is expensive | 70-80% for N-deacetylation |
Experimental Protocols
Protocol 1: Zemplén Deacetylation of Per-O-acetylated Adenosine
-
Dissolution: Dissolve the per-O-acetylated adenosine (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Initiation: Cool the solution to 0°C in an ice bath. Add a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M, 0.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 1-4 hours.
-
Neutralization: Once the starting material is consumed, add Dowex 50W-X8 (H+ form) resin in small portions until the pH of the solution is neutral (check with pH paper).
-
Work-up: Filter the reaction mixture to remove the resin, washing the resin with methanol. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the resulting crude adenosine by silica gel column chromatography using a gradient eluent of methanol in dichloromethane (e.g., 0% to 15% methanol).
Protocol 2: Deacetylation using Methanolic Ammonia
-
Reaction Setup: Dissolve the acetylated adenosine (1.0 eq) in saturated methanolic ammonia (7N) in a sealed tube or a round-bottom flask fitted with a septum.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction may take several hours to overnight to reach completion.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.
Visualizations
Caption: General workflow for the deprotection of acetylated adenosine.
Caption: Troubleshooting logic for Zemplén deacetylation of adenosine.
References
- 1. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Validating the Synthesis of N-Acetyladenosine: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data used to validate the successful synthesis of N-Acetyladenosine. By presenting expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data alongside that of potential starting materials and byproducts, this document serves as a practical resource for researchers engaged in nucleoside chemistry and drug development. Detailed experimental protocols and workflow visualizations are included to ensure clarity and reproducibility.
Introduction
This compound is a modified nucleoside that has been identified in tRNA, highlighting its biological significance[1]. Its synthesis is a fundamental step in the production of various adenosine derivatives with potential therapeutic applications, including cytokinin nucleosides[2]. The most common synthetic route involves the acetylation of adenosine. Accurate characterization of the final product is paramount to ensure its purity and confirm the success of the synthesis. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural elucidation and purity assessment of synthetic compounds. This guide focuses on the validation of this compound synthesis by comparing its expected NMR spectral data with that of the starting materials.
Experimental Protocol: Synthesis of this compound
A widely utilized method for the synthesis of N-substituted adenosine derivatives involves the use of a protected adenosine precursor. A common approach is the reaction of adenosine with acetic anhydride[3]. The following protocol is a generalized procedure based on established methods.
Materials:
-
Adenosine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Methanol
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve adenosine in anhydrous pyridine.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding cold methanol.
-
Purification: Concentrate the mixture under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.
-
Characterization: The purified product is dried under vacuum and characterized by ¹H NMR and ¹³C NMR spectroscopy.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compare them with the starting material (Adenosine) and potential impurities (residual acetic anhydride and pyridine). The successful synthesis of this compound is confirmed by the appearance of a new acetyl peak and shifts in the adenosine backbone signals, alongside the disappearance of the starting material signals.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | Adenosine | This compound (Expected) | Acetic Anhydride | Pyridine * |
| H-2 | ~8.1-8.2 | ~8.4-8.6 | - | - |
| H-8 | ~8.3-8.4 | ~8.7-8.8 | - | - |
| H-1' | ~5.9 | ~6.1-6.2 | - | - |
| Ribose H | ~3.5-4.6 | ~3.6-4.7 | - | - |
| NH₂ | ~7.3 (broad) | Absent | - | - |
| NH-Ac | - | ~10.0-11.0 (broad) | - | - |
| CH₃ (Acetyl) | - | ~2.2-2.3 | ~2.2 | - |
| Pyridine H | - | - | - | ~7.2-8.6 |
*Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for Adenosine, Acetic Anhydride, and Pyridine are based on typical values found in the literature[4][5]. The disappearance of the broad NH₂ signal and the appearance of a new broad NH-Ac signal and a sharp acetyl methyl signal are key indicators of successful N-acetylation.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | Adenosine | This compound (Expected) | Acetic Anhydride | Pyridine * |
| C-2 | ~152 | ~151 | - | - |
| C-4 | ~149 | ~148 | - | - |
| C-5 | ~119 | ~122 | - | - |
| C-6 | ~156 | ~150 | - | - |
| C-8 | ~140 | ~142 | - | - |
| C-1' | ~88 | ~87 | - | - |
| Ribose C | ~61-74 | ~61-74 | - | - |
| C=O (Acetyl) | - | ~170 | ~167 | - |
| CH₃ (Acetyl) | - | ~25 | ~22 | - |
| Pyridine C | - | - | - | ~123-150 |
*Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for Adenosine, Acetic Anhydride, and Pyridine are based on typical values found in the literature. A significant downfield shift for C-6 and the appearance of new signals for the acetyl carbonyl and methyl carbons are expected upon successful synthesis.
Workflow and Data Validation Visualization
The following diagrams illustrate the experimental workflow for the synthesis and validation of this compound, and the logical process of validating the synthesis using NMR data.
References
- 1. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Nuances of N-Acetyladenosine Analysis: A Comparative Guide to Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals engaged in the study of modified nucleosides, the precise and accurate quantification of N-Acetyladenosine and its derivatives is paramount. This guide provides an objective comparison of the two leading mass spectrometry platforms for this application—triple quadrupole (QQQ) and high-resolution mass spectrometry (HRMS), specifically Orbitrap technology—supported by experimental data and detailed protocols.
The analysis of this compound, a modified purine nucleoside, presents unique challenges due to its polarity and the need for sensitive detection in complex biological matrices. The choice of mass spectrometry instrumentation is a critical determinant of analytical success, impacting sensitivity, selectivity, and the scope of achievable experimental outcomes. This guide delves into a head-to-head comparison of QQQ and HRMS platforms, offering insights to inform your analytical strategy.
At a Glance: Triple Quadrupole vs. High-Resolution Mass Spectrometry for this compound Analysis
The selection of a mass spectrometry platform for the analysis of this compound derivatives hinges on the specific requirements of the study. Triple quadrupole instruments have long been the gold standard for targeted quantification due to their exceptional sensitivity and rapid analysis times in Selected Reaction Monitoring (SRM) mode.[1] Conversely, high-resolution mass spectrometers, such as the Orbitrap, provide comparable quantitative performance with the added advantage of high-resolution full-scan capabilities, which enhances specificity and allows for untargeted analysis.[2][3]
| Feature | Triple Quadrupole (QQQ) Mass Spectrometry | High-Resolution Mass Spectrometry (Orbitrap) |
| Primary Mode of Operation | Selected Reaction Monitoring (SRM) | Full Scan, Parallel Reaction Monitoring (PRM) |
| Sensitivity | Generally higher for targeted analysis (femtogram to picogram level) | Comparable to QQQ for many applications, with potential for improved signal-to-noise in complex matrices |
| Selectivity | High, based on specific precursor-to-product ion transitions | Very high, based on high mass accuracy and resolution, minimizing isobaric interferences |
| Quantitative Linearity | Excellent, typically spanning several orders of magnitude | Excellent, with a wide dynamic range |
| Throughput | High, with rapid SRM cycles | Can be lower in full scan mode, but comparable in targeted modes like PRM |
| Untargeted Analysis | Not its primary strength | A key advantage, enabling the identification of unknown metabolites and derivatives |
| Method Development | Requires optimization of SRM transitions for each analyte | Can be more straightforward with full-scan data acquisition |
Deep Dive: Experimental Protocols for this compound Analysis
The following protocols provide a comprehensive framework for the analysis of this compound derivatives using LC-MS/MS. These are synthesized from established methods for adenosine and its analogues and should be optimized for your specific application.
Sample Preparation from Biological Matrices
A robust sample preparation protocol is crucial for removing interferences and concentrating the analyte of interest.
-
Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the retention of polar compounds like this compound.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Hold at 50% B
-
9-10 min: Return to 95% B
-
10-15 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
The following are starting parameters for both QQQ and HRMS instruments.
Triple Quadrupole (QQQ) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr
-
Collision Gas: Argon
-
SRM Transitions: To be determined by infusing a standard of this compound. Based on the fragmentation of similar compounds, the transition of the protonated molecule [M+H]⁺ to the adenine-related fragment is expected.
High-Resolution Mass Spectrometry (Orbitrap) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
dd-MS² (for fragmentation confirmation):
-
Resolution: 17,500
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
Collision Energy (HCD): Stepped 15, 30, 45 eV
-
Visualizing the Analysis: Workflows and Pathways
To better illustrate the analytical process and the potential biological context of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
The fragmentation of this compound in the mass spectrometer is a key aspect of its identification and quantification. Based on the fragmentation patterns of related N-acetylated nucleosides, a likely fragmentation pathway is proposed below.
References
A Comparative Guide: N-Acetyladenosine vs. N-Benzoyladenosine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of protecting groups for the exocyclic amines of nucleobases is a critical parameter in solid-phase oligonucleotide synthesis, directly impacting coupling efficiency, deprotection conditions, and the purity of the final product. For adenosine, N-benzoyladenosine has traditionally been the standard. However, the demand for milder and faster deprotection protocols, particularly for the synthesis of sensitive modified oligonucleotides, has led to the increased use of N-acetyladenosine. This guide provides an objective comparison of these two protecting groups, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their specific synthetic needs.
Performance Comparison: this compound vs. N-Benzoyladenosine
The choice between N-acetyl (Ac) and N-benzoyl (Bz) protecting groups for adenosine hinges on a trade-off between stability during synthesis and the lability required for deprotection.
| Parameter | This compound (Ac-dA) | N-Benzoyladenosine (Bz-dA) | Key Considerations |
| Coupling Efficiency | Generally high, comparable to standard phosphoramidites. | Consistently high and well-established. | Both protecting groups generally allow for efficient coupling reactions under standard phosphoramidite chemistry conditions. |
| Deprotection Conditions | Milder and faster deprotection is possible. Compatible with "UltraMILD" and "UltraFAST" deprotection protocols. | Requires standard, more stringent deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures for extended periods). | Ac-dA is advantageous for synthesizing oligonucleotides containing base-labile modifications or dyes. |
| Deprotection Kinetics | The acetyl group is significantly more labile than the benzoyl group, allowing for rapid removal. | Slower deprotection kinetics require longer incubation times and/or higher temperatures. | Faster deprotection with Ac-dA reduces the risk of side reactions and degradation of the final oligonucleotide. |
| Potential Side Reactions | Less prone to side reactions during deprotection due to milder conditions. | Can be susceptible to transamidation with certain amine-based deprotection reagents (e.g., methylamine), leading to N-methyl-dA impurities. | The use of AMA (ammonia/methylamine) for deprotection is generally not recommended with Bz-protected bases to avoid this side reaction.[1] |
Experimental Protocols
Below are detailed experimental protocols for the incorporation of this compound and N-benzoyladenosine phosphoramidites in automated solid-phase oligonucleotide synthesis.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The following cycle is a generalized protocol for automated DNA synthesizers. Specific times and reagent volumes may need to be optimized based on the synthesizer model and scale of synthesis.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-Dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution. The resulting orange-colored DMT cation is washed away, and the intensity of the color can be used to monitor coupling efficiency.
2. Coupling:
-
Reagents:
-
Phosphoramidite solution (0.1 M solution of either N-acetyl-dA or N-benzoyl-dA phosphoramidite in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
For N-Benzoyl-dA: A standard coupling time of 30-60 seconds is typically sufficient.
-
For N-Acetyl-dA: A similar coupling time of 30-60 seconds is generally effective.
-
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
This four-step cycle is repeated for each nucleotide addition.
Cleavage and Deprotection Protocols
For Oligonucleotides Synthesized with N-Benzoyladenosine:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure:
-
The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N-benzoyl group from adenosine.
-
The resulting solution is evaporated to dryness, and the crude oligonucleotide is reconstituted for purification.
-
For Oligonucleotides Synthesized with this compound (UltraMILD Deprotection):
-
Reagent: 0.05 M Potassium carbonate in anhydrous methanol.
-
Procedure:
-
The solid support is treated with the potassium carbonate solution at room temperature for 4 hours. This cleaves the oligonucleotide and removes all protecting groups under very mild conditions.
-
The solution is neutralized, and the crude oligonucleotide is desalted prior to purification.
-
For Oligonucleotides Synthesized with this compound (UltraFAST Deprotection):
-
Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Procedure:
Visualizing the Workflow
To better understand the logical flow of the decision-making process and the synthetic workflow, the following diagrams are provided.
Caption: Decision workflow for selecting the appropriate adenosine protecting group.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Conclusion
Both this compound and N-benzoyladenosine are effective protecting groups for oligonucleotide synthesis. The traditional choice, N-benzoyladenosine, is robust and suitable for the synthesis of standard DNA and RNA oligonucleotides. However, for sequences containing sensitive modifications, or when faster deprotection is desired, this compound offers a clear advantage due to its compatibility with milder and more rapid deprotection protocols. The selection of the appropriate protecting group should be guided by the specific requirements of the target oligonucleotide to ensure optimal yield and purity.
References
A Comparative Guide to Acetyl and Benzoyl Protecting Groups for Adenosine
For researchers, scientists, and drug development professionals engaged in the synthesis and modification of adenosine-based compounds, the selection of an appropriate protecting group strategy is paramount. The exocyclic N⁶ amino group and the hydroxyl groups of the ribose moiety in adenosine are nucleophilic and require protection to ensure regioselectivity in subsequent reactions. Among the various options, acetyl (Ac) and benzoyl (Bz) groups are two of the most commonly employed acyl-type protecting groups. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of synthetic routes.
General Characteristics
Both acetyl and benzoyl groups are introduced to protect the N⁶-amino and the 2', 3', and 5'-hydroxyl groups of adenosine. They are generally stable under acidic and oxidative conditions and are typically removed by basic hydrolysis.[1] However, the benzoyl group is generally considered to be more stable than the acetyl group. This increased stability can be advantageous in multi-step syntheses where the protecting group needs to withstand a variety of reaction conditions.
Performance Comparison: Acetylation vs. Benzoylation
The choice between acetyl and benzoyl protection depends on the specific requirements of the synthetic pathway, including desired stability, ease of removal, and potential for selective deprotection.
| Parameter | Acetyl Group | Benzoyl Group | Key Considerations |
| Protection Reagent | Acetic anhydride | Benzoyl chloride, Benzoic acid esters | Acetic anhydride is a readily available and highly reactive acetylating agent. Benzoyl chloride is also common, while the use of benzoic acid esters offers an alternative under milder conditions. |
| Typical Yield (Protection) | 80-85% (peracetylation)[2] | 39% to 93.3% (N⁶-benzoylation)[3] | Yields for benzoylation can vary significantly depending on the reaction conditions and the desired degree of substitution. |
| Stability | Moderately stable | More stable than acetyl | The greater steric hindrance and electronic effects of the phenyl ring in the benzoyl group contribute to its enhanced stability. |
| Deprotection Conditions | Basic hydrolysis (e.g., NH₃/MeOH, aq. methylamine) | Basic hydrolysis (e.g., NH₃/MeOH, aq. methylamine, NaHCO₃) | Both groups are removed under similar basic conditions, although the more stable benzoyl group may require slightly more forcing conditions or longer reaction times. |
| Orthogonal Deprotection | Possible with more labile groups | Can be selectively retained while removing more labile groups | The differential stability allows for potential orthogonal strategies, for instance, in the presence of more acid-labile or base-labile protecting groups. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of adenosine are crucial for reproducibility and optimization.
Acetylation of Adenosine
Protocol for the Synthesis of N⁶-Acetyl-2′,3′,5′-tri-O-acetyladenosine [2]
-
Reaction Setup: Dissolve adenosine in pyridine.
-
Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at elevated temperatures.
-
Work-up: After the reaction is complete, the solvent is evaporated.
-
Purification: The crude product, which is a mixture of N⁶-acetyl-2′,3′,5′-tri-O-acetyladenosine and the pentaacetylated adenosine, is utilized in the subsequent step.
-
Selective N-deacetylation: The crude mixture is treated with methanol in the presence of imidazole at room temperature to selectively remove the N-acetyl group from the pentaacetylated species, affording the desired N⁶-acetyl-2′,3′,5′-tri-O-acetyladenosine.
-
Yield: The total yield of N⁶-acetyl-2′,3′,5′-tri-O-acetyladenosine starting from adenosine is reported to be 80-85%.[2]
Benzoylation of Adenosine
Protocol for the Preparation of N⁶-Benzoyl Adenosine
-
Reaction Setup: Add adenosine and a protective agent (ester formed by benzoic acid and a short-chain fatty alcohol, e.g., isobutyl benzoate) to a flask with a suitable solvent (e.g., ethylbenzene) and a catalyst (e.g., trifluoroacetic acid).
-
Benzoylation: Stir the mixture and reflux for a specified period (e.g., 5 hours). A portion of the solvent is then evaporated, and the reaction is continued at the reflux temperature for an additional period (e.g., 4 hours).
-
Isolation of Intermediate: Cool the reaction mixture (e.g., to 5 °C), stir, and filter to obtain the esterified benzoyladenosine as a filter cake.
-
Deprotection of Hydroxyl Groups: Add the filter cake to an aqueous solution of a weak base (e.g., sodium bicarbonate). Heat the mixture (e.g., to 50 °C) and stir for a period (e.g., 0.5 hours).
-
Purification: Filter the mixture, wash the filter cake with deionized water, and dry to obtain N⁶-benzoyl adenosine.
-
Yield: This method has been reported to yield N⁶-benzoyl adenosine with a purity of 99.6% and a yield of 92.0%.
Deprotection Strategies
The removal of acetyl and benzoyl groups is a critical step in the synthesis of the final adenosine derivative.
Deprotection of Acetyl Groups
The acetyl groups can be removed under basic conditions. A common method involves treatment with methanolic ammonia. The reaction progress can be monitored by thin-layer chromatography (TLC).
Deprotection of Benzoyl Groups
Similar to acetyl groups, benzoyl groups are cleaved under basic conditions. Treatment with methanolic ammonia is also effective. Due to their higher stability, the deprotection of benzoyl groups might require longer reaction times or stronger basic conditions compared to acetyl groups.
Orthogonal Protection and Selectivity
In complex syntheses, it is often necessary to selectively deprotect one functional group while others remain protected. The difference in lability between acetyl and benzoyl groups can be exploited in orthogonal protection strategies. For instance, more labile protecting groups can be removed under conditions that leave both acetyl and benzoyl groups intact. While direct, detailed protocols for the selective deprotection of acetyl in the presence of benzoyl on an adenosine scaffold are not abundant in the literature, the general principles of acyl group stability suggest that selective removal of the more labile acetyl group in the presence of the more robust benzoyl group should be feasible under carefully controlled, mild basic conditions.
Visualization of Synthetic Workflows
To better illustrate the chemical transformations involved in the protection of adenosine, the following diagrams represent the reaction workflows.
Conclusion
Both acetyl and benzoyl protecting groups are valuable tools in the synthesis of adenosine derivatives. The acetyl group offers a straightforward protection strategy with good yields. The benzoyl group, being more stable, provides a more robust protection that can withstand a broader range of reaction conditions, which is particularly beneficial in multi-step syntheses. The choice between the two will ultimately be dictated by the specific requirements of the synthetic route, including the need for stability and the potential for orthogonal deprotection strategies. The experimental protocols provided herein serve as a starting point for the development of optimized procedures tailored to the specific needs of the researcher.
References
A Comparative Analysis of Cytokinin Synthesis Routes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate pathways of cytokinin synthesis is paramount for harnessing their potential in agriculture and medicine. This guide provides a comparative analysis of the primary cytokinin synthesis routes, detailing their mechanisms, and presenting available data on their relative contributions. While direct quantitative yield comparisons are scarce in current literature, this document synthesizes existing knowledge to offer a comprehensive overview, supported by detailed experimental protocols for cytokinin quantification.
Cytokinins, a class of phytohormones, are crucial regulators of plant growth and development, influencing processes from cell division and differentiation to senescence and stress responses. Their biosynthesis is a complex process, primarily following two distinct pathways: the isoprenoid pathway and the aromatic pathway. The isoprenoid pathway, the more extensively studied of the two, is further divided into the methylerythriol phosphate (MEP) pathway and the mevalonate (MVA) pathway, which provide the precursors for the majority of known cytokinins.
Isoprenoid Cytokinin Biosynthesis: The Major Pathways
The most abundant and well-characterized cytokinins, such as isopentenyladenine (iP) and zeatin (Z), are isoprenoid cytokinins. Their synthesis begins with the attachment of an isoprene side chain to an adenine nucleotide, a reaction catalyzed by the enzyme adenosine phosphate-isopentenyltransferase (IPT). The precursors for this side chain, dimethylallyl diphosphate (DMAPP) and its isomer isopentenyl diphosphate (IPP), are supplied by two independent pathways: the plastid-localized MEP pathway and the cytosolic MVA pathway.
The MEP pathway is considered the primary source of precursors for the biosynthesis of iP and trans-zeatin (tZ), which are among the most active cytokinins. In contrast, the MVA pathway is thought to mainly contribute to the synthesis of cis-zeatin (cZ) cytokinins, which are generally less active. While both pathways contribute to the overall pool of isoprenoid precursors, the MEP pathway is predominant for the synthesis of the most physiologically active cytokinins in many plant species.[1]
Recent studies have also pointed to the existence of an alternative, iPMP-independent pathway for the synthesis of zeatin-type cytokinins, suggesting our understanding of these pathways is still evolving.[2][3]
Aromatic Cytokinin Biosynthesis: A Less Explored Route
Aromatic cytokinins, such as benzyladenine (BA) and topolins, possess an aromatic side chain instead of an isoprenoid one. The biosynthesis of these compounds in plants is not as well understood as the isoprenoid pathway. While some aromatic cytokinins like BA are widely used as synthetic plant growth regulators, their natural biosynthesis and physiological roles are areas of active research. Due to the limited understanding of the enzymatic steps and precursor origins, quantitative data on the yield of this pathway is not currently available.
Comparative Yield Analysis: A Knowledge Gap
A direct quantitative comparison of the yields of the MEP, MVA, and aromatic cytokinin synthesis routes is a notable gap in the current scientific literature. While studies have investigated the effects of inhibiting the MEP or MVA pathways on the levels of various isoprenoids, specific flux analysis quantifying the contribution of each pathway to the cytokinin pool is lacking. Transcriptomic analyses have provided insights into the regulation of genes involved in these pathways under different conditions, but do not offer a direct measure of the final product yield.
The following table summarizes the key characteristics of the different cytokinin synthesis routes based on the available information.
| Synthesis Route | Primary Products | Precursor Pathway | Key Enzymes | Cellular Location | Relative Contribution (Qualitative) |
| Isoprenoid Pathway | |||||
| via MEP Pathway | Isopentenyladenine (iP), trans-Zeatin (tZ) | Methylerythritol Phosphate (MEP) Pathway | Adenosine phosphate-isopentenyltransferase (IPT), CYP735A | Plastids | Major contributor to the pool of highly active cytokinins. |
| via MVA Pathway | cis-Zeatin (cZ) | Mevalonate (MVA) Pathway | Adenosine phosphate-isopentenyltransferase (IPT) | Cytosol | Generally considered a minor contributor to the overall active cytokinin pool. |
| Aromatic Pathway | Benzyladenine (BA), Topolins | Largely Unknown | Unknown | Unknown | Contribution to endogenous cytokinin pool is not well quantified and appears to be species-dependent. |
Experimental Protocols for Cytokinin Quantification
Accurate quantification of cytokinin levels is essential for comparative yield analysis. The gold standard method for this is Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS). Below are detailed methodologies for cytokinin extraction and analysis.
Cytokinin Extraction and Purification
This protocol is adapted from established methods for the extraction and purification of cytokinins from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots, seedlings)
-
Liquid nitrogen
-
Modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v)
-
Deuterium-labeled internal standards (e.g., [²H₅]tZ, [²H₆]iP)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
1 M Formic acid
-
Methanol
-
0.35 M Ammonium hydroxide in 60% (v/v) methanol
-
SpeedVac or nitrogen evaporator
Procedure:
-
Sample Harvest and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction:
-
To the powdered tissue, add 1 mL of pre-chilled (-20°C) modified Bieleski buffer containing a known amount of deuterium-labeled internal standards.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with 0.5 mL of the extraction buffer, centrifuge, and pool the supernatants.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 1 M formic acid.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1 M formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% (v/v) methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness using a SpeedVac or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50-100 µL of 10% methanol) for UPLC-MS/MS analysis.
Quantification by UPLC-ESI-MS/MS
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of acidified water and acetonitrile to separate the different cytokinin species.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify specific precursor-to-product ion transitions for each cytokinin and its corresponding deuterium-labeled internal standard.
-
Quantification: Generate a calibration curve for each cytokinin using authentic standards. The concentration of each endogenous cytokinin is calculated based on the peak area ratio of the analyte to its corresponding internal standard, relative to the calibration curve.
In Vivo Deuterium Labeling for Biosynthetic Rate Analysis
To compare the flux through different biosynthetic pathways, in vivo labeling with stable isotopes is a powerful technique.
Procedure Outline:
-
Labeling: Grow plants or cell cultures in a medium containing a known concentration of a stable isotope-labeled precursor, such as deuterium oxide (D₂O) or ¹³C-glucose.
-
Time-Course Sampling: Collect tissue samples at different time points during the labeling period.
-
Extraction and Analysis: Extract and quantify cytokinins using the UPLC-ESI-MS/MS method described above.
-
Flux Calculation: Determine the rate of incorporation of the stable isotope into the different cytokinin species. This provides a measure of the biosynthetic rate and can be used to infer the relative contributions of different pathways.
Visualizing the Pathways and Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Future Directions
The biosynthesis of cytokinins is a fundamental process in plant biology with significant implications for crop improvement and biotechnology. While the major biosynthetic routes have been identified, a clear quantitative comparison of their respective yields remains a key area for future research. The application of advanced analytical techniques, such as stable isotope labeling and metabolic flux analysis, will be instrumental in filling this knowledge gap. A deeper understanding of the regulation and output of each pathway will empower researchers to more effectively manipulate cytokinin levels to enhance desirable traits in plants and develop novel therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for pursuing these research endeavors.
References
A Comparative Guide to HPLC Methods for Assessing the Purity of Synthetic Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of synthetic nucleoside analogs as antiviral and anticancer agents has led to their increased development and stringent purity requirements. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for verifying the purity of these compounds, ensuring their safety and efficacy. This guide provides a detailed comparison of three prevalent HPLC methods used for the purity assessment of synthetic nucleosides: Reverse-Phase HPLC (RP-HPLC), Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC), and Chiral HPLC.
Method Comparison Overview
The choice of an appropriate HPLC method is critical and depends on the specific physicochemical properties of the synthetic nucleoside and the potential impurities. While RP-HPLC is a versatile technique for a wide range of polar and nonpolar compounds, IP-RP-HPLC is specifically advantageous for highly polar and charged nucleosides. Chiral HPLC is indispensable when dealing with stereoisomers, ensuring the enantiomeric purity of the final product.
| Feature | Reverse-Phase HPLC (RP-HPLC) | Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) | Chiral HPLC |
| Principle | Separation based on hydrophobicity. | Separation of ionic and highly polar compounds by forming neutral ion pairs that interact with the nonpolar stationary phase. | Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP). |
| Primary Application | General purity assessment, separation of nucleoside from its precursors and degradation products. | Purity assessment of charged or highly polar nucleoside analogs and related impurities. | Determination of enantiomeric purity. |
| Typical Stationary Phase | C18, C8, Phenyl | C18, C8 | Cyclodextrin-based, Polysaccharide-based (e.g., cellulose, amylose) |
| Mobile Phase | Acetonitrile/Methanol and water/buffer (e.g., ammonium acetate) gradients. | Aqueous buffer containing an ion-pairing agent (e.g., TEAA, HAA) and an organic modifier. | Typically non-polar organic solvents (e.g., hexane, ethanol, isopropanol) for normal phase, or standard RP-HPLC eluents for reversed-phase chiral columns. |
| Key Advantage | Broad applicability, simplicity, and robustness. | Enhanced retention and resolution of charged analytes. | Ability to separate stereoisomers. |
| Limitation | Poor retention for very polar or charged nucleosides. | Method development can be more complex; ion-pairing reagents may be incompatible with mass spectrometry. | CSPs can be expensive and have specific mobile phase requirements. |
Experimental Protocols and Performance Data
The following sections provide detailed experimental protocols and representative performance data for each HPLC method.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used chromatographic technique for the analysis of nucleosides. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol
A general RP-HPLC protocol for the analysis of synthetic nucleosides is as follows:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start at 5% B, increasing to 95% B over 20-30 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm or 280 nm is standard for nucleosides due to the absorbance of the nucleobase.
-
Sample Preparation: The synthetic nucleoside is typically dissolved in the initial mobile phase composition or a compatible solvent.
Performance Data
The performance of an RP-HPLC method can be illustrated by the following hypothetical data for the analysis of a synthetic nucleoside analog and its key impurity.
| Parameter | Value |
| Analyte | Synthetic Nucleoside Analog |
| Impurity | Precursor A |
| Retention Time (Analyte) | 15.2 min |
| Retention Time (Impurity) | 12.8 min |
| Resolution (Rs) | > 2.0 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Analysis Time | ~30 min |
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful variation of RP-HPLC that enables the separation of ionic and highly polar compounds, such as nucleoside phosphates or other charged analogs. An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, which can then be retained and separated by the nonpolar stationary phase.
Experimental Protocol
A representative IP-RP-HPLC protocol for a charged synthetic nucleoside is provided below:
-
Column: C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in Water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in Acetonitrile/Water (50:50).
-
Gradient: A shallow gradient from 0% to 50% B over 30 minutes is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: The sample is dissolved in Mobile Phase A.
Performance Data
The following table presents typical performance data for an IP-RP-HPLC method.
| Parameter | Value |
| Analyte | Phosphorylated Nucleoside Analog |
| Impurity | Corresponding Nucleoside |
| Retention Time (Analyte) | 22.5 min |
| Retention Time (Impurity) | 18.1 min |
| Resolution (Rs) | > 2.5 |
| LOD | ~0.02% |
| LOQ | ~0.05% |
| Analysis Time | ~40 min |
Chiral HPLC
For synthetic nucleosides that are chiral, the assessment of enantiomeric purity is a critical quality attribute. Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers.
Experimental Protocol
An example of a chiral HPLC method for a synthetic nucleoside is as follows:
-
Column: A polysaccharide-based chiral column, such as one based on cellulose or amylose derivatives (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio is optimized for the specific analyte.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase.
Performance Data
Performance characteristics of a chiral HPLC method are highlighted in the table below.
| Parameter | Value |
| Analyte | (R)-Enantiomer of a Nucleoside Analog |
| Impurity | (S)-Enantiomer |
| Retention Time ((R)-Enantiomer) | 11.3 min |
| Retention Time ((S)-Enantiomer) | 13.7 min |
| Resolution (Rs) | > 1.5 |
| LOD | ~0.05% |
| LOQ | ~0.15% |
| Analysis Time | ~20 min |
Visualizing the Workflow and Method Selection
To further clarify the process, the following diagrams illustrate the general workflow for HPLC-based purity assessment and the logical relationship between the different HPLC methods.
Caption: General workflow for HPLC-based purity assessment of synthetic nucleosides.
Caption: Decision tree for selecting the appropriate HPLC method for nucleoside purity.
Conclusion
The selection and optimization of an appropriate HPLC method are paramount for ensuring the purity, safety, and efficacy of synthetic nucleoside drugs. RP-HPLC serves as a robust, general-purpose method, while IP-RP-HPLC offers enhanced capabilities for charged and highly polar analogs. Chiral HPLC is the definitive technique for establishing enantiomeric purity. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions in their analytical strategies.
Unveiling the Presence of N-Acetyladenosine in RNA: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals, the definitive confirmation of post-transcriptional modifications in RNA is paramount to understanding gene regulation, cellular function, and disease pathogenesis. This guide provides a comprehensive comparison of experimental methodologies for confirming the incorporation of N-Acetyladenosine (ac6A) into RNA, benchmarked against alternative and more extensively studied modifications like N6-methyladenosine (m6A).
The existence of this compound as a natural modification in RNA has been confirmed through direct analytical techniques, primarily in the transfer RNA (tRNA) of the archaeon Methanopyrus kandleri. While its functional significance is still under investigation, it is hypothesized to play a role in tRNA structure, stability, and decoding properties. The study of ac6A and other epitranscriptomic marks is a rapidly evolving field, with a growing arsenal of techniques offering trade-offs in sensitivity, resolution, and throughput.
This guide presents a detailed comparison of the primary methods for detecting RNA modifications, quantitative performance data, step-by-step experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Comparative Analysis of Detection Methods for RNA Modifications
The selection of an appropriate method for detecting RNA modifications depends on the specific research question, whether it be the discovery of new modifications, quantification of known modifications, or mapping their precise location within the transcriptome. Below is a comparative summary of the leading methodologies.
| Methodology | Principle | Resolution | Sensitivity | Throughput | Quantitative? | Key Advantages | Key Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation and mass-to-charge ratio analysis of digested RNA nucleosides. | Not applicable (global quantification) | High | Low to Medium | Yes (Absolute) | Gold standard for discovery and absolute quantification of known and novel modifications. | Does not provide sequence context; requires relatively large amounts of input RNA. |
| Antibody-Based Immunoprecipitation (e.g., MeRIP-seq for m6A) | Enrichment of RNA fragments containing the modification of interest using a specific antibody, followed by sequencing. | ~100-200 nucleotides | Medium to High | High | Semi-quantitative | Transcriptome-wide mapping of modification sites. | Dependent on antibody specificity and availability; lower resolution. |
| Direct RNA Sequencing (e.g., Nanopore) | Direct sequencing of native RNA molecules, where modifications cause characteristic changes in the electrical current signal. | Single nucleotide | Medium | High | Yes (Stoichiometric) | Provides single-molecule, single-nucleotide resolution and information on co-occurring modifications. | Computational models for detecting modifications are still in development; higher error rates than sequencing-by-synthesis. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global Quantification of this compound
This protocol outlines the general steps for the detection and quantification of ac6A in total RNA.
I. RNA Isolation and Purification:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA integrity and concentration using a Bioanalyzer and a spectrophotometer.
-
For mRNA analysis, purify poly(A) RNA using oligo(dT)-coupled magnetic beads. A high-purity sample is crucial for accurate quantification[1].
II. RNA Digestion to Nucleosides:
-
Digest 1-5 µg of purified RNA to single nucleosides using a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 3' phosphate).
-
Incubate the reaction at 37°C for 2-4 hours.
-
Terminate the reaction by heat inactivation or by adding a quenching solution.
III. LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Introduce the separated nucleosides into a tandem mass spectrometer operating in positive ion mode.
-
Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the transition from the precursor ion (the protonated nucleoside) to a specific product ion (typically the protonated base). For ac6A, this would involve monitoring the specific mass transition for this molecule.
-
Quantify the amount of ac6A relative to the canonical adenosine by comparing the integrated peak areas to a standard curve generated with known concentrations of synthetic ac6A and adenosine nucleosides[2][3].
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
While a specific antibody for this compound (ac6A) is not yet commercially available, this protocol for the analogous N4-acetylcytidine (ac4C) modification (acRIP-seq) illustrates the methodology that could be applied should an ac6A-specific antibody be developed.
I. RNA Fragmentation and Antibody Conjugation:
-
Isolate and purify high-quality total RNA or mRNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using chemical or enzymatic methods.
-
Conjugate a specific anti-ac6A antibody (hypothetical) to protein A/G magnetic beads.
II. Immunoprecipitation:
-
Incubate the fragmented RNA with the antibody-bead complexes in an immunoprecipitation buffer to allow for the specific binding of the antibody to the ac6A-containing RNA fragments.
-
Wash the beads stringently to remove non-specifically bound RNA.
-
Elute the enriched ac6A-containing RNA fragments from the beads.
III. Library Preparation and Sequencing:
-
Construct a sequencing library from the eluted RNA fragments and an input control (a sample of the fragmented RNA before immunoprecipitation).
-
Perform high-throughput sequencing of the libraries.
-
Align the sequencing reads to a reference genome/transcriptome and identify enriched regions ("peaks") in the acRIP sample compared to the input control. These peaks represent the locations of the ac6A modification.
Direct RNA Sequencing for Single-Molecule Detection
This protocol describes the general workflow for detecting RNA modifications using Oxford Nanopore Technologies (ONT) direct RNA sequencing.
I. Library Preparation:
-
Isolate high-quality, full-length total RNA or poly(A) RNA.
-
Ligate a specialized motor protein adapter to the 3' end of the RNA molecules. This adapter facilitates the entry of the RNA into the nanopore.
-
Ligate a sequencing adapter to the 5' end of the RNA.
II. Nanopore Sequencing:
-
Load the prepared RNA library onto a nanopore flow cell.
-
Initiate the sequencing run. As each RNA molecule is ratcheted through a nanopore, the change in the ionic current is measured. This "squiggle" of current data is characteristic of the sequence of k-mers passing through the pore.
III. Data Analysis for Modification Detection:
-
Basecall the raw squiggle data to determine the RNA sequence.
-
Use specialized bioinformatic tools and algorithms to compare the electrical signal of the sample RNA to a baseline model of unmodified RNA.
-
Deviations in the current intensity and duration at specific positions can indicate the presence of a modified base. These models are well-established for m6A and can be trained to recognize other modifications like ac6A if appropriate training data is available.
Signaling Pathways and Experimental Workflows
The N6-methyladenosine (m6A) Regulatory Pathway: A Comparative Model
While the enzymatic machinery for this compound is currently unknown, the well-characterized m6A pathway serves as a valuable comparative model for understanding how RNA modifications are dynamically regulated.
Caption: The m6A modification is dynamically regulated by writer, eraser, and reader proteins.
Experimental Workflow for LC-MS/MS Detection
Caption: Workflow for global quantification of ac6A by LC-MS/MS.
Experimental Workflow for Antibody-Based Detection (acRIP-seq)
Caption: Workflow for mapping ac6A sites using acRIP-seq.
Experimental Workflow for Direct RNA Sequencing
Caption: Workflow for single-molecule detection of ac6A via direct RNA sequencing.
References
A Comparative Guide to Alkylation Methods for N6-Substituted Adenosine Synthesis
For Researchers, Scientists, and Drug Development Professionals
N6-substituted adenosines are a critical class of molecules with wide-ranging biological activities, from regulating physiological processes via adenosine receptors to acting as cytokinins in plants.[1] The synthesis of these compounds is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutics. This guide provides an objective comparison of three prominent alkylation methods for their synthesis: the Dimroth Rearrangement, Direct N6-Alkylation, and the Mitsunobu Reaction.
Performance Comparison and Data Summary
The choice of synthetic method depends on factors such as starting material availability, desired regioselectivity, and reaction conditions. The following table summarizes quantitative data for the synthesis of a representative compound, N6-benzyladenosine, via each of the three methods, compiled from literature sources.
| Parameter | Dimroth Rearrangement | Direct N6-Alkylation | Mitsunobu Reaction |
| Starting Material | 2′,3′,5′-Tri-O-acetyladenosine | N6-acetyl-2′,3′,5′-tri-O-acetyladenosine | N6-acetyl-2′,3′,5′-tri-O-acetyladenosine |
| Alkylating Agent | Benzyl Bromide | Benzyl Bromide | Benzyl Alcohol |
| Key Reagents | BaCO₃, KI (Step 1); aq. NH₃ (Step 2) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | PPh₃, DEAD (Diethyl azodicarboxylate) |
| Solvent | DMF (Step 1); Aqueous Ammonia (Step 2) | Acetonitrile (MeCN) | Tetrahydrofuran (THF) |
| Temperature | 65°C (Step 1) | Room Temperature | Room Temperature |
| Reaction Time | 5 hours (Step 1); Not specified (Step 2) | 16-24 hours | 20-48 hours |
| Overall Yield | Quantitative (Step 1); High (Step 2)[2][3] | 52-78% (overall, including deprotection)[4][5] | 52-78% (overall, including deprotection) |
| Key Advantages | Excellent regioselectivity for N6-substitution. | Fewer synthetic steps than Dimroth rearrangement. | Mild reaction conditions; utilizes alcohols directly. |
| Key Disadvantages | Multi-step process (N1-alkylation followed by rearrangement). | Requires N-acetylation of starting material. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
Methodology and Experimental Protocols
Detailed protocols are essential for reproducibility. The following sections provide methodologies for the key experiments cited in the comparison.
Dimroth Rearrangement Method
This two-step method first involves the regioselective alkylation of a protected adenosine at the N1 position, followed by a base-catalyzed rearrangement to the thermodynamically more stable N6-substituted product.
Step 1: Synthesis of 1-Benzyl-2′,3′,5′-tri-O-acetyladenosine
-
Dissolve 2′,3′,5′-tri-O-acetyladenosine (1 mmol) in N,N-dimethylformamide (DMF).
-
Add barium carbonate (BaCO₃) and potassium iodide (KI) to the solution.
-
Add benzyl bromide (1.2 mmol) and stir the reaction mixture at 65°C for approximately 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography to yield the N1-benzylated intermediate. This step typically results in a quantitative yield.
Step 2: Rearrangement to N6-Benzyladenosine
-
Dissolve the 1-benzyl-2′,3′,5′-tri-O-acetyladenosine intermediate in aqueous ammonia.
-
Stir the mixture at room temperature. The rearrangement also facilitates the deprotection of the acetyl groups on the ribose sugar.
-
Monitor the reaction until the starting material is consumed.
-
Evaporate the solvent and purify the residue by recrystallization or chromatography to obtain pure N6-benzyladenosine.
Direct N6-Alkylation Method
This method involves the direct alkylation of an N6-acylated adenosine derivative, which enhances the nucleophilicity of the N6-nitrogen and directs the alkylation to this position.
Protocol: Synthesis of N6-Benzyladenosine via Direct Alkylation
-
Dissolve N6-acetyl-2′,3′,5′-tri-O-acetyladenosine (1 mmol) in anhydrous acetonitrile (MeCN).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) as a non-nucleophilic base.
-
Add benzyl bromide (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
After the reaction is complete (monitored by TLC), evaporate the solvent.
-
The crude product contains the tetra-acylated N6-benzyladenosine. To obtain the final product, dissolve the residue in methanolic ammonia (7 M NH₃ in MeOH).
-
Stir the solution at room temperature for 48 hours to achieve complete deacetylation.
-
Remove the solvent under reduced pressure and purify the resulting N6-benzyladenosine by silica gel chromatography.
Mitsunobu Reaction Method
The Mitsunobu reaction provides a mild and efficient way to form a C-N bond by activating an alcohol for nucleophilic attack by the N6-amino group of a protected adenosine.
Protocol: Synthesis of N6-Benzyladenosine via Mitsunobu Reaction
-
Dissolve N6-acetyl-2′,3′,5′-tri-O-acetyladenosine (1 mmol), benzyl alcohol (1.2 mmol), and triphenylphosphine (PPh₃) (1.5 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0°C).
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 20-48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
The primary purification step is to remove the triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts, typically via silica gel chromatography.
-
The isolated, protected product is then deacetylated by stirring in methanolic ammonia (7 M NH₃ in MeOH) at room temperature for 48 hours.
-
After deprotection, evaporate the solvent and purify the final N6-benzyladenosine product by chromatography.
Visualizing Synthetic Strategies and Biological Pathways
Diagrams are invaluable for conceptualizing complex chemical and biological processes. The following visualizations, created using the DOT language, illustrate the general experimental workflow, the relationship between the synthetic methods, and a key biological pathway where N6-substituted adenosines are active.
Many N6-substituted adenosines exert their biological effects by interacting with G-protein coupled receptors (GPCRs), such as the Adenosine A2A receptor. Activation of this receptor initiates a signaling cascade that plays a crucial role in inflammation and neurotransmission.
References
A Comparative Guide to Isotopic Labeling of N-Acetyladenosine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the isotopic labeling of N-Acetyladenosine (ac6A), a modified nucleoside gaining interest in tracer studies for its role in RNA metabolism and cellular signaling. We present a comparative analysis of different isotopic labeling strategies and alternative tracer methodologies, supported by experimental data and detailed protocols. This guide aims to assist researchers in selecting the most suitable approach for their specific research questions.
Introduction to this compound and the Need for Tracer Studies
N6-acetyladenosine (ac6A) is a post-transcriptional modification found in RNA, first identified in the tRNA of the archaeon Methanopyrus kandleri.[1] While its precise biological functions are still under investigation, its presence suggests a role in modulating RNA structure, stability, and interactions with proteins. Tracer studies using isotopically labeled ac6A are crucial to elucidate its metabolic pathways, turnover rates, and involvement in cellular signaling cascades.
Isotopic Labeling of this compound: A Comparative Analysis
The direct synthesis of isotopically labeled this compound is not extensively documented in publicly available literature. However, based on established protocols for the isotopic labeling of adenosine, a putative synthesis can be proposed. This involves the initial synthesis of isotopically labeled adenosine, followed by a selective N6-acetylation step.
The primary isotopes used for labeling are stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), as well as the radioactive isotope Tritium (³H). Each offers distinct advantages and disadvantages for tracer studies.
| Isotope | Labeling Position(s) | Detection Method | Advantages | Disadvantages |
| ¹³C | Ribose ring, Adenine ring (e.g., C2, C8), Acetyl group | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Stable, non-radioactive; Provides detailed structural and flux information; Versatile for labeling different parts of the molecule. | Lower sensitivity compared to radioactive isotopes; Requires more sophisticated detection equipment. |
| ¹⁵N | Adenine ring (e.g., N1, N3, N7, N6-amino) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Stable, non-radioactive; Excellent for studying nitrogen metabolism and protein-RNA interactions. | Lower sensitivity than radiolabels; Can be more expensive to synthesize labeled precursors. |
| ³H | Ribose ring, Adenine ring, Acetyl group | Scintillation Counting, Autoradiography | High sensitivity; Relatively lower cost for some precursors. | Radioactive, requiring specialized handling and disposal; Can exhibit kinetic isotope effects. |
Table 1: Comparison of Isotopes for Labeling this compound.
Experimental Protocols
Putative Synthesis of [¹³C]-N-Acetyladenosine
This proposed protocol is an adaptation of established methods for adenosine labeling.
Part 1: Synthesis of [¹³C]-Adenosine
A common strategy involves the enzymatic or chemical synthesis from ¹³C-labeled precursors. For instance, ¹³C-labeled ribose can be coupled with an unlabeled adenine base, or a fully ¹³C-labeled adenine can be used. Chemical synthesis often provides more flexibility for site-specific labeling.
Part 2: N6-Acetylation of [¹³C]-Adenosine
-
Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of the synthesized [¹³C]-adenosine are protected, for example, by acetylation with acetic anhydride in pyridine.
-
N6-Acetylation: The protected [¹³C]-adenosine is then selectively acetylated at the N6 position.
-
Deprotection: The protecting groups on the ribose are removed to yield [¹³C]-N-Acetyladenosine.
General Protocol for Tracer Studies using Labeled this compound
-
Cell Culture and Labeling: Cells of interest are cultured in a suitable medium. The isotopically labeled this compound is introduced into the medium at a defined concentration. The labeling duration depends on the specific metabolic pathway and the expected turnover rate of the molecule.
-
Metabolite Extraction: After the desired labeling period, the cells are harvested, and metabolites are extracted using a quenching method to halt metabolic activity, often with cold methanol or a similar solvent mixture.
-
Sample Analysis: The extracted metabolites are analyzed by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify the labeled this compound and its downstream metabolites.
-
Data Analysis: The isotopic enrichment data is used to calculate metabolic flux rates and turnover, providing insights into the dynamics of this compound metabolism.
Alternative Tracer Methodologies
Instead of directly using labeled this compound, its metabolic pathway can be investigated using labeled precursors that are upstream in the adenosine metabolic pathway.
| Tracer Methodology | Description | Principle | Advantages | Disadvantages |
| [¹³C]-Glucose Tracing | Cells are cultured with uniformly ¹³C-labeled glucose. The ¹³C atoms are incorporated into various metabolic pathways, including the pentose phosphate pathway which produces ribose-5-phosphate, a precursor for nucleotide synthesis. | Tracing the flow of carbon from glucose to the ribose and adenine moieties of adenosine and subsequently this compound. | Provides a global view of cellular metabolism and the contribution of glycolysis and the pentose phosphate pathway to nucleotide synthesis. | Dilution of the label through various metabolic branches can complicate data interpretation for specific low-abundance metabolites. |
| [¹⁵N]-Glutamine Tracing | Cells are fed with ¹⁵N-labeled glutamine, a key nitrogen donor in purine biosynthesis. | Tracking the incorporation of ¹⁵N into the adenine ring of adenosine and this compound. | Excellent for studying de novo purine synthesis pathways. | Does not provide information on the ribose or acetyl components of this compound. |
| Metabolic Flux Analysis (MFA) | A computational approach that uses stable isotope tracing data to quantify the rates (fluxes) of metabolic reactions within a biochemical network. | A mathematical model of the metabolic network is constructed, and experimental isotope labeling data is used to solve for the unknown flux values. | Provides quantitative flux maps of cellular metabolism, offering a systems-level understanding of metabolic responses. | Requires significant computational expertise and a well-defined metabolic network model. |
Table 2: Comparison of Alternative Tracer Methodologies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Adenosine Signaling Pathway.
Caption: Experimental Workflow for this compound Tracer Studies.
Caption: Comparison of Tracer Methodologies.
Conclusion
The choice of tracer methodology for studying this compound depends on the specific research goals. Direct labeling with isotopically synthesized ac6A offers the most straightforward approach to track its direct metabolic fate. However, given the current lack of commercially available labeled standards, a putative synthesis based on adenosine labeling protocols is a viable, albeit more labor-intensive, option.
Alternative tracer methodologies, such as using labeled glucose or glutamine, provide a broader metabolic context and can be implemented with more readily available precursors. These approaches, especially when coupled with metabolic flux analysis, can yield comprehensive quantitative data on the interconnectedness of this compound metabolism with central carbon and nitrogen pathways.
For researchers in drug development, understanding the metabolic flux and signaling roles of this compound can provide novel targets for therapeutic intervention. The methods outlined in this guide provide a robust toolkit for exploring the biology of this intriguing modified nucleoside.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Acetyladenosine
Immediate Safety and Handling Protocols
Before beginning any procedure, it is crucial to handle N-Acetyladenosine with care. Although specific toxicity data is limited, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
Ventilation: All handling of the solid compound or concentrated solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Contact Avoidance: Prevent direct contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1]
Quantitative Data for Laboratory Waste Management
The following table summarizes general quantitative limits and guidelines for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations such as the Resource Conservation and Recovery Act (RCRA). These are not specific to this compound but represent standard practice.
| Parameter | Guideline | Regulatory Context |
| Maximum Hazardous Waste Volume | 55 gallons | Satellite Accumulation Area limit.[2][3] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Stricter limit for highly hazardous materials.[2] |
| Container Headspace | Leave at least 10% headspace | To accommodate expansion of contents. |
| pH Range for Aqueous Waste | Between 5.5 and 10.5 | For potential sewer disposal (if permitted and non-hazardous). |
| Accumulation Time Limit | Up to 12 months in a Satellite Accumulation Area | Provided the volume limits are not exceeded.[4] |
Step-by-Step Disposal Procedures
The disposal of this compound waste must be conducted as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder, along with contaminated materials like weighing paper, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the generating laboratory and a primary contact
Step 3: Storage Pending Disposal
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be under the control of the laboratory personnel and away from general traffic.
Step 4: Arranging for Disposal
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste. Adhere to all institutional procedures for waste transfer and documentation.
Step 5: Decontamination
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of all cleaning materials as hazardous waste.
Experimental Workflow for Waste Disposal
Caption: Workflow for the safe handling and disposal of this compound waste.
Decision-Making for Chemical Waste Disposal
Caption: Decision-making process for laboratory chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyladenosine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetyladenosine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring the integrity of your research.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), it is imperative to follow standard laboratory safety practices.[1] The primary concern when handling this and similar biochemicals in powdered form is the potential for aerosolization and inhalation.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any specific experimental procedure. However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from airborne particles and accidental splashes.[1][2] |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Provides protection against incidental skin contact.[1][2] Double-gloving may be considered. |
| Body Protection | Laboratory Coat | Cotton or a cotton/polyester blend | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Dust Mask or Higher-Rated Respirator | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation. |
| General Attire | Long Pants and Closed-Toe Shoes | --- | Standard laboratory practice to protect against spills and physical hazards. |
Quantitative Data Summary
Currently, there are no established occupational exposure limits (OELs) for this compound or its closely related compounds by region-specific regulatory bodies. Although specific toxicity data is limited, it is prudent to handle this compound with care, assuming it could be harmful if ingested, inhaled, or absorbed through the skin. One hundred percent of the mixture consists of ingredient(s) of unknown toxicity.
| Parameter | Value | Source |
| Occupational Exposure Limits (OELs) | Not established | Safety Data Sheet (related compound) |
| Acute Toxicity | Unknown | Safety Data Sheet (related compound) |
| Hazard Classification | Not considered hazardous by 2012 OSHA Hazard Communication Standard | Safety Data Sheet (related compound) |
Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposing of this compound is essential to minimize exposure and prevent contamination.
Engineering Controls:
-
Ventilation: All handling of solid this compound that may generate dust, such as weighing and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood. Solutions should also be prepared and handled in a fume hood.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area by covering the bench with absorbent, disposable liners.
-
Weighing: To minimize dust generation, handle the solid with care.
-
Dissolving: Add the solid to the solvent slowly.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water. Decontaminate the work area and any equipment used.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
It is recommended to store the product at -20°C.
-
Keep away from strong oxidizing agents.
Spill Response:
-
Minor Solid Spill: Cover with a dry absorbent material. Carefully sweep the material into a designated waste container, avoiding dust generation. Wipe the area with a damp cloth.
-
Major Solid Spill: Evacuate and restrict access to the immediate area. Trained personnel with appropriate respiratory protection should handle the cleanup.
-
Liquid Spill: Cover with an inert absorbent material. Collect the absorbed material into a designated waste container.
Disposal Plan: All waste containing this compound should be treated as chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused powder and contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions in a designated, leak-proof, and chemically compatible container.
-
-
Labeling: Label waste containers clearly with the contents ("this compound Waste") and the appropriate hazard warnings.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) or hazardous waste management department.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
